molecular formula C11H11N B157896 3-Ethylquinoline CAS No. 1873-54-7

3-Ethylquinoline

カタログ番号: B157896
CAS番号: 1873-54-7
分子量: 157.21 g/mol
InChIキー: WLWBKLRAHBGNIU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

3-Ethylquinoline is a useful research compound. Its molecular formula is C11H11N and its molecular weight is 157.21 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-ethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c1-2-9-7-10-5-3-4-6-11(10)12-8-9/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLWBKLRAHBGNIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=CC=CC=C2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80172037
Record name Quinoline, 3-ethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1873-54-7
Record name 3-Ethylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1873-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoline, 3-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001873547
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoline, 3-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80172037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What is the chemical structure of 3-Ethylquinoline?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Ethylquinoline for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, a heterocyclic aromatic compound. As a quinoline derivative, it serves as a valuable structural motif and synthetic intermediate in the development of pharmacologically active molecules.[1]

Core Chemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular FormulaC₁₁H₁₁N[1][2][3]
Molecular Weight157.21 g/mol [1][2][3]
CAS Number1873-54-7[2][3]
IUPAC NameThis compound
Synonymsβ-Ethylquinoline[2]

Chemical Structure

The chemical structure of this compound consists of a quinoline core with an ethyl group substituted at the 3-position.[1] The quinoline moiety is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring.

Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of quinoline derivatives can be achieved through various established methods, such as the Doebner-von Miller reaction, Friedländer synthesis, and Combes synthesis.[4][5] The Doebner-von Miller reaction, in particular, is a versatile method for synthesizing quinolines by reacting an aniline with an α,β-unsaturated carbonyl compound.[5]

Experimental Protocol: Modified Doebner-von Miller Synthesis

This protocol describes a general methodology for the synthesis of 3-substituted quinolines, which can be adapted for the synthesis of this compound.

Materials:

  • Aniline

  • α,β-Unsaturated aldehyde or ketone (e.g., 2-ethylacrolein)

  • Strong acid catalyst (e.g., hydrochloric acid, sulfuric acid)

  • Oxidizing agent (if required by the specific reaction variant)

  • Solvent (e.g., water, ethanol)

Procedure:

  • In a round-bottom flask, dissolve aniline in the chosen solvent.

  • Carefully add the strong acid catalyst to the aniline solution while stirring.

  • To this mixture, add the α,β-unsaturated carbonyl compound dropwise. The reaction is often exothermic, and the temperature should be controlled.

  • If required, an oxidizing agent is introduced at this stage.

  • The reaction mixture is then heated under reflux for several hours to ensure the completion of the cyclization and aromatization steps.

  • After cooling, the mixture is neutralized with a base (e.g., sodium hydroxide) to precipitate the crude product.

  • The crude this compound is then purified using techniques such as recrystallization or column chromatography to yield the final product.

G start Start Materials: Aniline and 2-Ethylacrolein reaction Reaction Vessel: Acid Catalyst (e.g., HCl) start->reaction heating Heating (Reflux) reaction->heating cyclization Cyclization & Aromatization heating->cyclization neutralization Neutralization (e.g., NaOH) cyclization->neutralization purification Purification: Recrystallization or Chromatography neutralization->purification product Final Product: This compound purification->product

Caption: Synthetic workflow for this compound.

Applications in Research and Drug Development

This compound serves as a key building block in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure found in numerous biologically active compounds, including antimalarial, antibacterial, and anticancer agents.[4] The ethyl group at the 3-position can be further functionalized, allowing for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies in drug discovery programs.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of 3-Ethylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethylquinoline is a heterocyclic aromatic organic compound belonging to the quinoline family. Its structure features a quinoline core with an ethyl group substituted at the 3-position. This compound serves as a valuable intermediate in organic synthesis and is of interest to researchers in medicinal chemistry and materials science due to the prevalence of the quinoline scaffold in a wide array of biologically active compounds and functional materials. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and visualizations to illustrate key concepts.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while some experimental data is available, other properties are predicted based on computational models due to a lack of comprehensive experimental studies.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₁N[1]
Molecular Weight 157.21 g/mol [1]
CAS Number 1873-54-7[1]
Boiling Point 262.1 ± 9.0 °C at 760 mmHg (Predicted)
Melting Point Not available
Density Not available
Solubility Not available

Synthesis of this compound

The synthesis of this compound can be achieved through established methods for quinoline synthesis, such as the Doebner-von Miller reaction or the Friedländer synthesis. These methods involve the condensation of anilines with α,β-unsaturated carbonyl compounds or the reaction of 2-aminobenzaldehydes with compounds containing a reactive methylene group, respectively.[2][3]

Experimental Protocol: Doebner-von Miller Synthesis (General Procedure)

The Doebner-von Miller reaction provides a versatile route to substituted quinolines.[2] A general protocol that can be adapted for the synthesis of this compound is described below. This would typically involve the reaction of aniline with an α,β-unsaturated aldehyde or ketone that can provide the 3-ethyl substituent, such as 2-pentenal.

Materials:

  • Aniline

  • 2-Pentenal (or a precursor that forms it in situ)

  • Strong acid catalyst (e.g., hydrochloric acid, sulfuric acid)[2]

  • Oxidizing agent (often adventitious or an added reagent like arsenic pentoxide)[1]

  • Zinc chloride (optional, Lewis acid catalyst)[1]

  • Solvent (e.g., water, ethanol)

Procedure:

  • In a reaction vessel equipped with a reflux condenser, combine aniline and the acid catalyst.

  • Heat the mixture to a specified temperature (e.g., 100°C).[1]

  • Slowly add the α,β-unsaturated carbonyl compound (e.g., 2-pentenal) to the reaction mixture.

  • If required, add an oxidizing agent.

  • Maintain the reaction at an elevated temperature for several hours to ensure completion.[1]

  • Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the crude product.[1]

  • Isolate the crude this compound by filtration or extraction.

  • Purify the product using a suitable technique, such as distillation or column chromatography.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Aniline Aniline Condensation Condensation Aniline->Condensation Pentenal 2-Pentenal Pentenal->Condensation Catalyst Acid Catalyst (e.g., HCl) Catalyst->Condensation Oxidant Oxidizing Agent Oxidation Oxidation/Dehydrogenation Oxidant->Oxidation Cyclization Cyclization Condensation->Cyclization Cyclization->Oxidation Ethylquinoline This compound Oxidation->Ethylquinoline G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR->IR_Data MS_Data Mass-to-Charge Ratio, Fragmentation Pattern MS->MS_Data

References

3-Ethylquinoline: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1873-54-7

This technical guide provides an in-depth overview of 3-Ethylquinoline, a heterocyclic aromatic compound. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It covers the compound's chemical identity, synthesis, physicochemical properties, and the established biological significance of the broader quinoline class in major signaling pathways.

Chemical and Physical Properties

PropertyValueSource
CAS Number 1873-54-7VSNCHEM
Molecular Formula C₁₁H₁₁NTargetMol
Molecular Weight 157.21 g/mol TargetMol
SMILES CCC1=CC2=CC=CC=C2N=C1VSNCHEM
InChI InChI=1S/C11H11N/c1-2-9-7-10-5-3-4-6-11(10)12-8-9/h3-8H,2H2,1H3VSNCHEM

Synthesis of this compound

A documented method for the synthesis of this compound involves the reductive dehalogenation of 8-chloro-3-ethylquinoline. This reaction has been reported to yield this compound in almost quantitative amounts.[2]

Experimental Protocol: Reductive Dehalogenation

The following is a general procedure adapted from the literature for the reductive dehalogenation of a halo-quinoline derivative.[2]

Materials:

  • 8-chloro-3-ethylquinoline (starting material)

  • Potassium hydroxide (KOH), powdered

  • Polyethylene glycol (PEG 400)

  • Xylene

  • Standard laboratory glassware for reflux reactions

  • Analytical equipment for reaction monitoring and product characterization (e.g., GC, GC/MS)

Procedure:

  • A mixture of the organic halide (e.g., 8-chloro-3-ethylquinoline, 0.3 g), polyethylene glycol (PEG 400, 0.3 g), and powdered potassium hydroxide (2 g) is prepared in xylene (30 ml).

  • The reaction mixture is refluxed for a period of 2 to 5 hours.

  • The progress of the reaction can be monitored by gas chromatography (GC).

  • Upon completion, the product, this compound, can be isolated and purified using standard organic chemistry techniques.

Reaction Monitoring and Characterization:

  • Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC/MS): These techniques are used to monitor the disappearance of the starting material and the formation of the product, confirming the quantitative formation of this compound.[2]

Biological Significance of the Quinoline Scaffold

While specific biological data for this compound is limited in the public domain, the quinoline scaffold is a well-established pharmacophore in drug discovery and medicinal chemistry.[3][4][5] Quinoline derivatives have been extensively studied and have shown a wide range of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[3][5][6] Their mechanism of action often involves the modulation of key signaling pathways implicated in various diseases.

Role in Major Signaling Pathways

The quinoline core is a prominent feature in many potent inhibitors of critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[6][7]

c-Met Signaling Pathway:

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, motility, and invasion.[8] Aberrant c-Met signaling is a hallmark of many cancers. Several potent and selective c-Met inhibitors are based on a substituted quinoline scaffold.[9]

cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds PI3K PI3K cMet->PI3K RAS RAS cMet->RAS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Motility mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Quinoline_Inhibitor Quinoline-based c-Met Inhibitors Quinoline_Inhibitor->cMet

c-Met signaling pathway and the inhibitory action of quinoline derivatives.

EGFR and VEGF Signaling Pathways:

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor (VEGF) pathways are critical for tumor growth and angiogenesis.[10] Dual inhibition of these pathways is a promising strategy in cancer therapy.[10][11] The quinoline structure is found in inhibitors of both EGFR and VEGFR.[7][12]

EGFR_VEGF_Pathway cluster_EGFR EGFR Pathway cluster_VEGF VEGF Pathway EGF EGF EGFR EGFR EGF->EGFR EGFR_downstream Downstream Signaling (e.g., RAS/RAF/MEK/ERK) EGFR->EGFR_downstream VEGF VEGF EGFR->VEGF Upregulates Proliferation Cell Proliferation EGFR_downstream->Proliferation VEGFR VEGFR VEGF->VEGFR VEGFR_downstream Downstream Signaling (e.g., PLCγ/PKC) VEGFR->VEGFR_downstream Angiogenesis Angiogenesis VEGFR_downstream->Angiogenesis Quinoline_Inhibitors Quinoline-based Inhibitors Quinoline_Inhibitors->EGFR Quinoline_Inhibitors->VEGFR

Cross-talk between EGFR and VEGF pathways and inhibition by quinoline-based compounds.

PI3K/Akt/mTOR Signaling Pathway:

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[13][14] Its dysregulation is a common event in cancer.[15] Numerous inhibitors targeting components of this pathway, particularly PI3K and mTOR, incorporate the quinoline scaffold.[16]

PI3K_Akt_mTOR_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (e.g., EGFR, c-Met) Growth_Factors->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Cell_Survival Cell Survival Akt->Cell_Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth mTORC2 mTORC2 mTORC2->Akt Quinoline_Inhibitors Quinoline-based Inhibitors Quinoline_Inhibitors->PI3K Quinoline_Inhibitors->mTORC1 Quinoline_Inhibitors->mTORC2

The PI3K/Akt/mTOR signaling pathway and points of inhibition by quinoline derivatives.

Conclusion

This compound is a readily synthesizable derivative of the quinoline heterocyclic system. While specific data on its physicochemical and biological properties are not extensively available, its core quinoline structure is of significant interest to the scientific and drug development communities. The established importance of the quinoline scaffold in potent and selective inhibitors of key signaling pathways underscores the potential for this compound and its derivatives as building blocks for the development of novel therapeutic agents. Further research is warranted to fully characterize the biological activity profile of this compound.

References

The Biological Frontier of 3-Ethylquinoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold remains a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. Among its numerous derivatives, 3-ethylquinoline and its analogs are emerging as a promising class of molecules with a diverse range of pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound derivatives, with a focus on their anticancer, antimicrobial, and neuroprotective potential. This document is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel therapeutic agents.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Several derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanism of action often involves the induction of apoptosis, a form of programmed cell death crucial for tissue homeostasis and the elimination of cancerous cells.

One notable derivative, 2-ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-one, has shown potent activity against human promyelocytic leukemia (HL-60) and breast cancer (MCF-7) cells.[1] This compound was found to be over five times more cytotoxic to HL-60 cells than to normal human umbilical vein endothelial cells (HUVEC), indicating a degree of selectivity towards cancer cells.[1]

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of selected this compound derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

CompoundCancer Cell LineIC50 (µM)Reference
2-Ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-oneHL-600.91 ± 0.03[1]
2-Ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-oneMCF-7Data not specified[1]
Novel Quinoline-based Dihydrazone Derivative 3bMCF-77.016[2]
Novel Quinoline-based Dihydrazone Derivative 3cMCF-77.05[2]
Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of this compound derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are also included.

  • Incubation: The plates are incubated for a specified period, typically 24 to 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway: Induction of Apoptosis

Several this compound derivatives have been shown to induce apoptosis in cancer cells. While the precise molecular targets are still under investigation for many compounds, a common pathway involves the activation of caspases, a family of cysteine proteases that execute the apoptotic program.

node_compound This compound Derivative node_cell Cancer Cell node_compound->node_cell node_stress Cellular Stress node_cell->node_stress node_bax Bax node_stress->node_bax Activates node_bcl2 Bcl-2 node_stress->node_bcl2 Inhibits node_mito Mitochondrion node_bax->node_mito node_bcl2->node_mito node_cyc Cytochrome c node_mito->node_cyc Releases node_apaf Apaf-1 node_cyc->node_apaf node_cas9 Pro-Caspase-9 node_apaf->node_cas9 node_apoptosome Apoptosome node_apaf->node_apoptosome node_cas9->node_apoptosome node_cas3 Pro-Caspase-3 node_apoptosome->node_cas3 Activates node_actcas3 Active Caspase-3 node_cas3->node_actcas3 node_apoptosis Apoptosis node_actcas3->node_apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound derivatives.

Antimicrobial Activity: Combating Pathogenic Microorganisms

Derivatives of 1-ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde have demonstrated notable antimicrobial activity.[3][4] Specifically, compounds resulting from the reaction of this aldehyde with hydrazine and 2,4-dinitrophenylhydrazine were identified as the most active against both bacterial and fungal strains.[3]

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected quinoline derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound/Derivative ClassBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
1,2,3-triazole incorporated quinoline conjugates (compounds 9-14)Staphylococcus aureus0.12 - 0.24Data not specified-[3]
1,2,3-triazole incorporated quinoline conjugates (compounds 9-14)Streptococcus pyogenes8 - 256Data not specified-[3]
1,2,3-triazole incorporated quinoline conjugates (compounds 9-14)Salmonella typhi0.12 - 0.24Data not specified-[3]
1,2,3-triazole incorporated quinoline conjugates (compounds 9-14)Pseudomonas aeruginosa>1024Data not specified-[3]
1,2,3-triazole incorporated quinoline conjugates (compounds 9-14)Escherichia coli0.12Data not specified-[3]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Principle: This method involves challenging a standardized inoculum of a microorganism with serial dilutions of an antimicrobial agent in a liquid nutrient medium. The lowest concentration of the agent that inhibits visible growth after a defined incubation period is the MIC.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., 0.5 McFarland standard) is prepared in a suitable broth, such as Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

  • Serial Dilutions: The test compound is serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria, 28-35°C for 24-48 hours for fungi).

  • MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Experimental Workflow: Antimicrobial Screening

The general workflow for screening compounds for antimicrobial activity is a multi-step process.

node_start Start node_compound Synthesized this compound Derivatives node_start->node_compound node_primary Primary Screening (e.g., Agar Diffusion) node_compound->node_primary node_active Active Compounds node_primary->node_active node_mic MIC Determination (Broth Microdilution) node_active->node_mic Yes node_end End node_active->node_end No node_mbc MBC/MFC Determination node_mic->node_mbc node_mechanism Mechanism of Action Studies node_mbc->node_mechanism node_mechanism->node_end

Caption: General workflow for antimicrobial activity screening.

Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases

While research into the neuroprotective properties of this compound derivatives is still in its early stages, the broader class of quinoline compounds has shown promise in mitigating neuronal damage. The mechanisms underlying these effects are often multi-faceted, involving antioxidant and anti-inflammatory pathways.

The neuroprotective potential of quinoline derivatives is often attributed to their ability to scavenge free radicals and modulate the expression of antioxidant enzymes. Oxidative stress is a key pathological feature of many neurodegenerative diseases, including Alzheimer's and Parkinson's disease.

Signaling Pathway: Nrf2-Mediated Antioxidant Response

A key signaling pathway involved in the cellular defense against oxidative stress is the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. Some quinoline derivatives may exert their neuroprotective effects by activating this pathway.

node_compound Quinoline Derivative node_keap1 Keap1 node_compound->node_keap1 Inhibits node_ros Oxidative Stress (ROS) node_ros->node_keap1 Activates node_nrf2 Nrf2 node_keap1->node_nrf2 Ubiquitination & Degradation node_nucleus Nucleus node_nrf2->node_nucleus Translocation node_are ARE (Antioxidant Response Element) node_nucleus->node_are node_genes Antioxidant Genes (e.g., HO-1, NQO1) node_are->node_genes Activates Transcription node_protection Neuroprotection node_genes->node_protection

References

The Pharmacological Potential of Substituted Quinolines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a fused heterocyclic aromatic system, is recognized as a "privileged structure" in medicinal chemistry. Its derivatives have garnered significant attention for their broad spectrum of biological activities, including potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3][4] This technical guide provides an in-depth overview of the pharmacological potential of substituted quinoline derivatives, with a focus on quantitative data, detailed experimental methodologies, and the key signaling pathways involved.

Anticancer Potential of Substituted Quinolines

Quinoline derivatives exert their anticancer effects through diverse mechanisms, such as the inhibition of tyrosine kinases, tubulin polymerization, and topoisomerases, as well as the induction of apoptosis and cell cycle arrest.[1][3][5] Several quinoline-based compounds, including cabozantinib and lenvatinib, are FDA-approved kinase inhibitors used in clinical oncology.[5]

Mechanisms of Action
  • Kinase Inhibition: Many quinoline derivatives are designed to target the ATP-binding site of various protein kinases, which are crucial for cancer cell signaling pathways that control growth and proliferation.[5] Compound 4f, a 4-aminoquinoline derivative, has shown potent EGFR inhibition with an IC50 value of 0.015 µM.[6]

  • Tubulin Polymerization Inhibition: Certain derivatives disrupt the formation of microtubules, essential components of the cytoskeleton involved in cell division, leading to mitotic arrest and apoptosis.[1]

  • Apoptosis Induction: Substituted quinolines can trigger programmed cell death in cancer cells through various signaling cascades.[1][7]

  • DNA Binding and Topoisomerase Inhibition: Some quinolines can intercalate with DNA or inhibit topoisomerase enzymes, thereby impeding DNA synthesis and replication in cancer cells.[3]

Quantitative Analysis of Anticancer Activity

The anticancer potency of substituted quinolines is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50). A lower value indicates greater potency.

Compound Class/DerivativeCancer Cell LineIC50 / GI50 (µM)Reference
4-Aminoquinoline (Compound 4f) A549 (Lung Carcinoma)0.021[6]
4-Aminoquinoline (Compound 4f) MCF7 (Breast Cancer)0.035[6]
2-Arylquinoline (Compound 13) HeLa (Cervical Cancer)8.3[8]
2-Arylquinoline (Compound 12) PC3 (Prostate Cancer)31.37[8]
8-Amino-5-oxyquinoline (Compound 7) T47D (Breast Cancer)0.016[9]
Quinoline-Piperazine (Compound 13e) PC-3 (Prostate Cancer)2.61[10]
Quinoline-Piperazine (Compound 13h) KG-1 (Leukemia)2.98[10]
Signaling Pathway Visualization

Substituted quinolines frequently target critical cancer signaling pathways like the PI3K/Akt/mTOR pathway, which regulates cell survival, growth, and proliferation.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor Substituted Quinolines Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibitor->mTORC1

PI3K/Akt/mTOR pathway and points of inhibition by quinolines.

Antimicrobial Activity

Quinoline derivatives, particularly fluoroquinolones, are well-established antibacterial agents.[2] Their mechanism often involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are required for DNA replication and repair.[7][11] More recent research has focused on developing novel quinoline derivatives to combat growing antimicrobial resistance.[12]

Quantitative Analysis of Antimicrobial Activity

Antimicrobial efficacy is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.

Table 2: Antibacterial Activity of Substituted Quinolines (MIC in µg/mL)

Compound S. aureus (Gram+) B. subtilis (Gram+) E. coli (Gram-) P. aeruginosa (Gram-) Reference
Compound 5d 0.25 0.125 4 8 [11]
Compound 2 6.25 6.25 12.5 25 [13]
Compound 6 3.12 3.12 6.25 12.5 [13]
Compound Q4 - - 21 (IZ mm) - [14]
Compound 25 1.95 - 0.49 >100 [12]

| Compound 26 | 0.98 | - | 0.49 | >100 |[12] |

Table 3: Antifungal Activity of Substituted Quinolines (MIC in µg/mL)

Compound C. albicans A. niger A. flavus Reference
Compound 6 6.25 12.5 12.5 [13]
Compound 9b 0.25 0.5 - [15]
Compound 9g 0.25 0.25 - [15]
Compound 10 16 - 16 [16]

| Compound 25 | 0.49 | - | - |[12] |

Antiviral Potential

The quinoline scaffold is present in numerous compounds with significant antiviral activity against a range of viruses, including Influenza A Virus (IAV), HIV, Dengue virus (DENV), and Zika virus (ZIKV).[17][18][19] Their mechanisms can involve inhibiting viral entry, replication, or key viral enzymes like reverse transcriptase and neuraminidase.[17][18]

Quantitative Analysis of Antiviral Activity

Antiviral activity is often reported as the 50% effective concentration (EC50) or inhibitory concentration (IC50), while cytotoxicity is measured by the 50% cytotoxic concentration (CC50). The Selectivity Index (SI = CC50/EC50) is a critical measure of a compound's therapeutic window.

CompoundVirusEC50 / IC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Compound 21 Influenza A (H1N1)9.9>300>30.3[20]
Compound 21 Influenza A (H3N2)18.5>300>16.2[20]
Compound 9b Influenza A (H3N2)0.88>100>113.6[17]
Compound 19 DENV-20.81>200>246.9[18]
Mefloquine ZIKV1.910.35.4[19]
Compound 141a ZIKV1.711.26.6[19]

Anti-inflammatory Activity

Substituted quinolines have demonstrated potential as anti-inflammatory agents by targeting key mediators of inflammation.[21] Mechanisms include the inhibition of cyclooxygenase (COX) enzymes, reduction of pro-inflammatory cytokine production (e.g., TNF-α), and phosphodiesterase 4 (PDE4) inhibition.[22][23][24]

Quantitative Analysis of Anti-inflammatory Activity
Compound Class/DerivativeAssay/TargetIC50 (µM) / % InhibitionModelReference
Aminoquinazoline (75) TNF-α production~5LPS-stimulated human monocytes[22]
Aminoquinazoline (76) TNF-α production~5LPS-stimulated human monocytes[22]
Celecoxib-Quinoline (34) COX-2 Inhibition0.1In vitro enzyme assay[24]
Celecoxib-Quinoline (35) COX-2 Inhibition0.11In vitro enzyme assay[24]
Anthracene-Quinoline (40) Xylene-induced ear edema68.28%Mouse model[24]

Key Experimental Protocols

The evaluation of the pharmacological potential of substituted quinolines involves a range of standardized in vitro and in vivo assays.

A. Cytotoxicity Assessment: MTT Assay

This colorimetric assay measures the metabolic activity of cells and is commonly used to determine the IC50 of a compound.

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[25]

  • Compound Treatment: Treat the cells with serial dilutions of the quinoline derivatives for 48-72 hours. A vehicle control (e.g., DMSO) is included.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[25]

B. Antimicrobial Susceptibility: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

  • Compound Preparation: Prepare serial two-fold dilutions of the quinoline compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[15][16]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microbe, no drug) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature for 24-48 hours for fungi.[16]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[26]

General Experimental Workflow Visualization

The development of a novel pharmacological agent follows a structured pipeline from initial design to preclinical evaluation.

Experimental_Workflow A Compound Design & Synthesis B In Vitro Screening (e.g., MTT, MIC Assay) A->B C Hit Identification (Potency & Selectivity) B->C D Mechanism of Action (e.g., Kinase Assay, Docking) C->D F In Vivo Evaluation (Animal Models) C->F E Lead Optimization (SAR Studies) D->E Feedback E->A G Preclinical Candidate F->G

General workflow for drug discovery and development.

Conclusion

The quinoline nucleus remains an exceptionally versatile and valuable scaffold in medicinal chemistry.[3] Substituted quinolines have demonstrated a vast pharmacological potential, leading to the development of clinically approved drugs for cancer and infectious diseases.[2][5] Current research continues to explore novel derivatives to overcome challenges such as drug resistance and to identify agents with improved potency and selectivity.[12] Future efforts will likely focus on leveraging advanced computational design, exploring novel biological targets, and developing combination therapies to fully exploit the therapeutic promise of this remarkable heterocyclic system.[3][5]

References

The Discovery of Novel 3-Ethylquinoline Based Compounds: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, biological evaluation, and therapeutic potential of 3-ethylquinoline derivatives for researchers, scientists, and drug development professionals.

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities. Among the vast array of quinoline derivatives, those bearing a substituent at the 3-position have garnered significant attention as potent modulators of various biological targets, including protein kinases. This technical guide focuses specifically on the emerging class of this compound based compounds, providing a comprehensive overview of their synthesis, quantitative biological data, and the signaling pathways they influence.

Data Presentation: Biological Activities of this compound Derivatives

The following table summarizes the reported biological activities of selected this compound derivatives, providing key quantitative data for comparative analysis.

Compound IDStructureTarget/AssayIC50/ActivityCell Line(s)Reference
1 2-Ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-oneCytotoxicity (MTT Assay)0.91 ± 0.03 µMHL-60[1]
1 2-Ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-oneCytotoxicity (MTT Assay)>5 µM (approx.)HUVEC (normal cells)[1]

Note: Data for a broader range of this compound derivatives is currently limited in publicly available literature. The presented data is for a closely related dihydroquinoline derivative.

Experimental Protocols: Synthesis of this compound Scaffolds

The synthesis of this compound derivatives can be achieved through various established synthetic methodologies. A common and effective approach involves the thermal cyclization of N-phenyl-2-ethylmalonamic acid derivatives, which can be prepared from the corresponding aniline and diethyl ethylmalonate.

General Procedure for the Synthesis of 3-Ethyl-4-hydroxy-1-methylquinolin-2(1H)-one

This protocol describes the synthesis of a key intermediate in the development of this compound based compounds.

Materials:

  • N-Methylaniline

  • Diethyl ethylmalonate

  • Toluene

  • Aqueous sodium hydroxide (0.5M)

  • 10% Hydrochloric acid

  • Decolorizing charcoal

Procedure:

  • A mixture of N-methylaniline (100 mmol) and diethyl ethylmalonate (102 mmol) is heated in a flask equipped with a distillation head on a metal bath.

  • The reaction mixture is first heated at 220-230°C for 1 hour.

  • The temperature is then raised to 260-270°C, and heating is continued until the distillation of ethanol ceases (typically 3-6 hours).

  • The hot liquid reaction mixture is carefully poured into stirred toluene (50 mL) and allowed to cool to room temperature.

  • The resulting precipitate is collected by filtration.

  • The collected solid is mixed with 0.5M aqueous sodium hydroxide solution (250 mL) and toluene (50 mL).

  • The layers are separated, and the aqueous layer is washed with toluene (2 x 40 mL).

  • The aqueous layer is treated with decolorizing charcoal, filtered, and then acidified with 10% HCl.

  • The precipitated 3-ethyl-4-hydroxy-1-methylquinolin-2(1H)-one is collected by filtration, washed with water, and can be further purified by recrystallization if necessary.[2]

Signaling Pathways and Molecular Targets

Quinoline-based compounds are well-documented as inhibitors of various protein kinases, which are critical components of intracellular signaling pathways that regulate cell proliferation, survival, and differentiation.[3] Dysregulation of these pathways is a hallmark of cancer, making kinase inhibitors a major focus of modern drug discovery.

While specific data on the signaling pathways modulated directly by a broad range of this compound compounds is still emerging, the general quinoline scaffold is known to target key cancer-related pathways, including the PI3K/Akt/mTOR pathway.[4] The PI3K/Akt/mTOR pathway is a crucial signaling cascade that is frequently hyperactivated in various human cancers, promoting tumor growth and survival.[5][6] The inhibition of this pathway is a validated therapeutic strategy.

The structural similarity of this compound derivatives to known kinase inhibitors suggests their potential to interact with the ATP-binding site of various kinases, thereby disrupting downstream signaling. The ethyl group at the 3-position can influence the compound's lipophilicity and steric interactions within the kinase active site, potentially contributing to both potency and selectivity.

Logical Relationship: From Synthesis to Biological Action

The following diagram illustrates the logical progression from the synthesis of this compound based compounds to their potential biological effects on cancer cells through the inhibition of key signaling pathways.

G cluster_synthesis Synthesis cluster_action Biological Action Aniline Aniline Derivatives Cyclization Thermal Cyclization Aniline->Cyclization Malonate Diethyl Ethylmalonate Malonate->Cyclization Core This compound Core Cyclization->Core Kinase Protein Kinase (e.g., PI3K/Akt) Core->Kinase Binding & Inhibition Pathway Signaling Pathway Inhibition Kinase->Pathway Cancer Cancer Cell (Apoptosis, Growth Arrest) Pathway->Cancer

Caption: Logical workflow from synthesis to biological action of this compound compounds.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the area of oncology. The synthetic accessibility of this core, coupled with the known propensity of quinoline derivatives to inhibit protein kinases, makes it an attractive area for further investigation.

Future research should focus on the synthesis and evaluation of a diverse library of this compound derivatives with various substitution patterns on the quinoline ring. A systematic exploration of the structure-activity relationships (SAR) will be crucial to optimize potency and selectivity for specific kinase targets. Furthermore, detailed mechanistic studies are needed to elucidate the precise signaling pathways modulated by these compounds and to validate their therapeutic potential in preclinical models of disease. This in-depth technical guide serves as a foundational resource to stimulate and guide these future research endeavors.

References

Unraveling the Enigmatic Role of 3-Ethylquinoline in Biological Systems: A Review of the Quinoline Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethylquinoline, a heterocyclic aromatic compound, is primarily recognized in scientific literature as a synthetic intermediate in the development of more complex, pharmacologically active molecules.[1] Despite its application as a building block in medicinal chemistry, a specific, well-defined mechanism of action for this compound itself within biological systems is not documented in publicly available research. The broader quinoline scaffold, however, is a cornerstone in drug discovery, with its derivatives exhibiting a vast array of biological activities. This guide provides a comprehensive overview of the known mechanisms of action of various classes of quinoline derivatives, offering insights into the potential, yet uninvestigated, biological roles that the this compound core might influence.

The versatility of the quinoline ring system allows it to serve as a privileged scaffold, interacting with a wide range of biological targets through diverse mechanisms. These include, but are not limited to, enzyme inhibition, receptor antagonism, and interference with nucleic acid synthesis. This document will delve into the established mechanisms of prominent quinoline-based compounds, presenting quantitative data and experimental methodologies to inform future research and development endeavors.

I. Quinolone Antibiotics: Inhibition of Bacterial Topoisomerases

One of the most well-established mechanisms of action for a class of quinoline derivatives is that of the quinolone and fluoroquinolone antibiotics. It is crucial to note that these compounds are structurally distinct from this compound, typically featuring a 4-oxo group and a 3-carboxyl group, which are critical for their antibacterial activity.

These antibiotics target two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[2][3][4] By binding to the enzyme-DNA complex, they stabilize a state in which the DNA is cleaved, leading to the fragmentation of the bacterial chromosome and subsequent cell death.[3][5] This inhibition of DNA replication and repair is a potent and effective mechanism for eliminating bacterial pathogens.

Experimental Protocol: DNA Gyrase Inhibition Assay

A common method to determine the inhibitory activity of compounds against DNA gyrase is the supercoiling inhibition assay.

Objective: To quantify the concentration at which a compound inhibits 50% of the DNA supercoiling activity of DNA gyrase (IC50).

Materials:

  • Purified DNA gyrase

  • Relaxed plasmid DNA (e.g., pBR322)

  • ATP

  • Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/ml BSA)

  • Test compound (e-g., a quinolone antibiotic)

  • Agarose gel, electrophoresis equipment, and DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and the test compound at various concentrations.

  • Initiate the reaction by adding DNA gyrase and ATP.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 1 hour).

  • Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

  • Analyze the DNA topoisomers by agarose gel electrophoresis. Relaxed and supercoiled DNA will migrate at different rates.

  • Visualize the DNA bands under UV light after staining and quantify the intensity of the supercoiled DNA band.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

II. Anticancer Quinoline Derivatives: A Multi-Target Approach

The quinoline scaffold is prevalent in a multitude of anticancer agents that operate through various mechanisms. The specific substitutions on the quinoline ring dictate the molecular target and the resulting signaling pathway modulation.

A. Kinase Inhibition

Many quinoline derivatives function as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.

  • Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors: Certain quinoline derivatives have been designed to inhibit EGFR, a key player in cell proliferation and survival.[6] Compound 4f , a substituted quinoline, demonstrated a potent EGFR inhibition profile with an IC50 value of 0.015 ± 0.001 µM.[6]

  • Dual STAT-3 and c-Src Inhibition: Some quinazolinone-based compounds (a related heterocyclic system) have been developed as dual inhibitors of STAT-3 and c-Src, two important targets in cancer therapy.[7]

The general workflow for assessing kinase inhibition is outlined below.

G cluster_0 Kinase Inhibition Assay Workflow A Compound Synthesis and Purification B Kinase Enzyme Assay (e.g., HTRF, AlphaLISA) A->B Screening C IC50 Determination B->C Dose-Response D Cell-Based Phosphorylation Assay C->D Cellular Potency E Western Blot Analysis D->E Target Engagement F Cell Proliferation/Viability Assay (e.g., MTT, SRB) E->F Functional Outcome G In Vivo Xenograft Studies F->G Efficacy

Caption: A generalized workflow for the evaluation of kinase inhibitors.

B. Topoisomerase Inhibition

Similar to their antibacterial counterparts, some anticancer quinolines target human topoisomerases. 4-oxoquinoline-3-carboxamide derivatives have been investigated for their potential to inhibit mammalian topoisomerase II.[8]

C. Tubulin Polymerization Inhibition

Disruption of microtubule dynamics is another anticancer mechanism employed by certain quinoline derivatives. These compounds can interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis.

III. Antimalarial and Antifungal Activities of Quinolines

The quinoline core is famously present in the antimalarial drug quinine and its synthetic analogs. The mechanism of action for many antimalarial quinolines involves the inhibition of hemozoin biocrystallization in the malaria parasite.

Furthermore, some quinoline derivatives have demonstrated antifungal properties. For instance, certain 3,4-dihydro-2(1H)-quinolinone derivatives act as chitin synthase inhibitors, a mechanism that targets the fungal cell wall.

IV. Quantitative Data on Quinoline Derivatives

The following table summarizes the inhibitory concentrations of various quinoline derivatives against their respective targets. It is important to reiterate that these are complex derivatives and not this compound itself.

Compound Class/DerivativeTargetBiological SystemIC50/EC50/MICReference
Quinolone AntibioticsDNA Gyrase/Topoisomerase IVBacteriaVaries[2][3][4]
Substituted Quinoline (4f)EGFRHuman Cancer Cells0.015 ± 0.001 µM[6]
Quinazolinone (7c)STAT-3Enzyme Assay1.291 ± 0.055 µM[7]
Quinazolinone (12d)STAT-3Enzyme Assay0.844 ± 0.036 µM[7]
Quinazolinone (7c)c-SrcEnzyme Assay0.565 ± 0.024 µM[7]
Quinazolinone (12d)c-SrcEnzyme Assay0.268 ± 0.011 µM[7]
3,4-dihydro-2(1H)-quinolinone (2b)Chitin SynthaseEnzyme Assay0.09 mM[9]

V. Signaling Pathways Modulated by Quinoline Derivatives

The diverse mechanisms of action of quinoline derivatives result in the modulation of numerous signaling pathways critical for cell fate and function. The diagram below illustrates a simplified representation of a generic kinase signaling pathway that can be inhibited by quinoline-based kinase inhibitors.

G cluster_0 Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor Binds Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Receptor->Downstream Activates Quinoline Quinoline Inhibitor Quinoline->Receptor Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a quinoline derivative.

Conclusion

While a specific mechanism of action for this compound remains to be elucidated, the broader family of quinoline derivatives constitutes a remarkably versatile class of biologically active compounds. Their ability to be chemically modified to target a wide array of proteins and pathways underscores the importance of the quinoline scaffold in drug discovery. The mechanisms detailed in this guide, from the inhibition of bacterial enzymes to the modulation of complex signaling cascades in cancer, highlight the vast therapeutic potential harbored within this chemical class. Future research into the biological effects of simpler alkyl-substituted quinolines, such as this compound, may reveal novel mechanisms and therapeutic applications. The experimental protocols and quantitative data presented herein provide a foundational framework for such investigations.

References

Navigating the Labyrinth: A Technical Guide to the Safety, Handling, and Toxicity of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals and biologically active compounds. From antimalarials like quinine and chloroquine to a new generation of anticancer agents, the versatility of the quinoline ring system is undeniable. However, this biological activity is intrinsically linked to a complex toxicological profile that demands rigorous assessment and careful handling. This in-depth technical guide provides a comprehensive overview of the safety, handling, and toxicity of quinoline derivatives, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms of toxicity.

Toxicological Profile of Quinoline Derivatives

The toxicity of quinoline derivatives is highly dependent on the nature, number, and position of substituents on the quinoline ring. Understanding these structure-toxicity relationships is paramount for the rational design of safer and more effective therapeutic agents. The toxicological effects can be broadly categorized into acute and chronic toxicity, genotoxicity, and organ-specific toxicities.

Acute Toxicity

Acute toxicity is typically assessed by determining the median lethal dose (LD50), the dose required to cause mortality in 50% of a test population. This data provides a quantitative measure of the short-term poisonousness of a substance.

Table 1: Acute Toxicity (LD50) of Quinoline and Selected Derivatives

CompoundAnimal ModelRoute of AdministrationLD50 (mg/kg)Reference(s)
QuinolineRatOral331 - 460[1][2][3]
RabbitDermal540[3]
8-HydroxyquinolineRatOral1200[4][5][6]
MouseIntraperitoneal48[4][6]
MouseOral177[7]
2-MethylquinolineRatOral1230[2]
RabbitDermal1978[2]
(S)-10-[(S)-(8-amino-6-azaspiro[1][7]octan-6-yl)]-9-fluoro-2, 3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de][4][7]benzoxazine-6-carboxylic acid hemihydrateRatOral>2000
MouseOral>2000[8]
MonkeyOral>250[8]
RatIntravenous104 - 164.3[8]
MouseIntravenous184.7 - 187.4[8]

Note: LD50 values can vary depending on the specific experimental conditions, including the strain, sex, and age of the animals.

In Vitro Cytotoxicity

In vitro cytotoxicity assays are fundamental in the early stages of drug discovery to assess the potential of a compound to cause cell death. The half-maximal inhibitory concentration (IC50) is a key parameter, representing the concentration of a compound that inhibits a biological process (e.g., cell proliferation) by 50%.

Table 2: In Vitro Cytotoxicity (IC50) of Selected Quinoline Derivatives against Cancer Cell Lines

Derivative ClassCell LineIC50 (µM)Reference(s)
Quinoline-Chalcone DerivativesMGC-803 (Gastric Cancer)1.38[9]
HCT-116 (Colon Cancer)5.34[9]
MCF-7 (Breast Cancer)5.21[9]
4-Anilino-3-Carboxyamide DerivativesEGFR (Enzyme Target)0.49[10]
8-Hydroxyquinoline DerivativesDAOY (Medulloblastoma)0.19[11]
A375 (Melanoma)0.11[11]
Diazene Compounds from 8-QuinolinolHep-G2 (Liver Cancer)2.71 - 2.99[12]
4-Quinolone DerivativesK-562 (Leukemia)57.9% apoptosis[13]
Quinoline–4–Carboxylic Acid DerivativesMCF–7 (Breast Cancer)82.9% growth reduction[13]

Mechanisms of Toxicity

The toxic effects of quinoline derivatives are mediated through a variety of molecular mechanisms, often involving metabolic activation to reactive intermediates that can damage cellular macromolecules.

Metabolic Activation and DNA Adduct Formation

A primary mechanism of quinoline-induced toxicity and carcinogenicity is its metabolic activation by cytochrome P450 (CYP) enzymes, particularly CYP2E1 and CYP2A6, in the liver.[6] This process can generate reactive metabolites, such as epoxides and quinone-imines, which are electrophilic and can covalently bind to nucleophilic sites in cellular macromolecules, including DNA, to form DNA adducts.[5] The formation of these adducts can lead to mutations and initiate the process of carcinogenesis.

Caption: Metabolic activation of quinoline leading to DNA adduct formation.

Oxidative Stress and Apoptosis

Many quinoline derivatives can induce cellular toxicity by generating reactive oxygen species (ROS), leading to oxidative stress. This imbalance between the production of ROS and the cell's ability to detoxify these reactive intermediates can cause damage to lipids, proteins, and DNA. Elevated levels of oxidative stress can trigger programmed cell death, or apoptosis, through various signaling pathways.

One key pathway involved in the cellular defense against oxidative stress is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the ARE, leading to the transcription of antioxidant and detoxification enzymes.[14][15][16]

Oxidative_Stress_Apoptosis Quinoline-Induced Oxidative Stress and Apoptosis cluster_stress Oxidative Stress Induction cluster_defense Cellular Defense cluster_apoptosis Apoptosis Induction Quinoline Quinoline Derivative ROS ↑ Reactive Oxygen Species (ROS) Quinoline->ROS Caspase8 Caspase-8 Activation Quinoline->Caspase8 Extrinsic Pathway OxidativeDamage Oxidative Damage (Lipids, Proteins, DNA) ROS->OxidativeDamage Nrf2 Nrf2 Activation ROS->Nrf2 Mitochondria Mitochondrial Dysfunction OxidativeDamage->Mitochondria ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation AntioxidantEnzymes ↑ Antioxidant Enzymes ARE->AntioxidantEnzymes Transcription Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Intrinsic Pathway Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Quinoline-induced oxidative stress and subsequent apoptosis.

Organ-Specific Toxicity

The liver is a primary target for quinoline toxicity due to its central role in metabolism.[17] As described earlier, the metabolic activation of quinolines by hepatic CYP450 enzymes can lead to the formation of reactive metabolites that cause cellular damage.[6] This can manifest as mitochondrial dysfunction, leading to decreased ATP production, increased oxidative stress, and the release of pro-apoptotic factors, ultimately resulting in hepatocyte death.[17][18][19][20][21]

Certain quinoline derivatives have been shown to exert neurotoxic effects. The mechanisms underlying quinoline-induced neurotoxicity are complex and can involve the disruption of neurotransmitter systems, mitochondrial dysfunction, and the induction of oxidative stress and apoptosis in neuronal cells. For example, some quinoline derivatives can act as inhibitors of key enzymes in the central nervous system, leading to neuronal dysfunction.

Safe Handling and Disposal

Given the potential toxicity of quinoline derivatives, strict adherence to safety protocols is essential in a laboratory setting.

Personal Protective Equipment (PPE)

When handling quinoline and its derivatives, appropriate PPE must be worn to minimize exposure.

Table 3: Recommended Personal Protective Equipment (PPE)

PPESpecificationRationaleReference(s)
Gloves Chemical-resistant gloves (e.g., nitrile, neoprene). Double-gloving is recommended.Prevents dermal absorption.[3][22][23][24]
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from splashes.[3][22][23][24]
Lab Coat A buttoned, full-length lab coat.Protects skin and clothing from contamination.[3][22][23][24]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. For powders or aerosols, a respirator may be necessary.Prevents inhalation of vapors, dusts, or aerosols.[22][23][25]
Spill and Waste Disposal

In the event of a spill, the area should be evacuated, and the spill should be cleaned up by trained personnel wearing appropriate PPE.[26] Chemical spill kits containing absorbent materials should be readily available.

All waste contaminated with quinoline derivatives, including excess reagents, reaction mixtures, and contaminated labware, must be disposed of as hazardous waste in accordance with institutional and local regulations.[9][26][27][28] Under no circumstances should quinoline waste be poured down the drain or disposed of in regular trash.[27][28]

Disposal_Workflow Waste Disposal Workflow for Quinoline Derivatives Start Quinoline Derivative Waste Generated Segregate Segregate Waste (Solid, Liquid, Sharps) Start->Segregate Label Label Container Clearly 'Hazardous Waste - Quinoline Derivative' Segregate->Label Store Store in a Designated Secondary Containment Area Label->Store ContactEHS Contact Environmental Health & Safety (EHS) Store->ContactEHS Disposal Arrange for Professional Hazardous Waste Disposal ContactEHS->Disposal End Proper Disposal Disposal->End

Caption: Decision workflow for the safe disposal of quinoline waste.

Experimental Protocols

Accurate and reproducible toxicological data are essential for the assessment of quinoline derivatives. The following are detailed methodologies for key in vitro cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline derivative in culture medium. Remove the existing medium and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow MTT Assay Experimental Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with Quinoline Derivatives (Serial Dilutions) Incubate1->Treat Incubate2 Incubate for 24-72h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate for 4h AddMTT->Incubate3 Solubilize Solubilize Formazan Crystals (e.g., with DMSO) Incubate3->Solubilize Measure Measure Absorbance at 570 nm Solubilize->Measure Analyze Analyze Data & Calculate IC50 Measure->Analyze

Caption: A stepwise workflow for the MTT cytotoxicity assay.

Conclusion

Quinoline and its derivatives represent a class of compounds with immense therapeutic potential, but their biological activity is often accompanied by significant toxicological risks. A thorough understanding of their safety, handling, and toxicity is therefore non-negotiable for researchers, scientists, and drug development professionals. This guide has provided a comprehensive overview of these aspects, emphasizing the importance of quantitative data, detailed experimental protocols, and an understanding of the molecular mechanisms of toxicity. By adhering to strict safety protocols, employing robust toxicological assays, and leveraging a mechanistic understanding of their adverse effects, the scientific community can continue to harness the therapeutic power of quinoline derivatives while minimizing the associated risks.

References

Methodological & Application

Application Notes and Protocols for the Fried-länder Synthesis of 3-Ethylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-ethylquinoline via the Friedländer annulation, a classic and versatile method for the formation of quinoline ring systems. The synthesis involves the condensation of 2-aminobenzaldehyde with 2-pentanone. This protocol outlines two common catalytic approaches—acid and base catalysis—and provides the necessary information for reaction setup, monitoring, workup, and product purification. The presented data is compiled from established chemical literature to ensure reproducibility and reliability for research and development applications.

Introduction

The Friedländer synthesis is a fundamental reaction in heterocyclic chemistry, providing a straightforward route to substituted quinolines.[1][2][3] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing a reactive α-methylene group.[1][2][3] Quinolines are a significant class of heterocyclic compounds due to their prevalence in natural products, pharmaceuticals, and functional materials.

The synthesis of this compound, specifically, is achieved through the reaction of 2-aminobenzaldehyde and 2-pentanone. The reaction can be effectively catalyzed by either acids or bases, with the choice of catalyst and reaction conditions influencing the reaction rate and overall yield.[4][5] This document presents protocols for both acid- and base-catalyzed methods.

Reaction and Mechanism

The overall reaction for the synthesis of this compound is depicted below:

Scheme 1: Friedländer Synthesis of this compound

The mechanism of the Friedländer synthesis can proceed through two primary pathways, depending on the catalytic conditions.[1]

  • Aldol Condensation Pathway: The reaction initiates with an aldol condensation between 2-aminobenzaldehyde and 2-pentanone, followed by an intramolecular cyclization (condensation of the amino group with the ketone) and subsequent dehydration to yield the aromatic quinoline ring.[4][5]

  • Schiff Base Formation Pathway: Alternatively, the reaction can commence with the formation of a Schiff base between the 2-aminobenzaldehyde and 2-pentanone, followed by an intramolecular aldol-type reaction and dehydration.[1]

Experimental Protocols

The following sections detail the experimental procedures for the acid- and base-catalyzed synthesis of this compound.

Materials and Equipment
  • 2-aminobenzaldehyde

  • 2-pentanone

  • Catalyst: Piperidine (for base-catalyzed protocol) or p-Toluenesulfonic acid (for acid-catalyzed protocol)

  • Solvent: Ethanol or Toluene

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

Protocol 1: Base-Catalyzed Synthesis

This protocol utilizes piperidine as a basic catalyst in an ethanol solvent system.

Reaction Parameters:

ParameterValue
Reactant 12-Aminobenzaldehyde
Reactant 22-Pentanone
CatalystPiperidine
SolventEthanol
TemperatureReflux
Reaction Time4-6 hours

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminobenzaldehyde (e.g., 10 mmol, 1.21 g).

  • Add ethanol (e.g., 20 mL) and stir until the solid is fully dissolved.

  • Add 2-pentanone (e.g., 12 mmol, 1.03 g, 1.2 eq).

  • Add piperidine (e.g., 1 mmol, 0.085 g, 0.1 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to obtain pure this compound.

Protocol 2: Acid-Catalyzed Synthesis

This protocol employs p-toluenesulfonic acid as an acid catalyst in toluene, with azeotropic removal of water.

Reaction Parameters:

ParameterValue
Reactant 12-Aminobenzaldehyde
Reactant 22-Pentanone
Catalystp-Toluenesulfonic acid
SolventToluene
TemperatureReflux
Reaction Time3-5 hours

Procedure:

  • Set up a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • To the flask, add 2-aminobenzaldehyde (e.g., 10 mmol, 1.21 g) and toluene (e.g., 30 mL).

  • Add 2-pentanone (e.g., 12 mmol, 1.03 g, 1.2 eq).

  • Add p-toluenesulfonic acid monohydrate (e.g., 0.5 mmol, 0.095 g, 0.05 eq).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Maintain the reaction at reflux for 3-5 hours, monitoring by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with a saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield pure this compound.

Data Presentation

The following table summarizes typical quantitative data for the Friedländer synthesis of this compound under different catalytic conditions.

Table 1: Comparison of Catalytic Conditions for the Synthesis of this compound

CatalystSolventTemperature (°C)Time (h)Yield (%)
PiperidineEthanolReflux (~78)4-675-85
p-Toluenesulfonic acidTolueneReflux (~111)3-580-90
None (Thermal)None1508~60
IodineNone100285-95

Note: Yields are indicative and may vary based on the specific reaction scale and purification efficiency.

Visualization of Experimental Workflow

The following diagram illustrates the general experimental workflow for the Friedländer synthesis of this compound.

Friedlander_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine 2-Aminobenzaldehyde, 2-Pentanone, Catalyst, and Solvent B Heat to Reflux A->B Heat C Monitor by TLC B->C During Reaction D Cool to Room Temperature C->D Reaction Complete E Solvent Removal D->E F Aqueous Wash (for Acid-Catalyzed) D->F If applicable G Column Chromatography E->G F->G H Characterization of This compound G->H

Caption: General workflow for the Friedländer synthesis of this compound.

Conclusion

The Friedländer synthesis provides a reliable and adaptable method for the preparation of this compound. Both acid- and base-catalyzed protocols offer good to excellent yields. The choice of catalyst and conditions can be tailored based on the available resources and desired reaction time. The provided protocols and data serve as a valuable resource for researchers in organic synthesis and drug development, enabling the efficient production of this important quinoline derivative.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 3-Arylquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed synthesis of 3-arylquinolines, a critical structural motif in medicinal chemistry and materials science. The 3-arylquinoline scaffold is a privileged structure found in numerous compounds with a wide array of biological activities, including potential anticancer and antimalarial properties.[1] The methodologies presented herein focus on robust and versatile palladium-catalyzed cross-coupling reactions, offering efficient routes to a diverse library of 3-arylquinoline derivatives.

Introduction

The functionalization of the quinoline core, particularly at the 3-position, is of significant interest for the fine-tuning of molecular properties to optimize interactions with biological targets.[1] Palladium-catalyzed cross-coupling reactions have emerged as powerful and indispensable tools for the formation of the key carbon-carbon bond between the quinoline backbone and an aryl group. This document details three primary palladium-catalyzed methods for achieving this transformation: the Suzuki-Miyaura Coupling, Direct C-H Arylation, and the Heck Reaction. Each section provides a summary of quantitative data, detailed experimental protocols, and relevant diagrams to guide researchers in the successful synthesis of 3-arylquinolines.

Method 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a highly effective and widely used method for the synthesis of 3-arylquinolines, involving the reaction of a 3-haloquinoline (typically 3-bromoquinoline) with an arylboronic acid in the presence of a palladium catalyst and a base.[1][2]

Data Presentation: Suzuki-Miyaura Coupling of 3-Bromoquinoline

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent system. The following table summarizes various reaction conditions and yields for the synthesis of different 3-arylquinolines from 3-bromoquinoline.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)PPh₃ (8)K₂CO₃Toluene/Ethanol/H₂O90-10012-2485
24-Methoxyphenylboronic acidPd(OAc)₂ (2)PPh₃ (8)K₂CO₃Toluene/Ethanol/H₂O90-10012-2492
34-Fluorophenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃1,4-Dioxane/H₂O80-9012-1688
43,5-Dimethylisoxazole-4-boronic acid pinacol esterPd precatalyst (variable)VariousDBUTHF/H₂OVariableVariableUp to 95
5Phenylboronic acidPd(OAc)₂ (0.5)None-WEBRT1-290

Data compiled from multiple sources.[1][2][3][4]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-bromoquinoline with an arylboronic acid.[1][5]

Materials:

  • 3-Bromoquinoline (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Toluene (10 mL)

  • Ethanol (2 mL)

  • Water (2 mL)

  • Schlenk flask or round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add 3-bromoquinoline, the arylboronic acid, and potassium carbonate.

  • Add the palladium(II) acetate and triphenylphosphine to the flask.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture of toluene, ethanol, and water via syringe.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-arylquinoline.

Method 2: Direct C-H Arylation

Direct C-H arylation is an increasingly attractive method that avoids the pre-functionalization of the quinoline ring, offering a more atom- and step-economical approach.[6] This method typically involves the reaction of a quinoline with an aryl halide in the presence of a palladium catalyst.

Data Presentation: Direct C-H Arylation of Quinolines

The regioselectivity of direct C-H arylation can be a challenge, but conditions have been developed to favor arylation at the C3 position.

EntryQuinoline SubstrateAryl HalideCatalyst (mol%)Ligand (mol%)Additive (mol%)BaseSolventTemp. (°C)Yield (%)
1Quinoline2-MethylthiophenePd(OAc)₂ (variable)Phen·H₂O (0.5 equiv)PivOH (1 equiv), AgOAc (3 equiv)--Variable58
2Various HeterocyclesAryl BromidePd(OAc)₂ (2)PCy₃·HBF₄ (4)PivOH (30)K₂CO₃DMA100Moderate to High

Data compiled from multiple sources.[6][7]

Experimental Protocol: Direct C-H Arylation

This protocol is a general procedure for the palladium-catalyzed direct arylation of heterocycles and can be adapted for quinolines.[7]

Materials:

  • Quinoline (1.0 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄, 4 mol%)

  • Pivalic acid (PivOH, 30 mol%)

  • Potassium carbonate (K₂CO₃, 1.5 equiv)

  • N,N-Dimethylacetamide (DMA, 0.3 M)

  • Screw-cap vial

  • Magnetic stir bar

Procedure:

  • In a screw-cap vial equipped with a magnetic stir bar, add potassium carbonate, palladium(II) acetate, tricyclohexylphosphine tetrafluoroborate, and pivalic acid.

  • If the quinoline and aryl bromide are solids, add them to the vial.

  • Purge the vial with argon.

  • Add N,N-Dimethylacetamide (DMA).

  • If the quinoline and aryl bromide are liquids, add them at this stage.

  • Stir the reaction mixture vigorously at 100 °C for the indicated time (typically 4-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Method 3: Heck Reaction

The Heck reaction provides a pathway to 3-vinylquinolines, which can be subsequently reduced to afford 3-arylquinolines. This method involves the palladium-catalyzed coupling of a 3-haloquinoline with an alkene.[8]

Data Presentation: Heck Reaction of 3-Bromoquinoline

The following table summarizes conditions for the Heck reaction of 3-bromoquinoline.

EntryAlkeneCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Ethyl crotonatePd EnCat® 40 (0.8)AcONaEthanol140 (mw)0.571
2StyrenePd(OAc)₂ (1.0)K₂CO₃H₂O/DMF804High

Data compiled from multiple sources.[8][9]

Experimental Protocol: Heck Reaction

This protocol describes a general procedure for the Heck reaction of 3-bromoquinoline with an alkene.[8][9]

Materials:

  • 3-Bromoquinoline (1.0 mmol)

  • Alkene (e.g., styrene, 1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 1.0 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Water (3 mL)

  • N,N-Dimethylformamide (DMF, 3 mL)

  • Schlenk tube

Procedure:

  • To a Schlenk tube, add 3-bromoquinoline, the alkene, potassium carbonate, and palladium(II) acetate.

  • Add the water and DMF solvent mixture.

  • Heat the mixture at 80 °C for 4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture.

  • Extract the product with a mixture of ethyl acetate and hexane.

  • Filter the organic layer through a pad of silica gel, washing thoroughly.

  • Concentrate the filtrate and purify by flash chromatography on silica gel.

Visualizations

Catalytic Cycle and Workflow Diagrams

The following diagrams illustrate the catalytic cycle for the Suzuki-Miyaura coupling and a general experimental workflow for the synthesis of 3-arylquinolines.

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar'-B(OR)₂ Base pd_aryl_complex Ar-Pd(II)L₂-Ar' transmetalation->pd_aryl_complex reductive_elimination Reductive Elimination pd_aryl_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup (Quinoline, Aryl Partner, Catalyst, Base) start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvent Solvent Addition (Degassed) inert->solvent reaction Reaction (Heating and Stirring) solvent->reaction monitoring Reaction Monitoring (TLC/GC-MS) reaction->monitoring workup Aqueous Workup (Extraction) monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end Final Product characterization->end

Caption: General experimental workflow for palladium-catalyzed 3-arylquinoline synthesis.

Logical Relationship of Synthetic Routes

This diagram illustrates the relationship between the different palladium-catalyzed methods for synthesizing 3-arylquinolines.

Logical_Relationship target 3-Arylquinoline suzuki Suzuki-Miyaura Coupling suzuki->target direct_arylation Direct C-H Arylation direct_arylation->target heck Heck Reaction heck_intermediate 3-Vinylquinoline heck->heck_intermediate suzuki_sm 3-Haloquinoline + Arylboronic Acid suzuki_sm->suzuki direct_arylation_sm Quinoline + Aryl Halide direct_arylation_sm->direct_arylation heck_sm 3-Haloquinoline + Alkene heck_sm->heck reduction Reduction heck_intermediate->reduction reduction->target

Caption: Synthetic routes to 3-arylquinolines via palladium catalysis.

References

Application Notes and Protocols for 3-Ethylquinoline in Anticancer Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of ethyl-substituted quinoline derivatives in anticancer drug development. Due to the limited availability of data specifically on 3-ethylquinoline, this document leverages data from a structurally related and well-studied analog, 2-Ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-one , as a representative example. The protocols provided are standard methodologies that can be adapted for the synthesis and evaluation of novel this compound derivatives.

Quantitative Data Summary

The cytotoxic activity of ethyl-substituted quinoline derivatives has been evaluated against various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for the representative compound, 2-Ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-one, demonstrating its potent anticancer effects.[1]

CompoundCell LineCell TypeIC50 (µM)
2-Ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-oneHL-60Human promyelocytic leukemia0.91 ± 0.03
MCF-7Human breast adenocarcinoma2.5 ± 0.2
HUVECHuman Umbilical Vein Endothelial Cells (Normal)>10

Data obtained from in vitro studies.[1] The higher IC50 value against HUVEC cells suggests a degree of selectivity for cancer cells over normal cells.

Experimental Protocols

General Synthesis of Substituted Quinolines via Friedländer Annulation

The Friedländer synthesis is a classical and versatile method for the preparation of quinolines and their derivatives.[2] This protocol describes a general procedure that can be adapted for the synthesis of this compound derivatives by selecting appropriate starting materials.

Principle: The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or β-ketoester) in the presence of an acid or base catalyst.

Materials:

  • 2-aminobenzaldehyde or a suitable 2-aminoaryl ketone

  • An aliphatic ketone with an α-methylene group (e.g., butan-2-one to introduce an ethyl group at the 3-position)

  • Catalyst: p-toluenesulfonic acid (p-TsOH) or potassium hydroxide (KOH)

  • Solvent: Toluene or Ethanol

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard workup and purification reagents (e.g., ethyl acetate, brine, sodium sulfate, silica gel for column chromatography)

Procedure:

  • To a solution of the 2-aminoaryl aldehyde or ketone (1.0 eq) in the chosen solvent, add the aliphatic ketone (1.2 eq).

  • Add the catalyst (0.1 eq of p-TsOH for acid catalysis or 1.2 eq of KOH for base catalysis).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If using an acid catalyst, neutralize the mixture with a saturated solution of sodium bicarbonate. If using a base catalyst, neutralize with a dilute solution of hydrochloric acid.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterize the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[3][4]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • 96-well flat-bottom plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound derivative stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the this compound derivative in the culture medium.

  • After 24 hours, replace the medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and an untreated control.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value using a dose-response curve.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Assay

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6]

Principle: In early apoptotic cells, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • 6-well plates

  • Cancer cell lines

  • This compound derivative

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the this compound derivative at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Harvest the cells (including both adherent and floating cells) by trypsinization.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. The different cell populations can be distinguished as follows:

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Visualizations

Signaling Pathway Diagram

Many quinoline derivatives exert their anticancer effects by inducing apoptosis.[1] The intrinsic (mitochondrial) pathway of apoptosis is a common mechanism.

G Ethylquinoline Ethyl-Quinoline Derivative DNA_Damage DNA Damage Ethylquinoline->DNA_Damage Bcl2 Bcl-2 Ethylquinoline->Bcl2 inhibits Bax Bax DNA_Damage->Bax activates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c (release) Mitochondrion->Cytochrome_c Bax->Mitochondrion Bcl2->Mitochondrion inhibits Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 activates Active_Caspase9 Active Caspase-9 Caspase9->Active_Caspase9 Caspase3 Pro-Caspase-3 Active_Caspase9->Caspase3 activates Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by an ethyl-quinoline derivative.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the preclinical evaluation of novel this compound derivatives as anticancer agents.

G Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization Synthesis->Purification Cytotoxicity In Vitro Cytotoxicity Screening (MTT Assay) Purification->Cytotoxicity Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism Apoptosis Apoptosis Assay (Annexin V/PI) Mechanism->Apoptosis CellCycle Cell Cycle Analysis Mechanism->CellCycle InVivo In Vivo Efficacy (Xenograft Models) Mechanism->InVivo Lead Lead Compound Identification InVivo->Lead

Caption: Experimental workflow for anticancer evaluation of 3-ethylquinolines.

References

Synthesis of 3-Ethylquinoline for the Development of Novel Antimalarial Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-ethylquinoline, a promising scaffold for the development of new antimalarial agents. The quinoline core is a well-established pharmacophore in antimalarial drug discovery, and strategic functionalization can lead to compounds with improved efficacy against drug-resistant malaria parasites.

Introduction

Malaria remains a significant global health challenge, primarily due to the emergence and spread of drug-resistant strains of Plasmodium falciparum. The quinoline class of compounds has historically been a cornerstone of antimalarial therapy. These agents are thought to exert their parasiticidal effects by interfering with the detoxification of heme, a toxic byproduct of hemoglobin digestion by the parasite. Specifically, they are believed to inhibit the formation of hemozoin, an inert crystalline form of heme, leading to the accumulation of toxic free heme and subsequent parasite death.[1][2][3] The development of novel quinoline derivatives with modified substitution patterns is a key strategy to overcome existing resistance mechanisms. This compound presents a valuable starting point for the synthesis of a library of new potential antimalarial drugs.

Synthetic Pathways and Experimental Protocols

The synthesis of this compound can be effectively achieved through the Doebner-von Miller reaction. This classic method involves the reaction of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[4][5] For the synthesis of this compound, aniline is reacted with 2-ethylacrolein.

Experimental Protocol: Doebner-von Miller Synthesis of this compound

This protocol is adapted from established methodologies for quinoline synthesis.[4][5][6]

Materials:

  • Aniline

  • 2-Ethylacrolein

  • Concentrated Hydrochloric Acid (HCl)

  • Zinc Chloride (ZnCl₂)

  • Toluene

  • Sodium Hydroxide (NaOH) solution (30%)

  • Dichloromethane or Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine aniline (1.0 equivalent) and concentrated hydrochloric acid (3.0 equivalents).

  • Addition of Catalyst: To the stirred mixture, add zinc chloride (0.5 equivalents).

  • Heating: Heat the reaction mixture to 100°C.

  • Addition of Carbonyl Compound: In a separate dropping funnel, prepare a solution of 2-ethylacrolein (1.1 equivalents) in a minimal amount of a suitable solvent like toluene. Add this solution dropwise to the heated reaction mixture over a period of 1 hour.

  • Reaction: Maintain the reaction mixture at 100°C for an additional 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and dilute it with water.

  • Basification: Make the solution strongly alkaline by the slow addition of a 30% sodium hydroxide solution until a precipitate forms.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

dot

Experimental workflow for the synthesis of this compound.

Quantitative Data

The following tables summarize typical data obtained from the synthesis of quinoline derivatives and their antimalarial activity.

Table 1: Synthesis of this compound - Representative Data

ParameterValueReference
Yield 60-80% (typical for Doebner-von Miller)[5]
Purity (by NMR) >95%Assumed post-purification
¹H NMR (CDCl₃, ppm) δ 8.8 (s, 1H), 8.1 (d, 1H), 7.9 (d, 1H), 7.7-7.5 (m, 2H), 3.0 (q, 2H), 1.4 (t, 3H)Hypothetical data based on known quinoline spectra
¹³C NMR (CDCl₃, ppm) δ 152.1, 147.5, 135.0, 134.5, 129.2, 129.0, 128.5, 127.3, 126.8, 25.5, 14.2Hypothetical data based on known quinoline spectra

Table 2: Antimalarial Activity of Selected Quinoline Derivatives

CompoundP. falciparum StrainIC₅₀ (µM)Reference
ChloroquineDrug-Sensitive~0.02[7]
ChloroquineDrug-Resistant (K1)>0.2[7]
1-(2-(methylamino)ethyl)-3-(quinolin-4-yl)thioureaChloroquine-Resistant1.2[7]
Ethyl (Z)-4-(2-hydrazineylidene...-0.014 (µg/mL)[7]
3-(5-acetyl-6-methyl-2-thioxo...--[7]
5-(2-chloroquinolin-3-yl)-1,3,4-oxadiazole-2-thiol--[7]
Indolo[3,2-c]quinolinesCQS (NF54)~0.011[7]
Indolo[3,2-c]quinolinesCQR (K1)~0.017[7]

Mechanism of Action: Inhibition of Hemozoin Formation

The primary proposed mechanism of action for quinoline-based antimalarials is the disruption of heme detoxification in the malaria parasite.

dot

hemozoin_inhibition cluster_parasite Malaria Parasite Digestive Vacuole (Acidic) Hemoglobin Hemoglobin from Host Red Blood Cell Heme Toxic Free Heme (Fe²⁺/Fe³⁺) Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin Crystal Heme->Hemozoin Biocrystallization ROS Reactive Oxygen Species (ROS) Heme->ROS Leads to Quinoline Quinoline Antimalarial (e.g., this compound derivative) Quinoline->Heme Complexation Quinoline->Hemozoin Capping of Crystal Growth Damage Parasite Death ROS->Damage

Proposed mechanism of action of quinoline antimalarials.

As depicted, the parasite digests hemoglobin, releasing toxic free heme.[1][2] Normally, this heme is biocrystallized into inert hemozoin. Quinoline antimalarials are thought to interfere with this process by capping the growing hemozoin crystal and forming complexes with free heme.[3] This leads to an accumulation of toxic free heme, which generates reactive oxygen species (ROS), ultimately causing parasite death.[1][2]

Conclusion

The synthesis of this compound via the Doebner-von Miller reaction provides a versatile platform for the development of novel antimalarial agents. The detailed protocol and mechanistic insights provided in these application notes are intended to facilitate further research in this critical area of drug discovery. By exploring derivatives of the this compound scaffold, researchers can aim to develop new compounds that are effective against drug-resistant malaria parasites.

References

Application Notes and Protocols for 3-Position Functionalization of the Quinoline Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science.[1][2][3] Functionalization at the 3-position of the quinoline ring offers a strategic vector for modulating the biological activity and material properties of these compounds. This document provides detailed protocols for four distinct and effective methods for the selective functionalization of the quinoline C3-position.

Nickel-Catalyzed C3-H Thioetherification

This protocol, developed by Sheng et al., describes a mild and versatile nickel-catalyzed method for the C3-selective thioetherification of quinolines.[4][5] A key advantage of this approach is its operation at room temperature without the need for a directing group on the quinoline substrate.[1][4] The reaction proceeds via a proposed 1,4-addition of a nickel hydride species to the quinoline, forming a 1,4-dihydroquinoline intermediate that then undergoes nucleophilic attack.[1][5]

Experimental Protocol

To a dry Schlenk tube under an argon atmosphere, add the quinoline substrate (0.4 mmol, 1.0 equiv.), Ni(dppp)Cl2 (0.012 mmol, 3.0 mol%), and diethoxymethane (DEDM) (2.0 mL).[4] A Grignard reagent (0.6 mmol, 1.5 equiv.) is then added dropwise to the mixture at room temperature, and the reaction is stirred for 20 minutes.[4] Subsequently, the disulfide electrophile (0.6 mmol, 1.5 equiv.) is added, and stirring is continued for another 20 minutes.[4] Finally, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (0.4 mmol, 1.0 equiv.) is added, and the reaction is stirred until completion, as monitored by thin-layer chromatography (TLC).[4] The crude product is then purified by column chromatography on silica gel to yield the desired 3-thioether-substituted quinoline.[4]

Data Presentation
EntryQuinoline SubstrateDisulfide ElectrophileYield (%)
1QuinolineDiphenyl disulfide95
26-MethylquinolineDiphenyl disulfide92
36-MethoxyquinolineDi(p-tolyl) disulfide88
47-ChloroquinolineDibenzyl disulfide85
5QuinolineDiethyl disulfide78

Workflow Diagram

G cluster_start Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification Start Dry Schlenk Tube under Argon Add_Quinoline Add Quinoline (1.0 equiv) Start->Add_Quinoline Add_Catalyst Add Ni(dppp)Cl2 (3.0 mol%) Add_Quinoline->Add_Catalyst Add_Solvent Add DEDM (2.0 mL) Add_Catalyst->Add_Solvent Add_Grignard Add Grignard Reagent (1.5 equiv) Stir 20 min @ RT Add_Solvent->Add_Grignard Add_Electrophile Add Disulfide (1.5 equiv) Stir 20 min @ RT Add_Grignard->Add_Electrophile Add_DDQ Add DDQ (1.0 equiv) Stir until completion (TLC) Add_Electrophile->Add_DDQ Purification Column Chromatography Add_DDQ->Purification Product 3-Thioether-Substituted Quinoline Purification->Product

Caption: Workflow for Nickel-Catalyzed C3-Thioetherification.

Transition-Metal-Free C3-Arylation of Quinolin-4-ones

This protocol outlines a transition-metal-free method for the C3-arylation of quinolin-4-ones. The reaction utilizes readily available arylhydrazine hydrochlorides as the aryl source and proceeds under mild, open-to-air conditions.

Experimental Protocol

In a round-bottom flask, the quinolin-4-one substrate (1.0 equiv.) is dissolved in dimethyl sulfoxide (DMSO).[4] To this solution, potassium carbonate (K2CO3) (2.0 equiv.) is added, followed by the arylhydrazine hydrochloride (1.5 equiv.).[4] The reaction mixture is then stirred vigorously at room temperature and open to the air for 4-8 hours, with progress monitored by TLC.[4] Upon completion, the reaction mixture is poured into ice-cold water. The resulting precipitate is collected by filtration, washed with water, and dried under a vacuum. The crude product is then recrystallized from a suitable solvent, such as ethanol or ethyl acetate, to afford the pure 3-aryl-quinolin-4-one.[4]

Data Presentation
EntryQuinolin-4-one SubstrateArylhydrazine HydrochlorideYield (%)
1Quinolin-4-onePhenylhydrazine hydrochloride85
26-Methylquinolin-4-one4-Tolylhydrazine hydrochloride82
37-Chloroquinolin-4-one4-Chlorophenylhydrazine hydrochloride79
4Quinolin-4-one4-Methoxyphenylhydrazine hydrochloride88
58-Methylquinolin-4-onePhenylhydrazine hydrochloride75

Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Start Round-Bottom Flask Dissolve_Substrate Dissolve Quinolin-4-one (1.0 equiv) in DMSO Start->Dissolve_Substrate Add_Base Add K2CO3 (2.0 equiv) Dissolve_Substrate->Add_Base Add_Aryl_Source Add Arylhydrazine HCl (1.5 equiv) Add_Base->Add_Aryl_Source Stir Stir vigorously @ RT (4-8 h) Open to air Add_Aryl_Source->Stir Quench Pour into ice-water Stir->Quench Filter Filter and wash with water Quench->Filter Dry Dry under vacuum Filter->Dry Recrystallize Recrystallize Dry->Recrystallize Product 3-Aryl-quinolin-4-one Recrystallize->Product

Caption: Workflow for Transition-Metal-Free C3-Arylation.

Gold-Catalyzed C3-H Functionalization of Quinoline N-Oxides

This section details a gold-catalyzed protocol for the highly selective C3-H functionalization of quinoline N-oxides using indoles as nucleophiles.[6] This method provides a direct route to 3-(indol-3-yl)quinolines. The proposed mechanism involves a C2-auration of the quinoline N-oxide followed by a concerted C3 nucleophilic addition.[6]

Experimental Protocol

In a sealed vial, quinoline N-oxide (1.0 equiv.), the indole nucleophile (1.2 equiv.), and a gold(I) catalyst such as IPrAuCl/AgOTf (5 mol%) are combined.[4] 1,2-Dichloroethane (DCE) (1.0 mL) is added as the solvent, and the vial is sealed.[4] The reaction mixture is then heated to 80 °C for 12 hours.[4] After cooling to room temperature, the mixture is concentrated under reduced pressure. The resulting residue is purified by preparative thin-layer chromatography (PTLC) on silica gel to afford the 3-(indol-3-yl)quinoline product.[4]

Data Presentation
EntryQuinoline N-OxideIndole NucleophileYield (%)
1Quinoline N-oxideIndole92
26-Methylquinoline N-oxideIndole89
3Quinoline N-oxide5-Methoxyindole95
47-Chloroquinoline N-oxide2-Methylindole85
5Quinoline N-oxide5-Bromoindole88

Proposed Mechanism Diagram

G Start Quinoline N-Oxide + Au(I) Catalyst C2_Auration C2-Auration Start->C2_Auration Intermediate_1 ortho-Gold(I)-activated Quinoline N-Oxide C2_Auration->Intermediate_1 Nucleophilic_Attack Concerted C3 Nucleophilic Addition of Indole Intermediate_1->Nucleophilic_Attack Transition_State Transition State Nucleophilic_Attack->Transition_State Intermediate_2 C-C Coupled Intermediate Transition_State->Intermediate_2 Product 3-(Indol-3-yl)quinoline + Au(I) Catalyst Intermediate_2->Product

Caption: Proposed Mechanism for Au-Catalyzed C3-Functionalization.

Direct C3-H Alkylation/Alkenylation with Enones

This protocol describes a direct C3-H alkylation and alkenylation of quinolines with enones. The method relies on the in situ formation of a 1,4-dihydroquinoline intermediate, which then reacts with the enone electrophile.

Experimental Protocol

To a solution of the quinoline derivative (2.32 mmol) in tetrahydrofuran (THF) (4.6 mL) at 0 °C, BF3·OEt2 (2.55 mmol) is added, and the mixture is stirred for 15 minutes.[4] The reaction is then cooled to -50 °C, and a Grignard reagent (t-BuMgCl, 2.8 mmol) is added dropwise, followed by stirring for 30 minutes.[4] A solution of the enone (1.16 mmol) in ethyl acetate (EtOAc) (2.3 mL) is then added, followed by acetic acid (6.96 mmol).[4] The reaction is allowed to warm to 25 °C and stirred until completion. The reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with ethyl acetate. The combined organic layers are dried over Na2SO4, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.[4]

Data Presentation
EntryQuinoline DerivativeEnoneYield (%)
1QuinolineMethyl vinyl ketone75
26-MethylquinolinePhenyl vinyl ketone72
3QuinolineCyclohexenone68
47-ChloroquinolineMethyl vinyl ketone65
5QuinolineEthyl acrylate60

Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Start Quinoline Derivative in THF Add_BF3 Add BF3·OEt2 @ 0 °C Stir 15 min Start->Add_BF3 Cool Cool to -50 °C Add_BF3->Cool Add_Grignard Add t-BuMgCl dropwise Stir 30 min Cool->Add_Grignard Add_Enone Add Enone in EtOAc Add_Grignard->Add_Enone Add_Acid Add Acetic Acid Add_Enone->Add_Acid Warm_Stir Warm to 25 °C Stir to completion Add_Acid->Warm_Stir Quench Quench with sat. aq. NH4Cl Warm_Stir->Quench Extract Extract with EtOAc Quench->Extract Dry Dry over Na2SO4 Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product C3-Alkylated/Alkenylated Quinoline Purify->Product

Caption: Workflow for Direct C3-H Alkylation/Alkenylation.

References

Application Notes and Protocols: 3-Ethylquinoline as a Scaffold for Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of the 3-ethylquinoline scaffold in the development of novel antimicrobial agents. Due to a scarcity of extensive research specifically on this compound derivatives, this document presents a representative approach based on the synthesis and evaluation of a hypothetical derivative, 2-methyl-3-ethylquinoline-4-carboxylic acid . The protocols and data presentation formats provided herein are based on established methodologies for similar quinoline-based compounds and can be adapted for the screening and development of a variety of this compound analogues.

Introduction

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities, including antimicrobial effects. The emergence of multidrug-resistant pathogens necessitates the exploration of novel chemical entities. The this compound core offers a unique substitution pattern that can be exploited to generate libraries of compounds with potential antimicrobial efficacy. Strategic modifications of this scaffold can lead to the discovery of potent agents against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

Data Presentation

Effective evaluation of novel antimicrobial candidates requires systematic and clear presentation of quantitative data. The following tables provide a standardized format for summarizing the antimicrobial activity of this compound derivatives.

Table 1: Minimum Inhibitory Concentrations (MIC) of 2-methyl-3-ethylquinoline-4-carboxylic acid against Bacterial Strains

Test MicroorganismGram StainCompound Concentration (µg/mL)Positive ControlMIC (µg/mL) of Test CompoundMIC (µg/mL) of Positive Control
Staphylococcus aureus (ATCC 29213)Positive0.5, 1, 2, 4, 8, 16, 32, 64Vancomycin161
Enterococcus faecalis (ATCC 29212)Positive0.5, 1, 2, 4, 8, 16, 32, 64Vancomycin322
Escherichia coli (ATCC 25922)Negative0.5, 1, 2, 4, 8, 16, 32, 64Ciprofloxacin640.5
Pseudomonas aeruginosa (ATCC 27853)Negative0.5, 1, 2, 4, 8, 16, 32, 64Ciprofloxacin>641

Table 2: Minimum Inhibitory Concentrations (MIC) of 2-methyl-3-ethylquinoline-4-carboxylic acid against Fungal Strains

Test MicroorganismCompound Concentration (µg/mL)Positive ControlMIC (µg/mL) of Test CompoundMIC (µg/mL) of Positive Control
Candida albicans (ATCC 90028)0.5, 1, 2, 4, 8, 16, 32, 64Fluconazole324
Aspergillus niger (ATCC 16404)0.5, 1, 2, 4, 8, 16, 32, 64Amphotericin B642

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are representative protocols for the synthesis of a this compound derivative and its subsequent antimicrobial evaluation.

Protocol 1: Synthesis of 2-methyl-3-ethylquinoline-4-carboxylic acid via Doebner-von Miller Reaction

The Doebner-von Miller reaction is a classic method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[1][2] This protocol describes a plausible synthesis for a 2,3-disubstituted quinoline.

Materials:

  • Aniline

  • Crotonaldehyde (trans-2-Butenal)

  • Pyruvic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine aniline (1 equivalent), and ethanol.

  • Slowly add concentrated hydrochloric acid (catalytic amount) to the mixture while stirring.

  • To this acidic solution, add a mixture of crotonaldehyde (1 equivalent) and pyruvic acid (1 equivalent) dropwise over 30 minutes.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture by the slow addition of a saturated sodium hydroxide solution until a precipitate forms.

  • Filter the crude product and wash with cold water.

  • Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain the purified 2-methyl-3-ethylquinoline-4-carboxylic acid.

  • Dry the final product under vacuum and characterize using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This method is a standardized and widely used technique for determining the in vitro antimicrobial susceptibility of a compound.[3][4]

Materials:

  • 96-well microtiter plates

  • Test compound stock solution (e.g., in DMSO)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Positive control antibiotic (e.g., Vancomycin, Ciprofloxacin, Fluconazole)

  • Sterile pipette tips and multichannel pipettor

  • Incubator

Procedure:

  • Preparation of Inoculum: Culture the microbial strain on an appropriate agar plate overnight. Suspend a few colonies in sterile broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in the broth medium directly in the 96-well plate. The concentration range should be sufficient to determine the MIC (e.g., 0.5 to 64 µg/mL).

  • Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions.

  • Controls:

    • Positive Control: Wells containing broth, inoculum, and a standard antibiotic.

    • Negative Control (Growth Control): Wells containing broth and inoculum without any antimicrobial agent.

    • Sterility Control: Wells containing only broth to check for contamination.

  • Incubation: Cover the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mandatory Visualizations

Diagram 1: Experimental Workflow for Antimicrobial Susceptibility Testing

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start inoculum Prepare Microbial Inoculum (0.5 McFarland) start->inoculum dilution Serial Dilution of This compound Derivative start->dilution inoculation Inoculate Microtiter Plate inoculum->inoculation dilution->inoculation incubation Incubate Plate inoculation->incubation read_results Read Results Visually incubation->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination.

Diagram 2: Hypothetical Signaling Pathway Inhibition

This diagram illustrates a hypothetical mechanism of action where a this compound derivative inhibits a bacterial signaling pathway essential for survival.

signaling_pathway cluster_pathway Bacterial Survival Pathway cluster_inhibition Inhibition Signal External Signal Receptor Membrane Receptor Signal->Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TF Transcription Factor KinaseB->TF Gene Survival Gene Expression TF->Gene Survival Bacterial Survival Gene->Survival Inhibitor This compound Derivative Inhibitor->KinaseB Inhibition

Caption: Inhibition of a bacterial kinase.

References

Application Notes and Protocols for N-Sulfonylation of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the N-sulfonylation of quinoline derivatives, a critical reaction in the synthesis of compounds with significant biological activities. The protocols outlined below are based on established and efficient methods reported in the scientific literature.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds widely found in natural products and synthetic drugs, exhibiting a broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a sulfonamide or sulfonyl group onto the quinoline scaffold can significantly modulate its physicochemical properties and biological functions. This document details various methods for the N-sulfonylation of quinolines, primarily focusing on the functionalization of quinoline N-oxides at the C2 position, as well as direct sulfonylation at other positions.

Experimental Protocols

Protocol 1: TsCl-Promoted Sulfonylation of Quinoline N-Oxides with Sodium Sulfinates in Water

This protocol describes an environmentally friendly and efficient method for the synthesis of 2-sulfonylquinolines from quinoline N-oxides and sodium sulfinates in water at ambient temperature.[1][2]

Materials:

  • Quinoline N-oxide derivative

  • Sodium sulfinate derivative

  • p-Toluenesulfonyl chloride (TsCl)

  • Water (H₂O)

  • Sealable reaction tube

Procedure:

  • To a sealable reaction tube, add the quinoline N-oxide (0.2 mmol), sodium sulfinate (0.2 mmol), and p-toluenesulfonyl chloride (TsCl) (0.26 mmol).

  • Add water (0.5 mL) to the reaction tube.

  • Seal the tube and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 50 minutes.

  • Upon completion, the product can often be isolated by simple filtration and washing with alcohol, without the need for extraction or recrystallization.[3]

  • For large-scale synthesis (e.g., 5 mmol), the reactants are scaled up proportionally, and the product can be isolated in high yield.[1][2]

Plausible Reaction Mechanism: The reaction is proposed to proceed through the activation of the quinoline N-oxide by TsCl, followed by nucleophilic attack of the sulfinate at the C2 position and subsequent elimination to yield the 2-sulfonylquinoline.

Protocol 2: Copper-Catalyzed C-H Sulfonylation of Quinoline N-Oxides with Aryl Sulfonyl Chlorides

This one-pot protocol utilizes a copper catalyst for the direct C-H sulfonylation of quinoline N-oxides with commercially available aryl sulfonyl chlorides.[4][5]

Materials:

  • Quinoline N-oxide derivative

  • Aryl sulfonyl chloride derivative

  • Copper catalyst (e.g., Cu(I) or Cu(II) salt)

  • Solvent (e.g., DCE)

  • Nitrogen atmosphere

Procedure:

  • In a reaction vessel under a nitrogen atmosphere, combine the quinoline N-oxide (0.2 mmol), aryl sulfonyl chloride (0.3 mmol), and the copper catalyst.

  • Add the solvent (e.g., 2.0 mL of DCE).

  • Heat the reaction mixture at a specified temperature (e.g., 50 °C) for a designated time (e.g., 12 hours).

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Purify the product using column chromatography on silica gel.

Protocol 3: Deoxygenative C2-H Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides induced by CS₂/Et₂NH

This transition-metal-free method allows for the preparation of 2-sulfonylquinolines from quinoline N-oxides and sulfonyl chlorides under mild conditions.[6][7]

Materials:

  • Quinoline N-oxide derivative

  • Sulfonyl chloride derivative

  • Carbon disulfide (CS₂)

  • Diethylamine (Et₂NH)

  • Dichloromethane (DCM)

Procedure:

  • In a reaction flask, dissolve the quinoline N-oxide (0.3 mmol) and the sulfonyl chloride (0.6 mmol) in DCM (3 mL).

  • Add carbon disulfide (0.45 mmol) and diethylamine (0.6 mmol) to the mixture.

  • Stir the reaction at room temperature under air for 15-30 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired 2-sulfonylquinoline. A gram-scale synthesis has been demonstrated to be effective.[6]

Protocol 4: Direct Sulfonylation of Quinoline at the 5- or 8-Position

This method describes the direct electrophilic sulfonylation of the quinoline ring.

Materials:

  • Quinoline

  • Fuming sulfuric acid

Procedure:

  • Carefully add quinoline to fuming sulfuric acid.

  • Heat the reaction mixture to 220 °C.

  • Maintain this temperature for several hours.

  • Cool the reaction mixture and carefully pour it onto ice.

  • Neutralize the solution with a base (e.g., sodium hydroxide) to precipitate the product.

  • Filter the precipitate and wash it with cold water.

  • The product will be a mixture of quinoline-8-sulfonic acid and quinoline-5-sulfonic acid, which can be separated by chromatography.[8]

Data Presentation

Table 1: Comparison of Different N-Sulfonylation Methods for Quinoline Derivatives

MethodSulfonylating AgentCatalyst/PromoterSolventTemperatureTypical YieldsReference
TsCl-Promoted SulfonylationSodium sulfinatesTsClWaterRoom TemperatureHigh (up to 90%)[1]
Copper-Catalyzed C-H SulfonylationAryl sulfonyl chloridesCopper saltDCE50 °CUp to 91%[4][5]
Deoxygenative C2-H Sulfonylation (CS₂/Et₂NH)Sulfonyl chloridesCS₂/Et₂NHDCMRoom TemperatureHigh (up to 84%)[6][7]
Visible-Light-Induced Deoxygenative C2-SulfonylationSulfinic acidsOrganic dyeAq. AcetoneRoom TemperatureGood to Excellent[9]
Transition-Metal-Free C2-H Sulfonylation (SO₂ insertion)Aryl diazonium tetrafluoroborates & DABCO·(SO₂)₂NoneDCE50 °CModerate to Good[3]

Visualizations

Diagrams of Experimental Workflows and Synthetic Strategies

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up & Purification cluster_end Final Product start1 Quinoline Derivative reaction Mixing in Solvent with Catalyst/Promoter start1->reaction start2 Sulfonylating Agent start2->reaction monitoring TLC/LC-MS reaction->monitoring workup Extraction / Filtration monitoring->workup Reaction Complete purification Column Chromatography workup->purification end_product N-Sulfonylated Quinoline purification->end_product

Caption: General experimental workflow for the N-sulfonylation of quinoline derivatives.

synthetic_strategies cluster_n_oxide Quinoline N-Oxide Route cluster_direct Direct Sulfonylation Route cluster_products Products quinoline Quinoline n_oxide Quinoline N-Oxide quinoline->n_oxide Oxidation direct_sulfonylation Direct Electrophilic Sulfonylation quinoline->direct_sulfonylation c2_sulfonylation C2-Sulfonylation n_oxide->c2_sulfonylation product1 2-Sulfonylquinoline c2_sulfonylation->product1 product2 5- or 8-Sulfonylquinoline direct_sulfonylation->product2

Caption: Synthetic strategies for the sulfonylation of quinoline derivatives.

References

Troubleshooting & Optimization

How to improve the yield of 3-Ethylquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the synthesis of 3-Ethylquinoline, focusing on improving reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound? A1: The most common methods for synthesizing the quinoline core structure are the Skraup, Doebner-von Miller, Combes, and Friedländer reactions.[1][2] For this compound specifically, the Doebner-von Miller reaction, which utilizes an aniline with an α,β-unsaturated carbonyl compound, is particularly relevant.[2][3] Modern variations include microwave-assisted syntheses and the use of novel catalysts to improve efficiency and yield.[2][4]

Q2: What are the most critical factors affecting the yield of this compound synthesis? A2: Key factors influencing yield include the choice of catalyst (Lewis or Brønsted acids), reaction temperature, the purity of starting materials (especially the aniline and carbonyl compound), and the control of side reactions.[3][5] For instance, the acid-catalyzed polymerization of the α,β-unsaturated carbonyl substrate is a common cause of low yields in the Doebner-von Miller synthesis.[2]

Q3: Are there greener or more environmentally friendly methods for this synthesis? A3: Yes, greener approaches are being developed. These include catalyst-free reactions in water, the use of microwave irradiation to reduce reaction times and energy consumption, and employing ionic liquids as reusable reaction media.[2][6] For example, microwave-assisted Skraup reactions in aqueous media have been reported as an efficient and environmentally friendly alternative.[6]

Q4: How can I effectively monitor the progress of the reaction? A4: Thin-layer chromatography (TLC) is a simple and highly effective technique for monitoring the reaction's progress.[6] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visually track the consumption of reactants and the formation of the this compound product over time.[6]

Q5: What are the standard purification techniques for the crude this compound product? A5: The most common purification method is column chromatography on silica gel.[7][8] Other techniques include recrystallization, distillation (if the product is liquid and thermally stable), and steam distillation for isolating the product from classical synthesis mixtures.[6][9] The choice of method depends on the physical properties of the product and the nature of the impurities.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s) Citation(s)
Low Yield Polymerization of Carbonyl Substrate: In acid-catalyzed reactions like the Doebner-von Miller, the α,β-unsaturated carbonyl can polymerize.- Use a biphasic reaction medium to sequester the carbonyl compound in an organic phase, reducing polymerization. - Consider a milder catalyst or lower reaction temperature.[2]
Incomplete Reaction: The reaction may stall before all starting material is consumed.- Monitor the reaction with TLC. If it stalls, try increasing the temperature, extending the reaction time, or adding more catalyst.[6]
Deactivated Aniline: Electron-withdrawing groups on the aniline substrate reduce its nucleophilicity and slow the reaction.- Use more forcing conditions (higher temperature, stronger acid). - Consider a more active catalyst system, such as a ZnCl₂/Ni-USY zeolite catalyst, which has shown high conversion rates.[5][10]
Violent/Exothermic Reaction Uncontrolled Skraup Synthesis: The classic Skraup reaction using glycerol and sulfuric acid is notoriously exothermic and can be dangerous.- Add a mild oxidizing agent like nitrobenzene, which also serves as a solvent to moderate the reaction. - Incorporate ferrous sulfate, which helps to control the reaction's violence. - Ensure gradual heating and efficient stirring.[6][11]
Complex Product Mixture / Difficult Purification Side Reactions: Competing reactions can lead to multiple byproducts, complicating purification.- Optimize reaction conditions (temperature, catalyst, solvent) to improve selectivity. - For the Friedländer synthesis with unsymmetrical ketones, regioselectivity can be improved by using specific amine catalysts or an ionic liquid medium.[6]
Inappropriate Purification Technique: The chosen method may not be suitable for the specific impurities present.- For crude products from classical syntheses, steam distillation can be effective. - If silica gel causes decomposition, consider using deactivated silica, alumina, or an alternative like Florisil. Recrystallization from a suitable solvent system is also a powerful purification tool.[6][12]

Experimental Protocols

Protocol 1: Modified Doebner-von Miller Synthesis of this compound

This protocol is a common acid-catalyzed method for synthesizing substituted quinolines.

Materials:

  • Aniline

  • Crotonaldehyde

  • Hydrochloric Acid (concentrated)

  • Zinc Chloride (catalyst)

  • Sodium Hydroxide solution (for neutralization)

  • Ethyl Acetate (for extraction)

  • Anhydrous Sodium Sulfate (for drying)

  • Silica Gel (for column chromatography)

Procedure:

  • To a mixture of aniline (0.1 mol) and concentrated hydrochloric acid (20 mL), add zinc chloride (5 g) with efficient stirring in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to 100°C.

  • Add crotonaldehyde (0.1 mol) dropwise over 1 hour, maintaining the temperature.

  • After the addition is complete, continue to heat the mixture under reflux for an additional 3-4 hours. Monitor the reaction progress using TLC.

  • Cool the reaction mixture to room temperature and carefully neutralize it with a cold aqueous sodium hydroxide solution until the pH is basic.

  • Extract the product into an organic solvent such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel.

Protocol 2: Greener Microwave-Assisted Synthesis (Adapted Skraup Method)

This protocol offers a more environmentally friendly approach with significantly reduced reaction times.[6]

Materials:

  • Aniline

  • Glycerol

  • Sulfuric Acid (concentrated)

  • Water

  • Microwave Reactor

Procedure:

  • In a microwave reactor vessel, combine aniline (10 mmol, 1 equiv.), glycerol (30 mmol, 3 equiv.), and concentrated sulfuric acid (30 mmol, 3 equiv.) in water (10 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Set the reaction parameters (e.g., heat to 150°C for 15-20 minutes). Note: Optimal conditions should be determined empirically.

  • After the reaction is complete, cool the vessel to room temperature.

  • Carefully neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) under cooling.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.[6]

Optimization Workflow

The following diagram illustrates a logical workflow for optimizing the synthesis of this compound, emphasizing the iterative nature of improving reaction yield and purity.

G Optimization Workflow for this compound Synthesis start Select Synthesis Route (e.g., Doebner-von Miller) reagents Prepare Starting Materials (Aniline, Carbonyl Source) start->reagents reaction Set Up Reaction (Catalyst, Solvent, Temp) reagents->reaction monitor Monitor Progress (TLC) reaction->monitor workup Workup & Purification (Extraction, Chromatography) monitor->workup analysis Analyze Product (Yield, Purity - NMR, GC-MS) workup->analysis decision Yield & Purity Acceptable? analysis->decision optimize Troubleshoot & Optimize: - Change Catalyst - Adjust Temperature - Modify Solvent - Vary Stoichiometry decision->optimize No end Final Protocol Established decision->end Yes optimize->reaction Implement Changes fail Re-evaluate Synthesis Route optimize->fail If no improvement fail->start

Caption: A flowchart illustrating the iterative process of optimizing this compound synthesis, from route selection to final protocol establishment.

References

Technical Support Center: Purification of Crude 3-Ethylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3-Ethylquinoline. It is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Crude this compound, particularly when synthesized via the Doebner-von Miller reaction, may contain several types of impurities. These can include unreacted starting materials such as aniline and crotonaldehyde, polymeric tars formed from the acid-catalyzed polymerization of reactants, and potentially isomeric quinoline derivatives.[1] The highly exothermic nature of some quinoline syntheses, like the Skraup reaction, can also lead to charring and the formation of tarry byproducts.[2]

Q2: Which purification technique is most suitable for crude this compound?

A2: The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity.

  • Vacuum Distillation is effective for separating this compound from non-volatile impurities like polymers and salts, or from compounds with significantly different boiling points.

  • Column Chromatography is ideal for separating this compound from impurities with similar boiling points, such as isomeric byproducts.[3]

  • Recrystallization can be a highly effective method for achieving high purity if a suitable solvent is found in which this compound has high solubility at elevated temperatures and low solubility at room temperature.

A combination of these techniques, such as distillation followed by recrystallization or chromatography, is often employed to achieve the highest purity.

Q3: My this compound is a dark, tarry oil. How should I proceed with purification?

A3: Significant tar formation is a common issue in quinoline synthesis.[2] The initial step should be to remove the bulk of the tarry material. This can often be achieved by dissolving the crude product in an organic solvent and washing with an acidic aqueous solution (e.g., 1M HCl). The basic this compound will move to the aqueous layer, leaving non-basic tars in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the product extracted back into an organic solvent. Following this initial cleanup, vacuum distillation is a good next step to separate the this compound from residual high-molecular-weight polymers. Further purification can then be achieved by column chromatography or recrystallization.

Troubleshooting Guides

Vacuum Distillation

Problem: Violent bumping or foaming during distillation. Cause:

  • Superheating of the liquid.

  • Presence of volatile impurities or residual solvent. Solution:

  • Ensure a stir bar is used for smooth boiling; boiling chips are less effective under vacuum.

  • Degas the crude material by applying vacuum at room temperature for a period before heating.

  • Heat the distillation flask slowly and evenly.

Problem: The distillation temperature is significantly higher than expected, even at the target vacuum. Cause:

  • Leaks in the distillation apparatus.

  • Inaccurate pressure reading from the manometer.

  • Presence of high-boiling impurities that form azeotropes. Solution:

  • Check all glass joints for a proper seal; re-grease if necessary.

  • Ensure the manometer is functioning correctly and placed appropriately in the system.

  • Consider a pre-purification step like an acid-base extraction to remove certain impurities.

Problem: The product is dark, suggesting decomposition. Cause:

  • The distillation temperature is too high due to insufficient vacuum.

  • Prolonged heating. Solution:

  • Use a higher-performance vacuum pump to achieve a lower pressure and thus a lower boiling point.

  • Ensure the heating mantle is not set to an excessively high temperature.

  • Minimize the duration of the distillation.

Column Chromatography

Problem: Streaking or tailing of the this compound spot on the TLC plate and column. Cause:

  • The acidic nature of silica gel strongly interacts with the basic nitrogen of the quinoline.[2] Solution:

  • Add a small amount of a basic modifier, such as 0.5-2% triethylamine (NEt₃), to the eluent.[2]

  • Use a less acidic stationary phase, such as neutral or basic alumina.

Problem: Poor separation of this compound from impurities. Cause:

  • The mobile phase polarity is not optimal. Solution:

  • Systematically vary the solvent ratio of your mobile phase (e.g., hexane and ethyl acetate) and monitor the separation by TLC. Aim for an Rf value of 0.2-0.4 for this compound to achieve good separation on the column.

Problem: The compound is not eluting from the column. Cause:

  • The mobile phase is not polar enough. Solution:

  • Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate.

Recrystallization

Problem: The compound "oils out" instead of forming crystals. Cause:

  • The solution is supersaturated, and the compound's melting point is lower than the temperature of the solution.

  • The cooling rate is too fast. Solution:

  • Reheat the solution to dissolve the oil, and add a small amount of additional hot solvent.

  • Allow the solution to cool more slowly to room temperature before placing it in an ice bath.

Problem: No crystals form upon cooling. Cause:

  • Too much solvent was used, and the solution is not saturated.

  • The compound is very soluble in the chosen solvent even at low temperatures. Solution:

  • Evaporate some of the solvent to increase the concentration and try cooling again.

  • Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.

  • If the compound is highly soluble, consider using a solvent/anti-solvent system. Dissolve the compound in a minimal amount of a "good" solvent and then slowly add a "poor" solvent in which the compound is insoluble until the solution becomes cloudy. Then, heat until the solution is clear and allow it to cool slowly.[4][5]

Data Presentation

ParameterVacuum DistillationColumn Chromatography (Silica Gel)Recrystallization
Typical Purity 90-98%>98%>99%
Typical Yield 70-90%60-85%50-80%
Key Separation Basis Difference in boiling pointsDifferential adsorption based on polarityDifference in solubility
Effective For Removing non-volatile or high-boiling impuritiesSeparating isomers and closely related compoundsAchieving very high purity from minor impurities

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation
  • Apparatus Setup: Assemble a standard vacuum distillation apparatus with a stirring hot plate, a round-bottom flask, a Claisen adapter, a condenser, a receiving flask, and a vacuum source with a pressure gauge. Ensure all glassware is dry and joints are lightly greased.

  • Sample Preparation: Charge the distilling flask with the crude this compound (no more than two-thirds full) and a magnetic stir bar.

  • Vacuum Application: Connect the apparatus to the vacuum pump and gradually reduce the pressure. A typical target pressure is in the range of 1-10 mmHg.

  • Heating: Begin stirring and gently heat the flask.

  • Fraction Collection: Collect any low-boiling forerun. As the vapor temperature approaches the expected boiling point of this compound at the working pressure (e.g., approximately 125-130 °C at 10 mmHg), change the receiving flask to collect the main fraction.

  • Termination: Once the distillation rate slows or the temperature fluctuates, stop heating. Allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Protocol 2: Purification by Column Chromatography
  • Mobile Phase Selection: Using Thin Layer Chromatography (TLC), determine a suitable mobile phase. A common starting point is a mixture of hexane and ethyl acetate. Add 0.5-1% triethylamine to the mobile phase to prevent streaking. Adjust the solvent ratio to achieve an Rf value of approximately 0.3 for this compound.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pack it into a glass column. Add a thin layer of sand to the top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the column.

  • Elution: Add the mobile phase to the column and begin collecting fractions. The flow rate can be increased by applying gentle pressure with an inert gas (flash chromatography).

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, isopropanol, hexane, ethyl acetate, or mixtures). A good solvent will dissolve the compound when hot but not when cold. A solvent pair (a "good" solvent and a "poor" solvent) may also be effective.[4][5]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the compound just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the purified crystals under vacuum.

Mandatory Visualizations

experimental_workflow crude Crude this compound analysis Analyze Impurity Profile (TLC, GC-MS, NMR) crude->analysis decision Select Purification Method analysis->decision distillation Vacuum Distillation decision->distillation  High-boiling or non-volatile impurities chromatography Column Chromatography decision->chromatography Isomeric or similar boiling point impurities   recrystallization Recrystallization decision->recrystallization  Minor impurities, high purity needed purity_check Assess Purity (TLC, GC-MS, NMR) distillation->purity_check chromatography->purity_check recrystallization->purity_check pure_product Pure this compound purity_check->pure_product

Caption: General experimental workflow for the purification of crude this compound.

troubleshooting_logic start Purification Issue Encountered issue_type What is the primary issue? start->issue_type low_yield Low Yield issue_type->low_yield  Yield low_purity Low Purity issue_type->low_purity Purity   decomposition Product Decomposition issue_type->decomposition  Decomposition check_loss Identify step with material loss low_yield->check_loss impurity_type Nature of impurity? low_purity->impurity_type check_conditions Identify harsh conditions decomposition->check_conditions transfer_loss Optimize transfer steps check_loss->transfer_loss During transfers   incomplete_recovery Improve recovery technique (e.g., extraction, filtration) check_loss->incomplete_recovery  During workup similar_bp Use Fractional Distillation or Column Chromatography impurity_type->similar_bp Similar Boiling Point   polar_impurity Use Acid-Base Extraction or Chromatography impurity_type->polar_impurity  Different Polarity nonpolar_impurity Use Recrystallization or Chromatography high_temp Lower distillation temperature (improve vacuum) check_conditions->high_temp High Temperature   acidic_silica Deactivate silica with base or use alumina check_conditions->acidic_silica  During Chromatography

Caption: Logical workflow for troubleshooting common purification issues.

References

Technical Support Center: Overcoming Solubility Challenges with 3-Ethylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome solubility issues encountered when working with 3-ethylquinoline derivatives.

Frequently Asked Questions (FAQs)

Q1: Why do my this compound derivatives have such poor water solubility?

A1: The low aqueous solubility of many this compound derivatives is primarily due to their molecular structure. The quinoline core is an aromatic heterocyclic system that is inherently hydrophobic.[1] The addition of an ethyl group at the 3-position, along with other potential lipophilic substituents, further increases this hydrophobicity, making the molecule less likely to interact favorably with polar water molecules.[1][2] Furthermore, strong intermolecular forces within the crystal lattice of the solid compound can make it difficult for solvent molecules to effectively solvate individual molecules, thus limiting solubility.[1]

Q2: What is the best initial approach for dissolving a new this compound derivative for an in vitro assay?

A2: The most common and recommended starting point is the use of a co-solvent to create a concentrated stock solution, which is then diluted into your aqueous experimental medium.[3] Dimethyl sulfoxide (DMSO) is the most widely used co-solvent because of its ability to dissolve a broad range of polar and non-polar compounds and its miscibility with water.[3][4][5] The general procedure is to dissolve the compound in 100% DMSO at a high concentration (e.g., 10-100 mM) and then dilute this stock into your aqueous buffer or cell media for the final assay.[3][6]

Q3: My compound precipitates when I dilute my DMSO stock solution into my aqueous buffer. What should I do?

A3: This is a very common issue known as "crashing out," which occurs when the compound's concentration exceeds its solubility limit in the final aqueous medium.[3][6] Here are several steps to troubleshoot this problem:

  • Lower the Final Concentration: The simplest solution is to test a lower final concentration of your compound. It may be that you are working above its maximum kinetic solubility in the assay medium.[3][6]

  • Optimize Co-solvent Percentage: While you should aim to keep the final DMSO concentration low (typically <1%) to avoid off-target effects, you can test if a slightly higher percentage (e.g., 0.5% vs. 0.1%) maintains solubility.[3][6] Always include a vehicle control with the identical DMSO concentration.

  • Use Sonication or Vortexing: After diluting the stock, brief sonication or vigorous vortexing can help to keep the compound in solution, but be mindful of potential compound degradation with excessive energy input.[6]

  • Change the Dilution Method: Instead of adding the DMSO stock directly to the full volume of buffer, try adding the stock to a smaller volume first and then gradually adding more buffer while vortexing.

Q4: Beyond using DMSO, what are other effective strategies to improve the solubility of my this compound derivative?

A4: If co-solvents alone are insufficient, several advanced techniques can be employed. The choice depends on the compound's specific properties and the experimental context.[1][7]

  • pH Adjustment: Quinoline derivatives are typically weak bases.[1][8] Lowering the pH of the solution can protonate the nitrogen atom in the quinoline ring, forming a more water-soluble salt.[1]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[9][10] They can encapsulate the hydrophobic this compound derivative, forming an inclusion complex that has significantly improved aqueous solubility.[9][10][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used, highly soluble derivative.[1][12]

  • Use of Surfactants: Surfactants can form micelles in aqueous solutions that encapsulate poorly soluble compounds in their hydrophobic core, thereby increasing their apparent solubility.[13][14]

Troubleshooting Guide

Issue Possible Cause Recommended Solution(s)
Compound won't dissolve in 100% DMSO to make a stock solution. The compound has extremely low solubility even in potent organic solvents.- Try alternative organic solvents like N,N-dimethylformamide (DMF) or a combination of solvents.[6] - Apply gentle heating (e.g., 37°C water bath) and sonication, but monitor for compound degradation.[6] - Re-evaluate the purity of the compound; impurities can sometimes affect solubility.
A salt of the quinoline derivative has limited solubility in buffer. The buffer composition is unfavorable.- Common Ion Effect: If the buffer contains an ion that is common to the salt of your compound, it can suppress solubility. Try a buffer with a different counter-ion.[1] - "Salting Out": High salt concentrations in the buffer can decrease the solubility of your compound. Use the minimum effective buffer concentration.[1]
Inconsistent results in biological assays. The compound is precipitating over the course of the experiment (poor kinetic solubility).- Perform a kinetic solubility assay in your specific cell culture medium to determine the concentration at which the compound remains soluble over time.[6] - Always prepare fresh dilutions immediately before starting an experiment.[6] - Consider incorporating a low concentration of a biocompatible surfactant or using a cyclodextrin formulation to maintain solubility.[6][13]
Low oral bioavailability in animal studies despite good in vitro results. Poor dissolution and solubility in the gastrointestinal tract.- Particle Size Reduction: Micronization or creating a nanosuspension increases the surface area of the compound, which can improve the dissolution rate.[13][15] - Formulation Strategies: Formulate the compound using lipid-based delivery systems, solid dispersions, or cyclodextrin complexes to enhance absorption.[1][13]

Quantitative Data Summary

The solubility of a hypothetical this compound derivative (EQ-X) was assessed using various methods. The data below illustrates the significant impact of different solubilization techniques.

Solvent/Formulation System Solubility of EQ-X (µg/mL) Fold Increase (vs. Water)
Deionized Water0.51x
Phosphate-Buffered Saline (PBS), pH 7.40.40.8x
PBS, pH 5.015.230.4x
1% DMSO in PBS, pH 7.425.551x
5% HP-β-Cyclodextrin in Water125.0250x

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution
  • Accurately weigh the desired amount of the this compound derivative into a sterile glass or polypropylene vial.

  • Add the required volume of 100% anhydrous DMSO to achieve the target concentration (e.g., 50 mM).

  • Vortex the mixture vigorously for 1-2 minutes until the compound is completely dissolved.[6]

  • If necessary, use a sonicator bath for 5-10 minutes or gently warm the vial in a 37°C water bath to aid dissolution.[3]

  • Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[6]

Protocol 2: Determining Solubility Enhancement with HP-β-Cyclodextrin

This protocol determines the increase in apparent solubility by creating a phase solubility diagram.

  • Prepare Cyclodextrin Solutions: Prepare a series of hydroxypropyl-β-cyclodextrin (HP-β-CD) solutions in your desired aqueous buffer (e.g., 0%, 1%, 2.5%, 5%, and 10% w/v).

  • Add Compound: Add an excess amount of the this compound derivative powder to a fixed volume of each cyclodextrin solution. Ensure solid material is clearly visible.

  • Equilibrate: Tightly cap the vials and place them on a rotator or shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.[16]

  • Separate Undissolved Compound: Centrifuge the samples at high speed (e.g., >12,000 x g) for 20-30 minutes to pellet all undissolved solid.[3]

  • Sample and Analyze: Carefully collect the supernatant from each vial. Analyze the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.

Visualizations

G start Solubility Issue Identified: This compound Derivative Precipitates in Aqueous Buffer q1 Is the final concentration above the known solubility limit? start->q1 s1 Lower the final concentration and re-test. q1->s1 Yes q2 Is the final co-solvent (e.g., DMSO) concentration <0.1%? q1->q2 No end_success Compound Solubilized s1->end_success s2 Increase co-solvent to 0.5-1.0%. Run vehicle controls. q2->s2 Yes q3 Is the compound ionizable? (Quinoline is a weak base) q2->q3 No s2->end_success s3 Adjust buffer pH to be more acidic (e.g., pH 5.0-6.5) to form a salt. q3->s3 Yes s4 Advanced Formulation: Use Cyclodextrins (HP-β-CD) or Surfactants. q3->s4 No/Ineffective s3->end_success s4->end_success end_fail Consult Formulation Specialist s4->end_fail

Caption: A troubleshooting workflow for addressing solubility issues.

G cluster_0 Aqueous Environment drug This compound Derivative (Hydrophobic) complex Soluble Inclusion Complex drug->complex Encapsulation cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd->complex Host-Guest Interaction

Caption: Mechanism of cyclodextrin-mediated solubility enhancement.

G receptor Growth Factor Receptor ras RAS receptor->ras Activates raf RAF Kinase ras->raf Activates mek MEK Kinase raf->mek Phosphorylates erk ERK Kinase mek->erk Phosphorylates transcription Gene Transcription (Proliferation, Survival) erk->transcription Activates drug This compound Derivative (Kinase Inhibitor) drug->raf Inhibits

Caption: A hypothetical signaling pathway inhibited by a derivative.

References

Technical Support Center: Stability Testing of Novel Quinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stability testing of novel quinoline compounds.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of stability testing for novel quinoline compounds?

Stability testing is a critical component in drug development that provides evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[1][2] The primary goals of stability testing for novel quinoline compounds are to:

  • Establish a re-test period for the drug substance or a shelf life for the drug product.[1][2]

  • Determine recommended storage conditions.[1][2]

  • Identify potential degradation products and understand the degradation pathways.[3][4]

  • Develop and validate stability-indicating analytical methods.[5][6]

Q2: What are the typical stress conditions applied in forced degradation studies for quinoline compounds?

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation products and establish degradation pathways.[3][7][8] For novel quinoline compounds, the following conditions are typically employed:

  • Acid Hydrolysis: Treatment with acids like HCl to assess degradation in acidic environments.

  • Base Hydrolysis: Using bases such as NaOH to evaluate stability in alkaline conditions.

  • Oxidation: Exposure to an oxidizing agent like hydrogen peroxide (H₂O₂) to investigate oxidative degradation.

  • Thermal Degradation: Subjecting the compound to high temperatures to determine its thermal stability.

  • Photostability: Exposing the compound to UV and visible light to assess its sensitivity to light.

Q3: What are the common degradation pathways for quinoline-based compounds?

While specific pathways depend on the substituents of the novel quinoline compound, general degradation pathways for quinoline and related nitrogen-containing heterocycles include:

  • Hydroxylation: Addition of hydroxyl groups to the quinoline ring system is a common degradation pathway.[9][10]

  • Oxidation: The nitrogen atom in the quinoline ring can be susceptible to oxidation, leading to the formation of N-oxides. The rest of the heterocyclic ring can also be oxidized.

  • Ring Opening: Under more strenuous conditions, the heterocyclic or benzene ring of the quinoline structure can undergo cleavage.

  • Photodegradation: Exposure to light can lead to complex degradation pathways, including dechlorination (for halogenated quinolines) and degradation of side chains.[4]

Q4: How do I choose the appropriate analytical method for stability testing of my novel quinoline compound?

High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC) with UV detection, is the most common and recommended method for stability testing of novel quinoline compounds.[7] This technique is favored for its ability to separate the parent drug from its degradation products, allowing for accurate quantification of both.

Troubleshooting Guides

HPLC Method Development and Analysis

Issue: Poor peak shape (tailing or fronting) for the parent quinoline compound.

  • Possible Cause: Secondary interactions between the basic quinoline compound and acidic silanol groups on the HPLC column.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: For basic quinolines, using a mobile phase with a lower pH (e.g., 2.5-4.0) can protonate the analyte and suppress silanol ionization, leading to more symmetrical peaks.

    • Use an End-Capped Column: Employ a highly deactivated, end-capped C18 column to minimize silanol interactions.

    • Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA), into the mobile phase to block active silanol sites.

    • Optimize Sample Solvent: Ensure the sample is dissolved in a solvent that is compatible with the mobile phase to prevent peak distortion.

Issue: Co-elution of the parent drug and degradation products.

  • Possible Cause: Insufficient resolution of the HPLC method.

  • Troubleshooting Steps:

    • Modify the Gradient: Adjust the gradient slope to provide better separation. A shallower gradient can often improve the resolution of closely eluting peaks.

    • Change the Organic Modifier: If using acetonitrile, try methanol, or vice versa. The different selectivity can resolve co-eluting peaks.

    • Alter the Mobile Phase pH: A change in pH can alter the retention times of ionizable compounds, potentially resolving overlapping peaks.

    • Try a Different Stationary Phase: Consider a column with a different stationary phase chemistry (e.g., a phenyl-hexyl column) to achieve a different separation selectivity.

Forced Degradation Studies

Issue: No degradation is observed under stress conditions.

  • Possible Cause: The compound is highly stable, or the stress conditions are not stringent enough.

  • Troubleshooting Steps:

    • Increase Stressor Concentration: If using 0.1 N HCl or NaOH, consider increasing the concentration to 1 N. For oxidation, increase the concentration of H₂O₂.[11]

    • Increase Temperature: For hydrolytic and thermal studies, increase the temperature in increments (e.g., from 40°C to 60°C or 80°C).[11]

    • Extend Exposure Time: Increase the duration of the stress testing.

Issue: The compound degrades completely under stress conditions.

  • Possible Cause: The stress conditions are too harsh for the compound.

  • Troubleshooting Steps:

    • Decrease Stressor Concentration: Use a lower concentration of acid, base, or oxidizing agent.

    • Lower the Temperature: Conduct the study at a lower temperature.

    • Reduce Exposure Time: Shorten the duration of the stress test and take more frequent time points.

Data Presentation

Table 1: Summary of Forced Degradation Conditions and Observations

Stress ConditionReagent/ParameterTemperatureDuration% Degradation of Parent CompoundNumber of Degradation Products
Acid Hydrolysis0.1 N HCl60°C24 hours
Base Hydrolysis0.1 N NaOH60°C24 hours
Oxidation3% H₂O₂Room Temp24 hours
ThermalSolid State80°C48 hours
PhotolyticICH Option 1Room TempPer ICH Q1B

Experimental Protocols

General Sample Preparation for Forced Degradation Studies
  • Prepare a stock solution of the novel quinoline compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

  • For each stress condition, transfer an aliquot of the stock solution into a suitable vial.

  • After exposure to the stress condition, neutralize the sample if necessary (e.g., acid-stressed samples with a base, and base-stressed samples with an acid).

  • Dilute the sample with the mobile phase to a final concentration suitable for HPLC analysis.

  • Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.

Detailed Protocols for Forced Degradation Studies
  • Acid Hydrolysis:

    • To 1 mL of the 1 mg/mL stock solution, add 1 mL of 0.1 N HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with 0.1 N NaOH, and dilute for HPLC analysis.[5]

  • Base Hydrolysis:

    • To 1 mL of the 1 mg/mL stock solution, add 1 mL of 0.1 N NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with 0.1 N HCl, and dilute for HPLC analysis.[5]

  • Oxidative Degradation:

    • To 1 mL of the 1 mg/mL stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute for HPLC analysis.[5]

  • Thermal Degradation:

    • Place a known amount of the solid compound in a vial.

    • Heat the vial in an oven at 80°C for 48 hours.

    • At specified time points, withdraw a sample, dissolve it in a suitable solvent, and dilute for HPLC analysis.

  • Photostability Testing:

    • Expose the solid compound or a solution of the compound to a light source according to ICH Q1B guidelines.[1][12][13] This typically involves an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1]

    • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.

    • After the exposure period, prepare the samples for HPLC analysis.

Visualizations

Stability_Testing_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis & Reporting Phase Protocol_Development Develop Stability Protocol Select_Batches Select Batches for Testing Protocol_Development->Select_Batches Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Select_Batches->Forced_Degradation Stability_Studies Long-term & Accelerated Stability Studies Select_Batches->Stability_Studies Analytical_Testing HPLC Analysis Forced_Degradation->Analytical_Testing Stability_Studies->Analytical_Testing Data_Analysis Data Analysis & Degradation Pathway Elucidation Analytical_Testing->Data_Analysis Method_Validation Stability-Indicating Method Validation Data_Analysis->Method_Validation Report_Generation Generate Stability Report Method_Validation->Report_Generation

Caption: Workflow for a comprehensive stability testing program.

Troubleshooting_HPLC cluster_peakshape Poor Peak Shape cluster_resolution Poor Resolution cluster_solutions Potential Solutions Problem HPLC Issue Tailing Peak Tailing Problem->Tailing Fronting Peak Fronting Problem->Fronting Co-elution Co-elution Problem->Co-elution Adjust_pH Adjust Mobile Phase pH Tailing->Adjust_pH Change_Column Change Column Tailing->Change_Column Fronting->Adjust_pH Co-elution->Adjust_pH Change_Solvent Change Organic Modifier Co-elution->Change_Solvent Modify_Gradient Modify Gradient Co-elution->Modify_Gradient

Caption: Troubleshooting guide for common HPLC issues.

References

Technical Support Center: Scaling Up 3-Ethylquinoline Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up the production of 3-Ethylquinoline. It includes frequently asked questions and troubleshooting guides to address potential challenges during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound, and which is most suitable for scaling up?

A1: Several classical methods are used for quinoline synthesis and can be adapted for this compound. The most common include the Skraup, Doebner-von Miller, and Friedländer syntheses.[1][2][3][4][5]

  • Skraup Synthesis: This method involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[2][3] While it is a classic method, it is notoriously exothermic and can be violent, posing significant challenges for large-scale production.[6][7]

  • Doebner-von Miller Reaction: This is a more versatile method that reacts an aniline with an α,β-unsaturated carbonyl compound.[4][8] It is often considered a modification of the Skraup synthesis and can be more controllable.[4]

  • Friedländer Synthesis: This involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[5][9] While traditional conditions can be harsh and lead to lower yields on a larger scale, modern modifications using milder catalysts make it a more scalable and attractive option.[9][10]

For scaling up, a modified Friedländer or Doebner-von Miller reaction is often preferred due to milder and more controllable reaction conditions compared to the Skraup synthesis.

Q2: What are the primary challenges when scaling up this compound production?

A2: The main challenges in scaling up production include:

  • Exothermic Reactions: Many quinoline syntheses are highly exothermic, which can lead to runaway reactions if not properly managed.[6] This is a major safety concern at a larger scale.

  • Reagent Handling and Stoichiometry: The handling of corrosive acids and hazardous reagents requires specialized equipment and procedures at scale. Maintaining precise stoichiometry is also critical to avoid side reactions.

  • Product Isolation and Purification: Isolating and purifying the final product from large reaction volumes can be complex. Methods like distillation and recrystallization need to be optimized for efficiency and yield.[11]

  • Side Reactions and Impurity Profile: Side reactions can become more significant at a larger scale, leading to a more complex impurity profile and requiring more robust purification methods.[12]

Q3: What safety precautions are essential for the scale-up of this compound synthesis?

A3: Safety is paramount during scale-up. Key precautions include:

  • Thorough Hazard Analysis: Conduct a comprehensive risk assessment for all chemicals and reaction steps.

  • Process Control: Implement robust temperature and pressure monitoring and control systems to manage exothermic reactions.

  • Personal Protective Equipment (PPE): Ensure all personnel are equipped with appropriate PPE, including chemical-resistant gloves, safety goggles, and flame-retardant lab coats.

  • Ventilation: All operations should be conducted in a well-ventilated area or a fume hood to avoid exposure to hazardous vapors.

  • Emergency Procedures: Have clear and well-practiced emergency procedures for spills, fires, and runaway reactions.

Troubleshooting Guides

Low or No Product Yield

Q: My this compound synthesis is resulting in a very low yield. What are the potential causes and how can I troubleshoot this?

A: Low yield is a common problem that can arise from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting materials are consumed. Consider extending the reaction time or increasing the temperature if the reaction is sluggish.[13]
Suboptimal Reaction Temperature Reaction temperature is a critical parameter.[12] Ensure your heating and cooling systems are calibrated and maintaining the target temperature. For exothermic reactions, ensure efficient heat dissipation to prevent overheating and side reactions.
Purity of Starting Materials Impurities in your starting materials can interfere with the reaction.[12] Verify the purity of your aniline, carbonyl compounds, and other reagents using techniques like NMR or GC-MS. Purify starting materials if necessary.
Moisture Contamination The presence of water can be detrimental in many organic syntheses, especially those involving water-sensitive reagents.[12] Ensure all glassware is flame-dried and use anhydrous solvents.
Inefficient Purification Significant product loss can occur during work-up and purification. Optimize your extraction and recrystallization solvents and consider using column chromatography for purification.[11]
Formation of Impurities and Side Products

Q: I am observing significant impurities in my final product. How can I identify and minimize their formation?

A: The formation of side products is a common issue, especially in complex reactions like quinoline synthesis.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Side Reactions The formation of undesired byproducts can significantly reduce the yield.[12] For instance, in the Friedländer synthesis, self-condensation of the carbonyl compound can occur.[9] To minimize this, slowly add the carbonyl compound to the reaction mixture.
Over-reaction or Decomposition Excessive reaction temperature or time can lead to the decomposition of the product or the formation of polymeric materials.[12] Monitor the reaction closely and quench it once the starting material is consumed.
Incorrect Stoichiometry An improper ratio of reactants can lead to a host of side reactions.[12] Ensure accurate measurement of all reagents.
Oxidation Air leaks in the reaction setup can sometimes lead to oxidative side reactions, which produce colored impurities.[12] Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

Quantitative Data Summary

The following tables summarize typical reaction conditions for common quinoline synthesis methods that can be adapted for this compound.

Table 1: Doebner-von Miller Synthesis of this compound

ParameterConditionNotes
Reactants Aniline, Crotonaldehyde, PropionaldehydeAniline reacts with α,β-unsaturated carbonyl compounds.[4]
Catalyst Lewis acids (e.g., Zinc Chloride, Tin Tetrachloride), Brønsted acids (e.g., HCl, H₂SO₄)[4]Acid catalysis is essential for the reaction.
Temperature 100-140°CThe reaction often requires heating.[11]
Reaction Time 3-6 hoursMonitor by TLC for completion.
Yield 42-89% (for substituted quinolines)Yield can vary depending on the specific substrates and conditions.

Table 2: Friedländer Synthesis of this compound

ParameterConditionNotes
Reactants 2-Aminobenzaldehyde, 2-PentanalCondensation of an o-aminoaryl aldehyde with a carbonyl compound.[9]
Catalyst Acidic (e.g., H₂SO₄, p-TsOH) or Basic (e.g., KOH, NaOH)[5][9]The choice of catalyst depends on the substrates.
Temperature Varies (can be from room temperature to reflux)Milder conditions are possible with modern catalysts.[9]
Reaction Time 1-24 hoursDependent on temperature and catalyst.
Yield 58-100% (for various quinolines)[10]Can achieve high yields under optimized conditions.

Experimental Protocols

Laboratory-Scale Synthesis of this compound via Doebner-von Miller Reaction

This protocol is a representative example and should be adapted and optimized for your specific laboratory conditions.

Materials:

  • Aniline

  • Crotonaldehyde

  • Propionaldehyde

  • Concentrated Hydrochloric Acid

  • Zinc Chloride

  • Sodium Hydroxide solution (30%)

  • Ethanol

Procedure:

  • In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.

  • To the flask, add aniline and concentrated hydrochloric acid with stirring.

  • Add zinc chloride to the mixture.

  • Heat the mixture to 100°C.

  • Slowly add a mixture of crotonaldehyde and propionaldehyde dropwise over 1 hour, maintaining the temperature at 100°C.

  • After the addition is complete, continue heating the reaction mixture for an additional 3 hours.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Make the solution strongly alkaline with a 30% sodium hydroxide solution. The product will precipitate as a solid or oil.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Conceptual Pilot-Plant Scale-Up of this compound Synthesis

This is a conceptual outline for scaling up the synthesis. A thorough process hazard analysis and optimization at a smaller scale are required before attempting a pilot-plant run.

Equipment:

  • Glass-lined reactor with heating/cooling jacket, overhead stirrer, and reflux condenser.

  • Addition vessel for controlled feeding of reagents.

  • Quench tank with a suitable neutralizing agent.

  • Extraction and distillation units.

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charging Reactants: Charge the reactor with aniline and hydrochloric acid under controlled conditions.

  • Catalyst Addition: Add the zinc chloride catalyst.

  • Heating: Heat the reactor contents to the target temperature using the heating jacket.

  • Reagent Addition: Slowly feed the mixture of crotonaldehyde and propionaldehyde from the addition vessel at a controlled rate to manage the exotherm.

  • Reaction Monitoring: Monitor the reaction progress and temperature closely.

  • Work-up: After completion, cool the reactor and transfer the contents to a quench tank containing a sodium hydroxide solution.

  • Extraction and Purification: Transfer the quenched mixture to an extraction unit for product isolation. The crude product is then purified using a distillation unit.

Visualizations

Synthesis Pathways for this compound

A Aniline F This compound A->F Skraup Synthesis A->F Doebner-von Miller B Glycerol / Oxidizing Agent B->F C α,β-Unsaturated Carbonyl C->F D o-Aminoaryl Aldehyde/Ketone D->F Friedländer Synthesis E α-Methylene Carbonyl E->F

Caption: Common synthetic routes to this compound.

Experimental Workflow for Scale-Up

A Lab-Scale Synthesis (mg to g) B Process Optimization (Reaction Conditions, Purification) A->B C Hazard Analysis (HAZOP) B->C D Pilot Plant Scale-Up (kg scale) C->D E Process Validation D->E F Full-Scale Production E->F

Caption: General workflow for scaling up chemical synthesis.

Logical Troubleshooting for Low Yield

A Low Yield Observed B Check Reaction Completion (TLC/LC-MS) A->B C Verify Reagent Purity A->C D Review Reaction Conditions (Temp, Time) A->D E Analyze Work-up Procedure A->E F Incomplete Reaction B->F Problem Found G Impure Reagents C->G Problem Found H Suboptimal Conditions D->H Problem Found I Product Loss E->I Problem Found J Optimize Reaction Time/Temp F->J K Purify Reagents G->K L Optimize Conditions H->L M Optimize Purification I->M

Caption: A logical approach to troubleshooting low reaction yields.

References

Technical Support Center: Doebner-von Miller Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Doebner-von Miller quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide solutions for common challenges encountered during this reaction, with a focus on preventing byproduct formation and maximizing the yield and purity of your target quinoline.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: My reaction is producing a thick, dark tar, significantly lowering my yield.

Q1: What causes excessive tar formation in the Doebner-von Miller reaction, and how can I prevent it?

A1: Tar formation is the most common issue in this synthesis and is primarily caused by the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[1][2] The harsh acidic conditions and high temperatures promote this side reaction.[3]

Solutions:

  • Controlled Reagent Addition: Add the α,β-unsaturated aldehyde or ketone slowly to the heated, acidic solution of the aniline.[1][4] This maintains a low concentration of the carbonyl compound, favoring the desired reaction over polymerization.[2]

  • Optimize Temperature: While heating is necessary, excessive temperatures accelerate tar formation.[1] Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate and consider stepwise heating to control any initial exotherms.[2][5]

  • Use a Biphasic System: Sequestering the α,β-unsaturated carbonyl compound in a non-polar organic solvent (e.g., toluene) while the aniline is in an acidic aqueous phase can drastically reduce polymerization.[2][3][6]

  • Protecting Groups: Employing an acetal of the α,β-unsaturated aldehyde can prevent polymerization. The acetal hydrolyzes in situ under the acidic conditions to generate the reactive aldehyde as needed.[3]

  • Catalyst Choice: Experiment with different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄).[2][7] Milder Lewis acids may be preferable in some cases to reduce the rate of polymerization.[2]

Issue 2: The yield of my desired quinoline is very low, even with minimal tarring.

Q2: Besides tarring, what other factors lead to low yields and how can they be addressed?

A2: Low yields can stem from several factors beyond polymerization, including substrate reactivity, incomplete reaction, or issues during workup.[8]

Solutions:

  • Substrate Reactivity: Anilines with strong electron-withdrawing groups can be less reactive, leading to poor yields.[2][8] For these substrates, more forcing conditions (higher temperatures, longer reaction times) or a more active catalytic system may be necessary.[3]

  • Incomplete Oxidation: The final step of the mechanism is the oxidation of a dihydroquinoline intermediate.[2] If this step is inefficient, byproducts like dihydro- or even tetrahydroquinolines can be isolated. Ensure you are using a suitable oxidizing agent (e.g., nitrobenzene, arsenic acid) in the correct stoichiometry.[4][9]

  • Catalyst Selection: The choice and concentration of the acid catalyst are critical.[4] An inappropriate or insufficient amount of acid can lead to an incomplete reaction.[4]

  • Reaction Monitoring: Use TLC or HPLC to monitor the reaction's progress. This helps determine the optimal reaction time and prevents product degradation from prolonged heating.[1]

  • Careful Workup: Ensure complete neutralization of the acid catalyst during workup to liberate the quinoline base before extraction.[1] Perform multiple extractions with an appropriate organic solvent to fully recover the product from the aqueous layer.[1]

Issue 3: I've isolated a product, but it's not the correct isomer.

Q3: How can I control the regioselectivity of the Doebner-von Miller reaction?

A3: The Doebner-von Miller reaction typically favors the formation of 2-substituted or 2,4-disubstituted quinolines. Achieving alternative substitution patterns can be challenging and is highly dependent on the substrates used.

Solutions:

  • Substrate Choice: The structure of the α,β-unsaturated carbonyl compound dictates the substitution pattern. For example, using γ-substituted α,β-unsaturated aldehydes or ketones can lead to complex mixtures due to steric hindrance disfavoring the desired cyclization.[2]

  • Modified Methods: To favor a 4-substituted product, a key modification involves using γ-aryl-β,γ-unsaturated α-ketoesters with trifluoroacetic acid (TFA) as the catalyst. This promotes a 1,2-addition mechanism, leading to the alternative regioselectivity.[3]

  • Thorough Characterization: If an unexpected product is formed, it is crucial to perform a thorough characterization using techniques like NMR spectroscopy and mass spectrometry to understand the alternative reaction pathway that occurred.[1]

Data Presentation: Catalyst and Condition Optimization

Optimizing the acid catalyst is a critical step in minimizing byproducts. The following table summarizes the effects of different catalysts on a model Doebner-von Miller reaction.

Catalyst TypeCatalyst ExampleTypical ConcentrationTemperature (°C)Key Observations
Brønsted Acid Concentrated HCl6 M - 12 M90 - 120Effective, but can promote significant tarring if not controlled.[2]
Brønsted Acid Concentrated H₂SO₄70% - 98%100 - 150Strong dehydrating agent, can be very effective but requires careful temperature control to avoid charring.[10]
Lewis Acid Zinc Chloride (ZnCl₂)1.0 - 1.5 eq100 - 130Milder than strong Brønsted acids, often used to reduce polymerization.[1]
Lewis Acid Tin(IV) Chloride (SnCl₄)0.5 - 1.0 eq80 - 110Can be a very effective catalyst under slightly milder conditions.[7]
Solid Acid AmberliteCatalytic100 - 140Heterogeneous catalyst, can simplify purification but may require longer reaction times.[7]

Experimental Protocols

Protocol 1: Minimized Tar Formation via Slow Addition (Synthesis of 2-Methylquinoline)

This protocol focuses on controlling the reaction by the slow addition of the carbonyl compound.[2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, mechanical stirrer, and an addition funnel, combine aniline (1.0 eq) and 6 M hydrochloric acid.

  • Heating: Heat the mixture to reflux (approx. 100-110 °C).

  • Reagent Addition: In the addition funnel, dissolve crotonaldehyde (1.2 eq). Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.

  • Reaction: After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Allow the mixture to cool to room temperature.

    • Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is strongly basic.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or steam distillation to separate it from non-volatile tars.[1][5]

Visualizations

Logical Troubleshooting Workflow

This diagram outlines a decision-making process for troubleshooting common issues in the Doebner-von Miller reaction.

G start Problem Encountered low_yield Low Yield / High Tar start->low_yield wrong_product Incorrect Isomer / Byproduct start->wrong_product cause_temp Cause: High Temperature? low_yield->cause_temp Is tar formation excessive? cause_oxidation Cause: Incomplete Oxidation? low_yield->cause_oxidation Is the reaction clean but incomplete? cause_selectivity Cause: Substrate Structure? wrong_product->cause_selectivity cause_reagent Cause: Reagent Addition Too Fast? cause_temp->cause_reagent solution_temp Solution: Lower & Optimize Reaction Temperature cause_temp->solution_temp Yes cause_catalyst Cause: Catalyst Too Harsh? cause_reagent->cause_catalyst solution_reagent Solution: Add Carbonyl Compound Slowly or Use Biphasic System cause_reagent->solution_reagent Yes solution_catalyst Solution: Screen Milder Catalysts (e.g., Lewis Acids) cause_catalyst->solution_catalyst Yes solution_oxidation Solution: Check Oxidizing Agent & Stoichiometry cause_oxidation->solution_oxidation Yes solution_selectivity Solution: Modify Substrates or Use Alternative Named Reaction cause_selectivity->solution_selectivity

Caption: A troubleshooting workflow for common Doebner-von Miller reaction issues.

Byproduct Formation Pathways

This diagram illustrates the main reaction pathway versus the competing side reaction that leads to tar formation.

G reactants Aniline + α,β-Unsaturated Carbonyl michael_add 1. Michael Addition reactants->michael_add Desired Path polymerization Acid-Catalyzed Polymerization reactants->polymerization Side Reaction cyclization 2. Cyclization / Dehydration michael_add->cyclization oxidation 3. Oxidation cyclization->oxidation product Desired Quinoline oxidation->product tar Tar / Polymeric Byproducts polymerization->tar

Caption: Competing pathways leading to product and byproduct formation.

References

Technical Support Center: Refinement of Work-up Procedures for Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the work-up and purification of quinoline derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the work-up of various quinoline syntheses, offering potential causes and solutions in a question-and-answer format.

Issue 1: Significant Tar Formation During Work-up

Question: My reaction mixture from a Skraup or Doebner-von Miller synthesis is a thick, dark tar, making product isolation extremely difficult. What causes this and how can I improve my work-up?

Answer: Tar formation is a common challenge in quinoline syntheses that use strong acids and high temperatures, such as the Skraup and Doebner-von Miller reactions.[1][2] This is often due to the acid-catalyzed polymerization of reactants or intermediates.[2]

Troubleshooting Steps:

  • Moderator in Reaction: For future syntheses, consider using a moderator like ferrous sulfate (FeSO₄) or boric acid in the Skraup reaction to make it less violent and reduce charring.[1]

  • Controlled Reagent Addition: Slowly add the α,β-unsaturated carbonyl compound in the Doebner-von Miller synthesis to a heated acidic solution of the aniline to control the exothermic reaction and minimize polymerization.[2]

  • Work-up Dilution: Before neutralization, cool the reaction mixture and carefully pour it into a large volume of cold water to dilute the acid and dissipate heat.[1][3]

  • Neutralization: Carefully neutralize the acidic solution with a base like sodium hydroxide or ammonia until it is alkaline.[1] For the Doebner-von Miller reaction, a slurry of slaked lime (calcium hydroxide) can be used to precipitate zinc hydroxide (if a zinc catalyst was used) and neutralize excess acid.[2]

  • Steam Distillation: For volatile quinoline products, steam distillation is a highly effective method to separate the product from non-volatile tarry byproducts.[1][2][3][4] The quinoline will co-distill with the water.[1][2]

Issue 2: Low Yield of Quinoline Product After Extraction

Question: After performing an acid-base extraction to isolate my quinoline product, the yield is very low. What are the potential causes and how can I optimize the extraction?

Answer: Low yields after extraction can be due to incomplete neutralization, improper solvent choice, or insufficient number of extractions.

Troubleshooting Steps:

  • Ensure Complete Neutralization: Before extraction, ensure the aqueous layer is sufficiently basic to liberate the free quinoline base.[3][5] Incomplete neutralization will result in the protonated quinoline salt remaining in the aqueous layer.[2]

  • Solvent Selection: Choose an appropriate organic solvent for extraction. Dichloromethane and toluene are commonly used.[3][6] The choice of solvent can significantly impact the efficiency of the extraction.

  • Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume. This is more efficient at recovering the product from the aqueous layer.[2]

  • Check pH of Aqueous Layer: After the initial extractions, check the pH of the aqueous layer. If it is not strongly basic, add more base and re-extract.

  • Salting Out: Adding a saturated solution of sodium chloride (brine) to the aqueous layer can decrease the solubility of the quinoline product in the aqueous phase and improve its partitioning into the organic layer.

Issue 3: Presence of Regioisomers in the Final Product

Question: My Combes or Friedländer synthesis using an unsymmetrical ketone has resulted in a mixture of regioisomers that are difficult to separate. How can I address this during work-up and purification?

Answer: The formation of regioisomers is a common challenge with unsymmetrical starting materials in these syntheses.[6][7] While optimizing the reaction conditions is the primary solution, purification techniques can be employed to separate the isomers.

Troubleshooting Steps:

  • Column Chromatography: This is the most common and effective method for separating closely related isomers.[5][7]

    • Solvent System Optimization: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system (eluent) that provides the best separation of the isomers.[8] A common mobile phase is a mixture of hexanes and ethyl acetate.[8]

    • Gradient Elution: A gradient elution, where the polarity of the solvent is gradually increased, can be effective for separating compounds with different polarities.[8]

  • Recrystallization: If the isomers have sufficiently different solubilities in a particular solvent, fractional crystallization can be an effective purification method. This involves carefully choosing a solvent where one isomer is significantly less soluble than the other.

  • High-Speed Counter-Current Chromatography (HSCCC): For challenging separations, HSCCC can be a powerful technique.[4][9]

Issue 4: Difficulty in Crystallizing the Final Quinoline Product

Question: I am having trouble obtaining solid crystals of my purified quinoline derivative; it remains an oil. How can I induce crystallization?

Answer: The inability to form crystals can be due to the solution not being supersaturated, the presence of impurities inhibiting crystal growth, or the lack of nucleation sites.[10]

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask with a glass rod to create nucleation sites.[10]

    • Seeding: Add a very small crystal of the pure compound (a seed crystal) to the solution to initiate crystallization.[10]

  • Increase Supersaturation:

    • Solvent Evaporation: Slowly evaporate the solvent to increase the concentration of the compound.[10]

    • Anti-Solvent Addition: Slowly add a solvent in which your compound is insoluble (an "anti-solvent") to a solution of your compound in a solvent in which it is soluble.[10]

  • Solvent System Modification:

    • If the compound is "oiling out," try re-dissolving it by gentle heating and then allowing it to cool more slowly.[10]

    • Consider using a different solvent or a mixture of solvents.[10]

Data Presentation: Comparison of Quinoline Purification Techniques

The following table summarizes quantitative data for various quinoline purification methods, providing a comparison of their effectiveness.

Purification TechniqueStarting MaterialReagents/ConditionsAchieved Purity (%)Yield (%)Source
Distillation Crude Quinoline from Skraup SynthesisSteam distillation, followed by vacuum distillation (110-114°C at 14 mmHg)High (not specified)84-91[5]
Coal Tar Wash OilAtmospheric and vacuum distillation>9782[5]
Crystallization (Salt Formation) Crude QuinolinePhosphoric acid, followed by neutralization90-92 (one cycle), 98-99 (multiple cycles)Not specified[5]
Crude 8-hydroxyquinoline (78.0% purity)Dichloromethane99.596.5[5]
Crude 8-hydroxyquinoline (82.0% purity)Chloroform99.095.0[5]
Extraction Coal Tar Wash OilAmmonium hydrogen sulfate, toluene, distillation>98Not specified[5]
Column Chromatography Crude 7-Chloro-4-(phenylsulfanyl)quinolineSilica gel, Hexane:EtOAc gradientHighDependent on loading[8]

Experimental Protocols

Protocol 1: Work-up and Purification for Skraup Synthesis [1][3]

  • Cooling and Dilution: After the reaction is complete, allow the mixture to cool. Carefully pour the cooled, viscous mixture into a large volume of cold water.

  • Neutralization: With efficient stirring and cooling, make the solution strongly alkaline by slowly adding a concentrated sodium hydroxide solution. This will neutralize the sulfuric acid and liberate the free quinoline base.

  • Steam Distillation: Perform a steam distillation on the basic mixture. The quinoline product, being steam-volatile, will distill over with the water, leaving non-volatile tars behind.

  • Extraction: Collect the distillate, which will contain the quinoline as an oil or solid. Extract the distillate multiple times with an organic solvent such as toluene or dichloromethane.

  • Drying and Solvent Removal: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., anhydrous sodium sulfate). Filter off the drying agent and remove the solvent under reduced pressure.

  • Final Purification: Purify the crude quinoline by vacuum distillation.

Protocol 2: Work-up and Purification for Friedländer Synthesis [3][6]

  • Cooling and Precipitation: Upon completion of the reaction, cool the mixture. If the product crystallizes out, it can be collected by filtration.

  • Solvent Removal: If the product does not precipitate, remove the solvent under reduced pressure.

  • Extraction (if necessary): If the product is an oil or remains in solution, perform a work-up that may include extraction. For example, if the reaction was run in an acidic medium, neutralize with a base and extract with an organic solvent. If run in a basic medium, it may be necessary to acidify and wash to remove basic catalysts before extracting the product.

  • Purification: The crude product can be purified by:

    • Recrystallization: Dissolve the crude product in a minimum amount of a suitable hot solvent and allow it to cool slowly to form crystals.

    • Column Chromatography: Dissolve the crude product in a minimal amount of solvent and load it onto a silica gel column. Elute with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to separate the product from impurities.

Protocol 3: Work-up and Purification for Conrad-Limpach Synthesis [11]

  • Cooling and Filtration: After the high-temperature cyclization, cool the reaction mixture. The 4-hydroxyquinoline product often precipitates from the high-boiling solvent upon cooling.

  • Washing: Collect the solid product by vacuum filtration and wash it with a suitable solvent (e.g., cold ethanol or diethyl ether) to remove the residual high-boiling reaction solvent.

  • Recrystallization: The crude 4-hydroxyquinoline can be further purified by recrystallization from an appropriate solvent such as ethanol, acetic acid, or DMF.

Visualizations

Troubleshooting_Workup start End of Quinoline Synthesis Reaction tar Significant Tar Formation? start->tar steam_distill Perform Steam Distillation tar->steam_distill Yes neutralize_extract Neutralize and Extract tar->neutralize_extract No low_yield Low Yield After Extraction? isomers Mixture of Isomers? low_yield->isomers No optimize_extraction Optimize Extraction: - Check pH - Multiple Extractions - Change Solvent low_yield->optimize_extraction Yes oiling_out Product Oiling Out? isomers->oiling_out No column_chrom Perform Column Chromatography or Fractional Crystallization isomers->column_chrom Yes end Pure Quinoline Product oiling_out->end No induce_crystallization Induce Crystallization: - Scratching - Seeding - Anti-solvent oiling_out->induce_crystallization Yes steam_distill->neutralize_extract optimize_extraction->isomers column_chrom->oiling_out neutralize_extract->low_yield induce_crystallrystallization induce_crystallrystallization induce_crystallrystallization->end

Caption: A general troubleshooting workflow for quinoline synthesis work-up.

Purification_Workflow start Crude Quinoline Product volatile Is the product volatile? start->volatile acid_base Are there acidic/basic impurities? volatile->acid_base No distillation Distillation (Vacuum or Steam) volatile->distillation Yes isomers Are isomers present? acid_base->isomers No extraction Acid-Base Extraction acid_base->extraction Yes solid Is the product solid? isomers->solid No chromatography Column Chromatography isomers->chromatography Yes end Pure Quinoline solid->end No (Pure Oil) recrystallization Recrystallization solid->recrystallization Yes distillation->acid_base extraction->isomers chromatography->solid recrystallization->end

References

Validation & Comparative

A Comparative Guide to the Biological Activities of 3-Ethylquinoline and 3-Methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific literature reveals a notable scarcity of direct comparative studies on the biological activities of 3-Ethylquinoline and 3-Methylquinoline. Research in the field of medicinal chemistry has predominantly focused on more complex quinoline derivatives, often featuring multiple substitutions, which have demonstrated a wide array of potent biological effects. However, by examining studies on related 3-alkylquinoline derivatives and general structure-activity relationships, we can infer potential activities and create a framework for future comparative research.

This guide provides a comparative overview of the potential anticancer, antimicrobial, and neuroprotective activities of this compound and 3-Methylquinoline, primarily based on data from structurally related compounds. The information is intended for researchers, scientists, and drug development professionals to facilitate further investigation into these simple but potentially bioactive molecules.

Anticancer Activity

Below is a table summarizing the anticancer activity of a representative derivative of a 3-alkylquinoline. It is crucial to note that these data do not represent the activity of the parent 3-Methylquinoline or this compound but provide a basis for understanding the potential of this structural class.

CompoundCell LineAssayIC50 (µM)
2-Ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-oneHL-60 (Human promyelocytic leukemia)MTT0.91 ± 0.03 (after 24h)
2-Ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-oneMCF-7 (Human breast adenocarcinoma)MTT>10 (after 48h)

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 0.1 to 100 µM) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

cluster_workflow MTT Assay Workflow A Seed cancer cells in 96-well plate B Treat with 3-Alkylquinoline (or derivative) A->B C Incubate for 24-72 hours B->C D Add MTT solution C->D E Incubate for 2-4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance F->G H Calculate IC50 value G->H

MTT Assay Workflow for Cytotoxicity Assessment

Antimicrobial Activity

The quinoline scaffold is the backbone of many successful antimicrobial agents. While specific Minimum Inhibitory Concentration (MIC) values for this compound and 3-Methylquinoline against a broad spectrum of bacteria and fungi are not extensively documented, some studies on alkylquinolones provide insights into their potential antimicrobial properties. Generally, the antimicrobial activity of quinoline derivatives is highly dependent on the type and position of substituents.

The following table presents hypothetical MIC values for 3-Alkylquinolines based on general trends observed for simple quinoline derivatives. These values are for illustrative purposes and require experimental validation.

CompoundOrganismMIC (µg/mL)
3-AlkylquinolineStaphylococcus aureus>100
3-AlkylquinolineEscherichia coli>100
3-AlkylquinolineCandida albicans>100

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

cluster_workflow Broth Microdilution Workflow A Prepare serial dilutions of 3-Alkylquinoline B Inoculate with microbial suspension A->B C Incubate for 24 hours B->C D Observe for microbial growth C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

Broth Microdilution for MIC Determination

Neuroprotective Activity

The neuroprotective potential of quinoline derivatives has garnered significant interest, with many compounds demonstrating efficacy in models of neurodegenerative diseases.[1] The mechanisms of action often involve antioxidant, anti-inflammatory, and anti-apoptotic pathways.[1]

Direct quantitative data on the neuroprotective effects of this compound and 3-Methylquinoline are not available. However, the general neuroprotective properties of the quinoline scaffold suggest that these simple derivatives may warrant investigation.

Signaling Pathways in Neuroprotection by Quinoline Derivatives

Quinoline derivatives can exert neuroprotective effects through various signaling pathways. A simplified representation of a potential neuroprotective mechanism is illustrated below. This pathway highlights the modulation of oxidative stress, a common mechanism implicated in neurodegeneration.

cluster_pathway Potential Neuroprotective Signaling ROS Reactive Oxygen Species (ROS) Apoptosis Apoptosis ROS->Apoptosis induces Alkylquinoline 3-Alkylquinoline Antioxidant Antioxidant Enzyme Upregulation Alkylquinoline->Antioxidant may promote Antioxidant->ROS scavenges Neuron Neuronal Survival Apoptosis->Neuron prevents

Simplified Neuroprotective Pathway

Experimental Protocol: In Vitro Neuroprotection Assay

A common in vitro model to assess neuroprotection involves inducing oxidative stress in neuronal cells and measuring the protective effect of a test compound.

  • Cell Culture: Neuronal cells (e.g., SH-SY5Y) are cultured in a suitable medium.

  • Compound Pre-treatment: Cells are pre-treated with various concentrations of the test compound for a specific duration.

  • Induction of Oxidative Stress: Oxidative stress is induced by adding an agent like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

  • Incubation: Cells are incubated for a further period.

  • Cell Viability Assessment: Cell viability is measured using an appropriate assay, such as the MTT assay or by measuring lactate dehydrogenase (LDH) release.

  • Data Analysis: The neuroprotective effect is quantified by comparing the viability of cells treated with the compound and the stressor to those treated with the stressor alone.

Conclusion and Future Directions

The biological activities of this compound and 3-Methylquinoline remain largely unexplored in comparison to more complex quinoline derivatives. The available literature on related compounds suggests that these simple 3-alkylquinolines may possess modest anticancer, antimicrobial, and neuroprotective properties. However, without direct experimental evidence, a definitive comparison is not possible.

Future research should focus on the systematic screening of this compound and 3-Methylquinoline, along with other simple alkylquinolines, in a panel of standardized biological assays. This would provide the necessary quantitative data to establish a clear structure-activity relationship for 3-alkyl substitution and guide the design of more potent and selective quinoline-based therapeutic agents.

References

Comparative Analysis of Key Quinoline Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Quinoline Synthesis Methods for Researchers and Drug Development Professionals.

The synthesis of quinolines, a fundamental heterocyclic scaffold in medicinal chemistry, has been advanced through a variety of named reactions, each with distinct advantages and limitations. This guide provides a comparative analysis of the most prominent methods: the Skraup, Doebner-von Miller, Combes, Conrad-Limpach-Knorr, and Friedländer syntheses. We present a detailed comparison of their reaction conditions, yields, and substrate scope, supported by experimental data and protocols to aid researchers in selecting the optimal method for their specific applications.

The choice of a synthetic route to quinolines is often dictated by the desired substitution pattern and the availability of starting materials. Below is a summary of the most common methods and their key characteristics.

  • Skraup Synthesis: This is one of the oldest and most straightforward methods for synthesizing quinolines. It involves the reaction of aniline with glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid. The reaction is often vigorous and can be difficult to control, but it provides a direct route to unsubstituted quinoline.

  • Doebner-von Miller Synthesis: A modification of the Skraup synthesis, this method is more versatile. It utilizes α,β-unsaturated aldehydes or ketones, which can be formed in situ from the acid-catalyzed reaction of two equivalents of an aldehyde or a mixture of an aldehyde and a ketone. This allows for the synthesis of a wider range of substituted quinolines.

  • Combes Synthesis: This acid-catalyzed reaction involves the condensation of an aniline with a β-diketone. It is a reliable method for the synthesis of 2,4-disubstituted quinolines. The reaction proceeds through an enamine intermediate, which then cyclizes and dehydrates to form the quinoline ring.

  • Conrad-Limpach-Knorr Synthesis: This method provides access to 2- and 4-hydroxyquinolines (quinolones), which are important intermediates in drug synthesis. It involves the reaction of anilines with β-ketoesters. The reaction conditions can be tuned to favor the formation of either the 2-quinolone (Knorr synthesis) or the 4-quinolone (Conrad-Limpach synthesis) isomer.

  • Friedländer Synthesis: This method involves the base- or acid-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. It is a highly convergent and regioselective method for preparing polysubstituted quinolines.

Quantitative Data Comparison

The following table summarizes typical experimental data for the different quinoline synthesis methods, offering a quantitative comparison of their performance.

Synthesis MethodReactantsOxidizing AgentCatalystTemperature (°C)Reaction Time (h)Yield (%)
Skraup Aniline, GlycerolNitrobenzeneH₂SO₄130-1503-445-55
Doebner-von Miller Aniline, α,β-Unsaturated Aldehyde/Ketone-HCl or ZnCl₂100-1202-660-70
Combes Aniline, β-Diketone-H₂SO₄1001-275-85
Conrad-Limpach Aniline, β-Ketoester-NaOEt1400.5-180-90
Knorr Aniline, β-Ketoester-H₂SO₄<1002-370-80
Friedländer 2-Aminoaryl Aldehyde/Ketone, α-Methylene Ketone/Ester-NaOH or Piperidine150-2201-485-95

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Skraup Synthesis of Quinoline
  • In a 500 mL round-bottom flask equipped with a reflux condenser, cautiously add 30 mL of concentrated sulfuric acid to a mixture of 24 g of aniline, 36 g of glycerol, and 15 g of nitrobenzene.

  • Heat the mixture gently in a fume hood. The reaction can be exothermic.

  • Once the initial reaction subsides, heat the mixture to 130-150°C for 3 hours.

  • Cool the mixture and cautiously pour it into 500 mL of cold water.

  • Make the solution alkaline by the slow addition of a concentrated sodium hydroxide solution.

  • Steam distill the mixture to isolate the quinoline.

  • Extract the distillate with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain quinoline.

Friedländer Synthesis of 2-Phenylquinoline
  • In a 100 mL round-bottom flask, mix 12.1 g of 2-aminobenzophenone and 5.8 g of acetophenone.

  • Add 10 g of powdered sodium hydroxide.

  • Heat the mixture at 200-220°C for 3 hours.

  • Cool the reaction mixture to room temperature and add 100 mL of water.

  • The solid product is collected by filtration, washed with water, and recrystallized from ethanol to afford 2-phenylquinoline.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical relationships and general workflows of the described quinoline synthesis methods.

Quinoline_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Synthesis Method cluster_product Product Aniline Aniline / Substituted Aniline Reaction Named Reaction (e.g., Skraup, Friedländer) Aniline->Reaction Carbonyl Carbonyl Compound (Aldehyde, Ketone, Ester, etc.) Carbonyl->Reaction Quinoline Quinoline / Substituted Quinoline Reaction->Quinoline

Caption: General workflow for named quinoline synthesis reactions.

Quinoline_Synthesis_Comparison cluster_aniline Aniline-Based Methods cluster_ortho_amino o-Aminoaryl Carbonyl Methods Skraup Skraup Doebner Doebner-von Miller Combes Combes Conrad Conrad-Limpach-Knorr Friedlander Friedländer Aniline Aniline Aniline->Skraup Aniline->Doebner Aniline->Combes Aniline->Conrad Glycerol Glycerol Glycerol->Skraup Unsat_Ald_Ket α,β-Unsaturated Aldehyde/Ketone Unsat_Ald_Ket->Doebner Diketone β-Diketone Diketone->Combes Ketoester β-Ketoester Ketoester->Conrad oAminoCarbonyl o-Aminoaryl Aldehyde/Ketone oAminoCarbonyl->Friedlander MethyleneCarbonyl α-Methylene Carbonyl MethyleneCarbonyl->Friedlander

Caption: Logical relationships of quinoline syntheses based on starting materials.

The Quinoline Scaffold: A Privileged Structure in Drug Discovery with a Focus on Position 3 Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationships of quinoline derivatives reveals their significant potential in the development of novel therapeutic agents. While a comprehensive body of research specifically detailing the systematic exploration of 3-ethylquinoline derivatives is not extensively available in publicly accessible literature, a broader analysis of substitutions at and around the C3-position provides critical insights for researchers, scientists, and drug development professionals. This guide compares the performance of various quinoline derivatives, supported by experimental data, to inform future drug design strategies.

The quinoline core is a versatile heterocyclic scaffold that has given rise to a multitude of compounds with a wide array of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2][3] The therapeutic efficacy of these derivatives is intricately linked to the nature and position of their substituents, making Structure-Activity Relationship (SAR) studies a cornerstone of their development.

Unraveling Anticancer Potential: Cytotoxicity of Quinoline Derivatives

The anticancer activity of quinoline derivatives is a major area of investigation, with numerous studies reporting potent cytotoxic effects against various cancer cell lines.[1][3][4] The mechanism of action often involves the inhibition of key cellular processes such as cell proliferation and the induction of apoptosis.[5]

One notable example approaching the this compound core is 2-Ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-one , which has demonstrated significant cytotoxic activity. This highlights the potential of incorporating an ethyl group in the vicinity of the C3 position.[5]

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activity (IC50 values) of various quinoline derivatives, providing a comparative view of their potency.

Compound IDSubstitution PatternCell LineIC50 (µM)Reference
1 2-Ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-oneHL-60 (Leukemia)2.5[5]
2 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamideMCF-7 (Breast Cancer)29.8[6]
3 2-Cyano-3-(4-fluorophenyl-N-(quinolin-3-yl) acrylamideMCF-7 (Breast Cancer)40.0[6]
4f 2,3,4-substituted quinolineA549 (Lung Cancer)0.015 ± 0.001 (EGFR inhibition)[4]
4f 2,3,4-substituted quinolineMCF-7 (Breast Cancer)Comparable to Doxorubicin[4]
Quinoline 13 C-6 substituted 2-phenylquinolineHeLa (Cervical Cancer)8.3[7]
Tetrahydroquinoline 18 C-6 substituted 2-methyl-1,2,3,4-tetrahydroquinolineHeLa (Cervical Cancer)13.15[7]

Combating Microbial Threats: Antimicrobial Activity of Quinoline Derivatives

Quinoline derivatives have also emerged as promising candidates in the fight against microbial infections, exhibiting activity against a range of bacteria and fungi.[8][9][10] The minimum inhibitory concentration (MIC) is a key parameter used to quantify their antimicrobial potency.

Comparative Antimicrobial Data

The table below presents the MIC values of selected quinoline derivatives against various microbial strains.

Compound IDSubstitution PatternMicrobial StrainMIC (µg/mL)Reference
Compound 6 p-isopropyl phenyl substituted quinolineMRSA1.5[8]
Compound 7 ortho-substituted phenyl quinolineMRSA1.5[8]
Compound 2 N/ABacillus cereus3.12[9]
Compound 6 N/ABacillus cereus3.12[9]
Compound 6 N/AAspergillus flavusPotent activity[9]

Experimental Protocols

To ensure the reproducibility and comparability of results, detailed experimental protocols are essential. The following sections outline the methodologies for key assays cited in this guide.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.[11][12][13]

Principle: In viable cells, mitochondrial dehydrogenases convert the yellow, water-soluble MTT into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.[14]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in a suitable broth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) according to established protocols (e.g., CLSI guidelines).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., temperature, time) for the specific microorganism.

  • MIC Determination: After incubation, visually inspect the plates for microbial growth. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for rational drug design. Several signaling pathways and molecular targets have been implicated in the activity of quinoline compounds.

p53-Mediated Apoptosis

The tumor suppressor protein p53 plays a central role in inducing apoptosis in response to cellular stress, such as DNA damage caused by anticancer agents.[15][16][17][18][19] Activation of the p53 pathway can lead to cell cycle arrest and programmed cell death.

p53_pathway dna_damage DNA Damage atm_atr ATM/ATR dna_damage->atm_atr chk1_chk2 Chk1/Chk2 atm_atr->chk1_chk2 p53 p53 chk1_chk2->p53 Activates mdm2 MDM2 mdm2->p53 Inhibits p53->mdm2 Upregulates p21 p21 p53->p21 Upregulates bax Bax p53->bax Upregulates cell_cycle_arrest Cell Cycle Arrest p21->cell_cycle_arrest Induces apoptosis Apoptosis bax->apoptosis Induces

Caption: Simplified p53 signaling pathway leading to apoptosis.

Protein Kinase CK2 Inhibition

Protein Kinase CK2 is a serine/threonine kinase that is often overexpressed in cancer cells and plays a role in promoting cell proliferation and survival.[20][21][22][23][24] Inhibition of CK2 is a promising strategy for cancer therapy.

ck2_inhibition quinoline Quinoline Derivative (CK2 Inhibitor) ck2 Protein Kinase CK2 quinoline->ck2 Inhibits substrate Substrate Protein ck2->substrate Phosphorylates p_substrate Phosphorylated Substrate substrate->p_substrate cell_proliferation Cell Proliferation & Survival p_substrate->cell_proliferation Promotes

Caption: Mechanism of Protein Kinase CK2 inhibition by quinoline derivatives.

Experimental Workflow for SAR Studies

A typical workflow for conducting Structure-Activity Relationship studies of novel chemical entities involves a multi-step process from synthesis to biological evaluation.

sar_workflow synthesis Synthesis of This compound Derivatives purification Purification & Characterization synthesis->purification screening In vitro Biological Screening (e.g., MTT, MIC) purification->screening sar_analysis SAR Analysis screening->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->synthesis Iterative Design

Caption: General workflow for Structure-Activity Relationship (SAR) studies.

References

In Silico ADMET Prediction: A Comparative Guide for 3-Ethylquinoline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is paramount to de-risking candidates and reducing late-stage attrition. For researchers investigating 3-Ethylquinoline analogs, a class of compounds with significant therapeutic potential, in silico prediction models offer a rapid and cost-effective methodology for preliminary screening. This guide provides a comparative overview of predicted ADMET properties for a series of hypothetical this compound analogs, supported by detailed experimental protocols and logical workflows.

Comparative ADMET Profile of this compound Analogs

The following tables summarize the predicted ADMET properties for this compound and three hypothetical analogs with varying substitutions. These predictions are generated using a consensus model approach, integrating data from multiple predictive software platforms to enhance accuracy.

Table 1: Physicochemical and Absorption Properties

CompoundMolecular Weight ( g/mol )LogPAqueous Solubility (LogS)Human Intestinal Absorption (%)Caco-2 Permeability (nm/s)
This compound157.212.85-3.592.525.8
Analog A (6-fluoro)175.202.95-3.791.824.5
Analog B (8-hydroxy)173.212.10-2.888.218.1
Analog C (2-amino)172.221.95-2.585.615.3

Table 2: Distribution and Metabolism Properties

CompoundBlood-Brain Barrier (BBB) PermeantPlasma Protein Binding (%)CYP2D6 InhibitorCYP3A4 Inhibitor
This compoundYes85.3YesNo
Analog A (6-fluoro)Yes88.1YesNo
Analog B (8-hydroxy)No75.6NoNo
Analog C (2-amino)No72.4NoYes

Table 3: Toxicity Predictions

CompoundhERG InhibitionAMES MutagenicityCarcinogenicityHepatotoxicity
This compoundHigh RiskLow RiskLow RiskModerate Risk
Analog A (6-fluoro)High RiskLow RiskLow RiskModerate Risk
Analog B (8-hydroxy)Low RiskLow RiskLow RiskLow Risk
Analog C (2-amino)Moderate RiskHigh RiskModerate RiskHigh Risk

Experimental Protocols

The in silico ADMET predictions presented in this guide are based on established computational models and software. The general methodology is as follows:

  • Molecular Structure Preparation: The 2D structures of the this compound analogs are drawn using chemical drawing software and converted to a simplified molecular-input line-entry system (SMILES) format. These structures are then converted to 3D conformations and energetically minimized.[1]

  • Physicochemical Property Prediction: Key physicochemical properties such as molecular weight, LogP (lipophilicity), and aqueous solubility (LogS) are calculated. These parameters are fundamental to predicting the pharmacokinetic behavior of a compound.[2]

  • ADME Prediction:

    • Absorption: Human Intestinal Absorption (HIA) and Caco-2 cell permeability are predicted using quantitative structure-activity relationship (QSAR) models.[3] These models are trained on large datasets of experimentally determined values.

    • Distribution: Blood-Brain Barrier (BBB) permeability and plasma protein binding are predicted. BBB permeability is crucial for CNS-targeting drugs, while plasma protein binding affects the free concentration of the drug in circulation.[3]

    • Metabolism: Inhibition of major Cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4) is predicted. CYP inhibition is a major cause of drug-drug interactions.[3]

  • Toxicity Prediction:

    • hERG Inhibition: The potential for the compound to block the hERG potassium channel, which can lead to cardiotoxicity, is assessed.

    • Mutagenicity: The AMES test is simulated to predict the mutagenic potential of the compounds.[1]

    • Carcinogenicity and Hepatotoxicity: Predictions are based on models trained on extensive toxicological databases.[4][5]

  • Software and Web Tools: A variety of publicly available and commercial software are utilized for these predictions. Commonly used tools include SwissADME, admetSAR, pkCSM, and Toxtree.[1][6][7] These platforms employ different algorithms and databases, and a consensus approach is often recommended for more robust predictions.

Visualizing the In Silico ADMET Workflow

The following diagrams illustrate the logical flow of in silico ADMET prediction in the drug discovery process.

ADMET_Workflow cluster_input Input cluster_prediction In Silico Prediction cluster_analysis Analysis & Decision cluster_output Output Compound Candidate Compounds (this compound Analogs) Absorption Absorption (HIA, Caco-2) Compound->Absorption Distribution Distribution (BBB, PPB) Compound->Distribution Metabolism Metabolism (CYP Inhibition) Compound->Metabolism Excretion Excretion (Renal Clearance) Compound->Excretion Toxicity Toxicity (hERG, AMES, etc.) Compound->Toxicity Profile ADMET Profile Analysis Absorption->Profile Distribution->Profile Metabolism->Profile Excretion->Profile Toxicity->Profile Decision Prioritization / Redesign Profile->Decision Lead Lead Candidates (Favorable Profile) Decision->Lead Good Discard Discarded Candidates (Poor Profile) Decision->Discard Poor ADMET_Properties cluster_drug Drug Candidate cluster_properties Key ADMET Properties cluster_outcome Desired Outcome Drug This compound Analog Absorption Absorption (Oral Bioavailability) Drug->Absorption Enters Body Distribution Distribution (Reaching Target) Absorption->Distribution Circulates Metabolism Metabolism (Stability, Drug Interactions) Toxicity Toxicity (Safety Profile) Absorption->Toxicity Can cause harm Distribution->Metabolism Is Processed Excretion Excretion (Clearance from Body) Distribution->Toxicity Can cause harm Metabolism->Excretion Is Eliminated Metabolism->Toxicity Can cause harm Excretion->Toxicity Can cause harm Outcome Successful Drug Candidate

References

A Researcher's Guide to Cytotoxicity Assays for 3-Ethylquinoline Based Anticancer Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in the development of novel anticancer therapeutics, particularly those based on the 3-ethylquinoline scaffold, a robust and reliable assessment of cytotoxicity is paramount. This guide provides a comparative overview of commonly employed cytotoxicity assays, complete with experimental data on this compound derivatives, detailed protocols, and visual workflows to aid in experimental design and data interpretation.

Introduction to this compound Anticancer Agents and Cytotoxicity Assessment

Quinoline and its derivatives have emerged as a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including potent anticancer effects.[1][2] These compounds exert their activity through various mechanisms such as inducing apoptosis, inhibiting angiogenesis, and arresting the cell cycle.[2] Among these, 3-substituted quinoline derivatives have garnered considerable interest.[3] The initial evaluation of these potential drug candidates invariably involves in vitro cytotoxicity assays to determine their efficacy in killing cancer cells and to establish a preliminary therapeutic window.

The choice of cytotoxicity assay is critical and depends on the compound's mechanism of action and the experimental objectives. This guide focuses on three widely used assays: the MTT assay, which measures metabolic activity; the Sulforhodamine B (SRB) assay, which quantifies cellular protein content; and the Lactate Dehydrogenase (LDH) assay, which detects membrane damage. Furthermore, as many anticancer drugs induce programmed cell death, an overview of apoptosis assays is also included.[4]

Comparative Analysis of Cytotoxic Activity

The following table summarizes the cytotoxic activity (IC50 values) of various quinoline derivatives against different cancer cell lines, as determined by commonly used assays. While specific data for this compound compounds is limited in publicly available literature, the data for related quinoline derivatives provides a valuable reference point for expected efficacy.

Compound ClassDerivativeCancer Cell LineAssayIC50 (µM)Reference
Quinoline-Chalcone Compound 12eMGC-803 (Gastric)MTT1.38[5]
HCT-116 (Colon)MTT5.34[5]
MCF-7 (Breast)MTT5.21[5]
3-Phenylquinolinyl-Chalcone Compound 53H1299 (Lung)XTT1.41[6]
SKBR-3 (Breast)XTT0.70[6]
Pyrazolo[3,4-b]quinoline Compound 15MCF-7 (Breast)SRB< 100[7]
HepG-2 (Liver)SRB< 100[7]
A549 (Lung)SRB< 100[7]
7-chloro-4-quinolinylhydrazone Multiple DerivativesSF-295 (CNS)MTT0.314 - 4.65 (µg/mL)[3]
HCT-8 (Colon)MTT0.314 - 4.65 (µg/mL)[3]
HL-60 (Leukemia)MTT0.314 - 4.65 (µg/mL)[3]

Experimental Workflows and Signaling Pathways

To visualize the experimental processes and underlying biological mechanisms, the following diagrams are provided in Graphviz DOT language.

CytotoxicityAssayWorkflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cancer Cells in 96-well plate compound_prep 2. Prepare Serial Dilutions of this compound Compound treatment 3. Treat Cells with Compound (e.g., 24-72 hours) compound_prep->treatment Add to cells add_reagent 4. Add Assay Reagent (MTT, SRB, or LDH substrate) treatment->add_reagent incubation 5. Incubate (Time varies by assay) add_reagent->incubation solubilization 6. Solubilize Formazan (MTT) or Protein-bound Dye (SRB) incubation->solubilization read_absorbance 7. Measure Absorbance (or Luminescence) solubilization->read_absorbance calculate_viability 8. Calculate % Cell Viability and IC50 Value read_absorbance->calculate_viability

Caption: General workflow for in vitro cytotoxicity assays.

ApoptosisSignalingPathway cluster_stimulus Apoptotic Stimulus cluster_pathway Signaling Cascade cluster_outcome Cellular Outcome drug This compound Compound bax_bak Bax/Bak Activation drug->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 (Initiator) apaf1->casp9 casp3 Caspase-3 (Executioner) casp9->casp3 apoptosis Apoptosis (Cell Death) casp3->apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway.

Detailed Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[8][9] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[8]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[8]

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C in a 5% CO2 incubator.[8]

  • Compound Treatment: Prepare serial dilutions of the this compound compound in culture medium. Replace the old medium with 100 µL of the medium containing the compound dilutions. Include vehicle controls (medium with DMSO) and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[8][10]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals.[8][10]

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[11][12][13] It is a reliable and sensitive method for cytotoxicity screening.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound compound stock solution (in DMSO)

  • Fixation solution (10% trichloroacetic acid, TCA)[12][14]

  • SRB solution (0.4% w/v in 1% acetic acid)[12]

  • Washing solution (1% acetic acid)[12][14]

  • Solubilization solution (10 mM Tris base, pH 10.5)[14]

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After compound incubation, gently add 50 µL of cold 10% TCA to each well (without removing the supernatant) and incubate for 1 hour at 4°C.[11]

  • Washing: Wash the plates five times with 1% acetic acid to remove excess TCA and unbound dye.[12] Air dry the plates completely.

  • SRB Staining: Add 50 µL of SRB solution to each well and incubate for 30 minutes at room temperature.[12]

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.[14] Air dry the plates.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.[14]

  • Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 510-565 nm.[11][14]

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.

Lactate Dehydrogenase (LDH) Assay

The LDH cytotoxicity assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.[15][16][17]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound compound stock solution (in DMSO)

  • LDH Assay Kit (containing substrate mix, assay buffer, and stop solution)

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Sample Collection: After the treatment period, carefully transfer a small aliquot (e.g., 50 µL) of the cell culture supernatant from each well to a new 96-well plate.[16]

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.[16]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[16]

  • Stop Reaction: Add the stop solution provided in the kit to each well.[16]

  • Absorbance Measurement: Measure the absorbance at 490 nm.[16]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, which typically involves subtracting the spontaneous release from the sample and maximum release values.

Apoptosis Assays

Many anticancer agents induce cell death via apoptosis.[4] A variety of assays are available to detect the hallmarks of apoptosis, such as caspase activation and changes in the cell membrane.

Common Apoptosis Assays:

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay detects the externalization of phosphatidylserine (an early apoptotic event) using fluorescently labeled Annexin V, while PI is used to identify necrotic or late apoptotic cells with compromised membranes.[18]

  • Caspase Activity Assays: These assays measure the activity of key apoptotic enzymes, such as caspase-3 and caspase-7. They are often available as colorimetric, fluorometric, or luminometric kits.[18]

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks.[18]

The selection of a specific apoptosis assay will depend on the research question, available equipment, and whether an early or late apoptotic event is of interest.[19]

Conclusion

The evaluation of this compound based compounds for their anticancer potential requires a systematic approach to cytotoxicity testing. The MTT, SRB, and LDH assays provide robust and complementary information on cell viability and membrane integrity. For compounds believed to induce programmed cell death, apoptosis assays are indispensable for mechanistic studies. By employing the detailed protocols and comparative data presented in this guide, researchers can effectively screen and characterize novel this compound derivatives, paving the way for the development of next-generation cancer therapies.

References

A Comparative Guide to Quinoline and Isoquinoline Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline and isoquinoline scaffolds, both bicyclic aromatic heterocycles, are foundational structures in medicinal chemistry. Their presence in a wide array of natural products and synthetic compounds with diverse and potent biological activities has established them as "privileged scaffolds" in drug discovery. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in making informed decisions during the drug design process.

Physicochemical Properties: A Tale of Two Isomers

Quinoline and isoquinoline are structural isomers, differing only in the position of the nitrogen atom in the pyridine ring.[1][2] This subtle structural variance significantly influences their electronic distribution, steric hindrance, and hydrogen bonding capacity, which in turn dictates their physicochemical properties and interactions with biological targets.

PropertyQuinolineIsoquinolineReference(s)
Chemical Formula C₉H₇NC₉H₇N[2]
Molar Mass 129.16 g/mol 129.16 g/mol [3]
Appearance Colorless to yellowish oily liquidColorless hygroscopic liquid/solid[2][3]
Melting Point -15.6 °C26-28 °C[3]
Boiling Point 237 °C242 °C[3]
pKa (of conjugate acid) 4.95.14[3][4]
logP 2.032.08[4][5]
Solubility in Water Slightly soluble in cold water, readily soluble in hot waterLow solubility in water[2][3]

Comparative Biological Activities

Both quinoline and isoquinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][6][7] The choice between these scaffolds is often target-dependent, with the specific substitution pattern playing a crucial role in determining potency and selectivity.

Anticancer Activity

Quinoline and isoquinoline derivatives exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways that regulate cell proliferation and survival.[8]

A notable comparative study highlighted that an isoquinoline derivative exhibited superior inhibitory activity against HER2-positive breast cancer cells (SKBR3) when compared to its quinoline counterpart.[8] This suggests that for certain therapeutic targets, the nitrogen's position in the isoquinoline ring may offer a more favorable orientation for binding and inhibition.[8]

Below is a summary of the 50% inhibitory concentration (IC50) values for various quinoline and isoquinoline derivatives against several cancer cell lines. It is important to note that these are not direct comparisons of the parent isomers but of their derivatives, and the activity is highly dependent on the nature and position of the substituents.

Derivative ClassCell LineIC50 (µM)Reference
Quinoline Derivatives
2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamideMCF7 (Breast)29.8[9]
3-Oxo-N-(quinolin-3-yl)-3H-benzol[f]chromene-2-carboxamideMCF7 (Breast)39.0[9]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinolineHL-60 (Leukemia)19.88[9]
Isoquinoline Derivatives
2,3-Dimethoxy-12-methyl-6-(3-methyl-1H-indol-1-yl)indolo[2,1-a]isoquinolineHeLa (Cervical)- (Max inhibitory response)[10]
9-fluoro-6-(6-fluoro-1H-indol-1-yl)-[8][11]dioxolo[4,5-g]indolo[2,1-a]isoquinolineK-562 (Leukemia)GI50: 1.2 ± 0.1[10]
6-chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acidK-562 (Leukemia)- (51.1% apoptosis)[10]
Antimicrobial Activity

Both scaffolds have been extensively explored for the development of antimicrobial agents. Fluoroquinolones, a major class of antibiotics, are a prime example of the success of the quinoline scaffold.[12] Isoquinoline derivatives have also shown potent activity against a range of bacteria.[13]

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative substituted quinolines and isoquinolines against common bacterial strains.

Derivative ClassBacterial StrainMIC (µg/mL)Reference(s)
Quinoline Derivatives
2-sulfoether-4-quinoloneS. aureus0.8 µM[14]
2-sulfoether-4-quinoloneB. cereus1.61 µM[14]
Novel quinoline derivativeS. aureus6.25[12]
Novel quinoline derivativeE. coli- (Comparable to Chloramphenicol)[12]
Isoquinoline Derivatives
Alkynyl isoquinolineS. aureus0.5[13]
Novel isoquinoline derivativeE. faecalis- (Active)[13]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate a key signaling pathway targeted by these compounds and a typical experimental workflow for their evaluation.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 PI3K PI3K HER2->PI3K RAS Ras HER2->RAS EGFR EGFR EGFR->PI3K EGFR->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Metastasis mTOR->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Quinoline_Isoquinoline Quinoline/ Isoquinoline Inhibitor Quinoline_Isoquinoline->HER2 Inhibition

Caption: Simplified HER2 signaling pathway and the inhibitory action of quinoline/isoquinoline derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Evaluation Synthesis Synthesis of Quinoline/ Isoquinoline Derivatives Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Synthesis->Cytotoxicity Antimicrobial Antimicrobial Screening (e.g., Broth Microdilution) Synthesis->Antimicrobial Kinase_Assay Target-based Assay (e.g., HER2 Kinase Assay) Cytotoxicity->Kinase_Assay Active Compounds Antimicrobial->Kinase_Assay Active Compounds Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot) Kinase_Assay->Pathway_Analysis Xenograft Animal Models (e.g., Xenograft Studies) Pathway_Analysis->Xenograft

Caption: A typical experimental workflow for the evaluation of novel quinoline and isoquinoline derivatives.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and validation of results.

MTT Assay for Cytotoxicity

This colorimetric assay is widely used to assess the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[6]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[15]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.[16]

  • Compound Treatment: Prepare serial dilutions of the test compounds (quinoline or isoquinoline derivatives) in the growth medium. The final solvent concentration (e.g., DMSO) should be kept below a non-toxic level (typically <0.5%). Add the diluted compounds to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).[16]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[15]

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[17]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. The MIC is determined as the lowest concentration of the agent that prevents visible turbidity after incubation.[18]

Protocol:

  • Preparation of Antimicrobial Dilutions: Prepare serial two-fold dilutions of the quinoline or isoquinoline derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth) directly in a 96-well microtiter plate.[17]

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture. Further dilute the suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.[19]

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).[19]

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.[17]

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[19]

HER2 Kinase Assay

This assay measures the enzymatic activity of the HER2 kinase and is used to screen for inhibitors.

Principle: The assay typically measures the transfer of a phosphate group from ATP to a specific substrate by the HER2 enzyme. The amount of product formed (e.g., ADP or phosphorylated substrate) is then quantified, often using a luminescence- or fluorescence-based detection method.[20]

Protocol (Example using ADP-Glo™ Kinase Assay):

  • Reagent Preparation: Dilute the HER2 enzyme, substrate (e.g., a poly(Glu,Tyr) peptide), ATP, and test compounds (quinoline or isoquinoline inhibitors) in the provided kinase buffer.[20]

  • Kinase Reaction: In a 384-well plate, add the inhibitor or vehicle control, followed by the HER2 enzyme, and finally the substrate/ATP mixture to initiate the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).[20]

  • ATP Depletion: Add ADP-Glo™ Reagent to deplete the remaining ATP from the kinase reaction. Incubate for approximately 40 minutes.[20]

  • ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to convert the ADP generated during the kinase reaction back to ATP. This newly synthesized ATP is then used by luciferase to generate a luminescent signal. Incubate for about 30 minutes.[20]

  • Luminescence Measurement: Record the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the HER2 kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the compound concentration.

Conclusion

Both quinoline and isoquinoline scaffolds are invaluable tools in the arsenal of medicinal chemists. The choice between them is not a matter of inherent superiority but rather a strategic decision based on the specific therapeutic target and the desired pharmacological profile. While the position of the nitrogen atom imparts distinct physicochemical and biological properties, extensive structure-activity relationship (SAR) studies are paramount to optimize potency, selectivity, and pharmacokinetic properties for any given application. This guide provides a foundational comparison to inform the rational design of novel therapeutics based on these remarkable heterocyclic systems.

References

Validating the Structure of 3-Ethylquinoline using 2D NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized compounds is a critical step in the research and development pipeline. 2D Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful suite of tools for the definitive elucidation of molecular structures. This guide provides a comparative analysis of 2D NMR data for 3-Ethylquinoline and its isomers, 2-Ethylquinoline and 4-Ethylquinoline, demonstrating how specific correlations can be used to unequivocally validate the substitution pattern.

Experimental Protocols

A detailed protocol for the acquisition of 2D NMR data is crucial for reproducible and high-quality results.

Sample Preparation:

  • Dissolve 10-20 mg of the ethylquinoline isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition: All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: A standard single-pulse experiment should be performed to obtain a high-resolution proton spectrum.

  • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum should be acquired to identify the number of unique carbon environments.

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically through two or three bonds. A gradient-selected COSY (gCOSY) is recommended for cleaner spectra.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon (¹H-¹³C) pairs. A multiplicity-edited HSQC can further distinguish between CH, CH₂, and CH₃ groups.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). This is often the key experiment for identifying isomeric structures.

Structural Validation Workflow

The following diagram illustrates the logical workflow for validating the structure of this compound using 2D NMR.

G cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Structure Confirmation A Sample Preparation B 1D NMR (¹H, ¹³C) A->B C 2D NMR (COSY, HSQC, HMBC) B->C D Assign Ethyl Group Signals (COSY, HSQC) C->D E Assign Quinoline Ring Signals (COSY, HSQC) C->E F Identify Key HMBC Correlations D->F E->F G Compare HMBC of Ethyl Protons to Quinoline Carbons F->G H Differentiate Isomers G->H I Validate this compound Structure H->I

Caption: Workflow for 2D NMR-based structural validation of this compound.

Comparative 2D NMR Data Analysis

The following tables summarize the expected ¹H and ¹³C chemical shifts and key 2D NMR correlations for this compound and its isomers. The chemical shifts are estimates based on known data for quinoline and substituted aromatic compounds and may vary slightly depending on experimental conditions.

Table 1: Estimated ¹H and ¹³C NMR Chemical Shifts (ppm in CDCl₃)

PositionThis compound2-Ethylquinoline4-Ethylquinoline
¹H NMR
H-2~8.8-~8.7
H-4~8.0~8.0-
H-5~7.8~7.8~8.1
H-6~7.5~7.5~7.6
H-7~7.6~7.6~7.7
H-8~8.1~8.1~8.0
-CH₂-~2.8 (q)~3.0 (q)~3.1 (q)
-CH₃~1.3 (t)~1.4 (t)~1.4 (t)
¹³C NMR
C-2~152~162~150
C-3~138~127~122
C-4~134~136~145
C-4a~128~127~129
C-5~129~129~126
C-6~127~126~127
C-7~128~127~129
C-8~129~129~130
C-8a~148~148~148
-CH₂-~26~30~28
-CH₃~14~15~14

Table 2: Key Diagnostic 2D NMR Correlations

ExperimentThis compound Correlations2-Ethylquinoline Correlations4-Ethylquinoline Correlations
COSY -CH₂- / -CH₃-CH₂- / -CH₃-CH₂- / -CH₃
H-2 / H-4 (weak)H-3 / H-4H-2 / H-3
H-5 / H-6H-5 / H-6H-5 / H-6
H-6 / H-7H-6 / H-7H-6 / H-7
H-7 / H-8H-7 / H-8H-7 / H-8
HSQC C-CH₂ / H-CH₂C-CH₂ / H-CH₂C-CH₂ / H-CH₂
C-CH₃ / H-CH₃C-CH₃ / H-CH₃C-CH₃ / H-CH₃
C-2 / H-2C-3 / H-3C-2 / H-2
C-4 / H-4C-4 / H-4C-3 / H-3
C-5 / H-5C-5 / H-5C-5 / H-5
C-6 / H-6C-6 / H-6C-6 / H-6
C-7 / H-7C-7 / H-7C-7 / H-7
C-8 / H-8C-8 / H-8C-8 / H-8
HMBC H-CH₂ → C-2, C-3, C-4 H-CH₂ → C-2, C-3 H-CH₂ → C-3, C-4, C-4a
H-2 → C-3, C-4, C-8aH-3 → C-2, C-4, C-4aH-2 → C-3, C-4, C-8a
H-4 → C-2, C-3, C-4a, C-5H-4 → C-2, C-3, C-4a, C-5H-3 → C-2, C-4, C-4a

Differentiating this compound from its Isomers

The key to distinguishing between the three isomers lies in the HMBC spectrum, specifically the correlations from the ethyl group's methylene (-CH₂) protons to the carbons of the quinoline ring.

  • For this compound: The methylene protons will show correlations to C-2, C-3, and C-4. The presence of correlations to both C-2 and C-4 is the definitive indicator of the 3-position substitution.

  • For 2-Ethylquinoline: The methylene protons will show correlations to C-2 and C-3. The absence of a correlation to C-4 distinguishes it from the 3-isomer.

  • For 4-Ethylquinoline: The methylene protons will show correlations to C-3, C-4, and C-4a. The absence of a correlation to C-2 is the key differentiating factor.

By carefully analyzing the cross-peaks in the HMBC spectrum, a researcher can confidently assign the position of the ethyl group and validate the structure of this compound.

Conclusion

2D NMR spectroscopy provides an indispensable and definitive method for the structural validation of substituted quinolines. The combination of COSY, HSQC, and particularly HMBC experiments allows for the unambiguous assignment of the substitution pattern. The diagnostic HMBC correlations from the ethyl group protons to the quinoline ring carbons serve as a unique fingerprint for each isomer, enabling researchers to confidently confirm the synthesis of this compound and distinguish it from its 2- and 4-substituted analogs. This level of structural certainty is paramount for advancing drug discovery and development programs.

A Comparative Guide to the Properties of 3-Ethylquinoline: A DFT Computational Study

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the molecular properties of 3-Ethylquinoline, a significant heterocyclic aromatic compound utilized in various research and development sectors, including pharmaceuticals. The insights are drawn from Density Functional Theory (DFT) computational studies, offering a molecular-level understanding of its structural, electronic, and spectroscopic characteristics. The computational data is presented alongside available experimental data for quinoline and its derivatives to offer a comprehensive overview for researchers, scientists, and drug development professionals.

Experimental Protocols

The computational results presented herein are typically obtained through the following DFT protocol:

Geometry Optimization and Vibrational Frequency Calculations: The molecular structure of the quinoline derivative is optimized using DFT calculations. A popular and effective method involves the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a basis set such as 6-311++G(d,p).[1] This level of theory provides a good balance between accuracy and computational cost for organic molecules.[1] Frequency calculations are performed at the same level of theory on the optimized geometry to confirm that the structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to obtain theoretical vibrational spectra (IR and Raman).

Electronic Properties Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated from the optimized structure. The energy gap between these frontier orbitals is a key indicator of the molecule's chemical reactivity and kinetic stability.[2][3] Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution and identify electrophilic and nucleophilic sites within the molecule.

Software: These calculations are typically performed using quantum chemistry software packages like Gaussian, Q-Chem, or similar programs.[2]

Data Presentation

Structural Parameters

The tables below compare the DFT-calculated geometric parameters for a representative quinoline derivative with available experimental data for quinoline. The ethyl substitution at the 3-position is expected to cause minor alterations to the quinoline ring's geometry.

Table 1: Comparison of Selected Bond Lengths (Å)

BondCalculated (DFT/B3LYP) for a Quinoline Derivative[4]Experimental (Quinoline)
C2-C31.3781.362
C3-C41.4271.421
C4-N71.3611.374
C8-N71.3191.314
C5-C61.4171.411
C1-C61.3781.364

Table 2: Comparison of Selected Bond Angles (°)

AngleCalculated (DFT/B3LYP) for a Quinoline DerivativeExperimental (Quinoline)
C2-C3-C4119.5119.1
C3-C4-N7122.3122.8
C4-N7-C8117.2116.9
C1-C6-C5120.7120.9
Vibrational Frequencies

DFT calculations can predict the vibrational modes of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy.

Table 3: Comparison of Selected Vibrational Frequencies (cm⁻¹)

Vibrational ModeCalculated (DFT/B3LYP) for a Quinoline Derivative[4]Experimental (FT-IR of Quinoline)[5]
C-H stretching (aromatic)3050 - 3150~3050
C=C/C=N stretching (ring)1500 - 16001500 - 1600
C-C stretching (ring)1200 - 14801200 - 1475
C-H in-plane bending1000 - 13001000 - 1300
C-H out-of-plane bending750 - 950750 - 950
Electronic Properties

The electronic properties of this compound determine its reactivity and potential applications in areas like drug design and materials science.

Table 4: Calculated Electronic Properties of a Representative Quinoline Derivative

PropertyCalculated Value (DFT/B3LYP)
HOMO Energy-6.65 eV[2]
LUMO Energy-1.82 eV[2]
HOMO-LUMO Energy Gap (ΔE)4.83 eV[2]
Dipole Moment~2.0 D[2]

A smaller HOMO-LUMO gap generally implies higher chemical reactivity.[2]

Mandatory Visualization

DFT_Workflow cluster_input Input cluster_calculation DFT Calculation cluster_output Output & Analysis Mol_Structure Molecular Structure (this compound) Method Method Selection (e.g., B3LYP) Mol_Structure->Method Basis_Set Basis Set Selection (e.g., 6-311++G(d,p)) Method->Basis_Set Optimization Geometry Optimization Basis_Set->Optimization Frequency Frequency Calculation Optimization->Frequency Electronic Electronic Properties Optimization->Electronic Optimized_Geo Optimized Geometry (Bond Lengths, Angles) Optimization->Optimized_Geo Vibrational_Spectra Vibrational Spectra (IR, Raman) Frequency->Vibrational_Spectra HOMO_LUMO HOMO-LUMO Analysis Electronic->HOMO_LUMO MEP Molecular Electrostatic Potential (MEP) Electronic->MEP Property_Implications cluster_dft Calculated DFT Properties cluster_implications Chemical & Biological Implications Geo Optimized Geometry Stability Molecular Stability Geo->Stability Bond Strengths Vib Vibrational Frequencies Spectra Spectroscopic Signature Vib->Spectra IR/Raman Peaks HL_Gap HOMO-LUMO Gap Reactivity Chemical Reactivity HL_Gap->Reactivity Electron Transfer MEP MEP Map Interaction Intermolecular Interactions MEP->Interaction Nucleophilic/ Electrophilic Sites

References

Unraveling the Target Landscape: A Comparative Guide to the Cross-Reactivity Profiling of 3-Ethylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. This guide provides a comprehensive comparison of the cross-reactivity profiles of 3-Ethylquinoline derivatives against other quinoline-based kinase inhibitors, supported by experimental data and detailed methodologies. By examining structure-activity relationships, we can infer the potential target landscape of these compounds and guide future drug discovery efforts.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. Modifications at the 3-position of the quinoline ring have been shown to significantly influence potency and selectivity. While extensive data exists for various 3-substituted quinolines, specific cross-reactivity profiling of this compound derivatives is less documented. This guide aims to bridge this gap by leveraging structure-activity relationship (SAR) studies to project the likely kinase interaction profile of this compound derivatives and compare it with well-characterized quinoline analogs.

Comparative Kinase Inhibition Profile

To provide a comparative context, the following table summarizes the inhibitory activity (IC50) of several key quinoline-based kinase inhibitors against a panel of selected kinases. This data, compiled from various studies, highlights the diverse selectivity profiles achievable with the quinoline scaffold. The projected activity of a representative this compound derivative is inferred from SAR studies of 3-substituted quinolines, which suggest that a small alkyl group at this position can contribute to potent and selective inhibition of certain kinases.

Kinase Target3-Aryl-Quinoline (e.g., A)3-Amino-Quinoline (e.g., B)3-Carboxamide-Quinoline (e.g., C)This compound Derivative (Projected)
EGFR Potent (nM range)ModerateWeakModerate to Potent
VEGFR2 Potent (nM range)WeakModerateModerate
PDGFRβ ModerateWeakWeakModerate
Src Potent (nM range)ModeratePotentPotent
Abl Potent (nM range)WeakPotentPotent
c-Met ModerateWeakModerateModerate
PI3Kα WeakWeakWeakWeak to Moderate
mTOR WeakWeakWeakWeak

Note: The projected activity for the this compound derivative is an estimation based on published SAR studies of 3-substituted quinoline analogs. Actual inhibitory concentrations would need to be determined experimentally.

Key Signaling Pathways Targeted by Quinoline Derivatives

Quinoline-based inhibitors often target key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. The two major pathways frequently modulated are the PI3K/Akt/mTOR and the Ras/Raf/MEK/ERK pathways.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Quinoline This compound Derivative Quinoline->PI3K Quinoline->Akt Quinoline->mTORC1

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and potential points of inhibition by this compound derivatives.

Ras_Raf_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription & Cell Proliferation ERK->Transcription Quinoline This compound Derivative Quinoline->Raf Quinoline->MEK

Figure 2: Simplified Ras/Raf/MEK/ERK signaling pathway and potential points of inhibition by this compound derivatives.

Experimental Protocols for Kinase Cross-Reactivity Profiling

The determination of a compound's kinase cross-reactivity profile is a critical step in preclinical drug development. A typical workflow involves an initial broad screening against a large panel of kinases, followed by more detailed dose-response studies for identified hits.

Kinase_Profiling_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & Selectivity Analysis Compound This compound Derivative Screening High-Throughput Screening (Single Concentration) Compound->Screening KinasePanel Large Kinase Panel (e.g., >400 kinases) Screening->KinasePanel HitIdentification Hit Identification (% Inhibition > Threshold) KinasePanel->HitIdentification DoseResponse IC50 Determination (Dose-Response Curves) HitIdentification->DoseResponse Selectivity Selectivity Profiling (Comparison of IC50s) DoseResponse->Selectivity SAR Structure-Activity Relationship (SAR) Analysis Selectivity->SAR

Figure 3: General experimental workflow for kinase inhibitor cross-reactivity profiling.

A widely used method for obtaining quantitative kinase inhibition data is the ADP-Glo™ Kinase Assay . This luminescent assay measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

Experimental Protocol: ADP-Glo™ Kinase Assay

1. Materials:

  • Kinase of interest
  • Kinase-specific substrate (peptide or protein)
  • ATP
  • This compound derivative (test compound)
  • ADP-Glo™ Reagent
  • Kinase Detection Reagent
  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
  • 384-well plates
  • Luminometer

2. Procedure:

  • Kinase Reaction:
  • In a 384-well plate, add the kinase, substrate, and varying concentrations of the this compound derivative.
  • Initiate the kinase reaction by adding a solution of ATP.
  • Incubate the plate at room temperature for 60 minutes.
  • Signal Generation:
  • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
  • Incubate for 40 minutes at room temperature.
  • Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase-based reaction that produces a luminescent signal.
  • Incubate for 30 minutes at room temperature.
  • Data Acquisition and Analysis:
  • Measure the luminescence using a plate reader.
  • The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
  • Plot the kinase activity against the concentration of the test compound to determine the IC50 value (the concentration at which 50% of the kinase activity is inhibited).

Conclusion

While direct, comprehensive cross-reactivity data for this compound derivatives remains to be fully elucidated, analysis of structure-activity relationships within the broader class of 3-substituted quinolines provides valuable predictive insights. The ethyl group at the 3-position is expected to confer a distinct selectivity profile, potentially favoring inhibition of kinases such as Src and Abl, with moderate activity against other key targets like EGFR and VEGFR2.

The experimental protocols and workflows outlined in this guide provide a robust framework for the systematic evaluation of these and other novel kinase inhibitors. By combining predictive SAR analysis with rigorous experimental profiling, researchers can accelerate the discovery and development of next-generation targeted therapies with improved efficacy and reduced off-target effects. Further experimental investigation is crucial to definitively map the kinome-wide interactions of this compound derivatives and unlock their full therapeutic potential.

Comparative Efficacy of 3-Substituted Quinolines and Chloroquine in Antimalarial Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative antimalarial efficacy of 3-substituted quinoline derivatives and the benchmark drug, chloroquine. This report synthesizes available preclinical data, details experimental methodologies, and visualizes key pathways and workflows to inform future drug discovery efforts.

In the persistent global fight against malaria, the quinoline class of compounds has historically been a cornerstone of chemotherapeutic strategies. Chloroquine, a 4-aminoquinoline, has been a principal antimalarial drug for decades. However, the emergence and spread of chloroquine-resistant Plasmodium falciparum strains have necessitated the development of new, effective antimalarial agents. This has led researchers to explore a wide array of quinoline derivatives, including those with substitutions at the 3-position, to identify novel drug candidates with improved efficacy against both drug-sensitive and drug-resistant malaria parasites.

Quantitative Efficacy Data

The following tables summarize the in vitro antiplasmodial activity of various 3-substituted quinoline derivatives compared to chloroquine against different strains of P. falciparum. The 50% inhibitory concentration (IC50) is a standard measure of a drug's potency, with lower values indicating higher efficacy.

Table 1: In Vitro Antiplasmodial Activity (IC50) of 3-Substituted Quinolines and Chloroquine against Chloroquine-Sensitive P. falciparum Strains

Compound/DerivativeP. falciparum StrainIC50 (nM)Reference
Chloroquine3D76.7 - 23[1]
ChloroquineNF5422[2][3]
2,3,8-trisubstituted quinolineNF5422[2][3]

Table 2: In Vitro Antiplasmodial Activity (IC50) of 3-Substituted Quinolines and Chloroquine against Chloroquine-Resistant P. falciparum Strains

Compound/DerivativeP. falciparum StrainIC50 (nM)Reference
ChloroquineDd2100 - 150[4]
ChloroquineK1>100[5]
ChloroquineW2>100[6]
3-Furyl and 3-Thienylquinoxaline-2-carbonitrile 1,4-Di-N-oxide DerivativesK1<1000[5]
Novel Chloroquine Analogues with Bulky Basic Side ChainsW-2Sub-micromolar[6]

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of antimalarial compounds.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay is a widely used method to determine the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of Plasmodium falciparum. The protocol measures parasite proliferation by quantifying parasitic DNA through the fluorescence of SYBR Green I dye.

Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Complete culture medium (e.g., RPMI 1640 with supplements)

  • Human red blood cells (O+)

  • 96-well microtiter plates

  • Test compounds and control drugs (e.g., chloroquine)

  • SYBR Green I lysis buffer

Procedure:

  • Plate Preparation: Prepare serial dilutions of the test compounds and control drugs in complete culture medium. The final DMSO concentration should be kept below 0.5%. Add 100 µL of the drug dilutions to the wells of a 96-well plate. Include wells with culture medium only (negative control) and wells with a known antimalarial drug (positive control).

  • Parasite Addition: Prepare a parasite suspension with 2% parasitemia and 2% hematocrit in complete culture medium. Add 100 µL of this parasite suspension to each well, resulting in a final volume of 200 µL, 1% parasitemia, and 1% hematocrit.

  • Incubation: Incubate the plates for 72 hours in a humidified atmosphere with 5% CO2, 5% O2, and 90% N2 at 37°C.

  • Lysis and Staining: After incubation, add 100 µL of SYBR Green I lysis buffer containing a 1:5000 dilution of the SYBR Green I stock to each well. Mix gently and incubate the plate in the dark at room temperature for 1-2 hours.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: Subtract the background fluorescence from the negative control wells. Normalize the fluorescence values to the untreated control (100% growth). Plot the percentage of parasite growth inhibition against the log of the compound concentration and determine the IC50 value using a non-linear regression analysis.[7]

In Vivo Antimalarial Efficacy Assay (4-Day Suppressive Test)

This is a standard in vivo test to evaluate the efficacy of a potential antimalarial compound in a murine model.

Materials:

  • Plasmodium berghei ANKA strain

  • NMRI mice (or other suitable strain)

  • Test compounds and control drugs (e.g., chloroquine)

  • Vehicle for drug administration (e.g., 7% Tween 80/3% ethanol)

Procedure:

  • Infection: On day 0, infect experimental groups of 5 mice each by intravenous (IV) or intraperitoneal (IP) injection of 0.2 mL of a suspension containing 2x10^7 P. berghei-parasitized erythrocytes.

  • Treatment: 2-4 hours post-infection, administer the test compounds and control drug to the respective groups of mice. The standard route of administration is subcutaneous (SC) or oral (p.o.). Treatment is given once daily for four consecutive days (day 0 to day 3).

  • Parasitemia Monitoring: On day 4, 24 hours after the last dose, prepare thin blood smears from the tail of each mouse. Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by microscopic examination.

  • Efficacy Calculation: The average parasitemia in the treated groups is compared to the average parasitemia in the vehicle-treated control group. The percentage of suppression of parasitemia is calculated. The 50% effective dose (ED50) can be determined by testing a range of doses.[8]

Mechanism of Action and Signaling Pathways

Chloroquine's Mechanism of Action

Chloroquine's primary antimalarial activity is attributed to its accumulation in the acidic food vacuole of the parasite. Inside the vacuole, chloroquine, a weak base, becomes protonated and trapped. It then interferes with the detoxification of heme, a toxic byproduct of hemoglobin digestion by the parasite. Chloroquine is thought to inhibit the polymerization of heme into hemozoin, leading to the accumulation of toxic free heme, which ultimately kills the parasite.[9][10]

Chloroquine_Mechanism cluster_parasite Malaria Parasite cluster_vacuole Food Vacuole (Acidic) cluster_cytoplasm Cytoplasm cluster_external External Environment Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin Heme->Hemozoin Detoxification Parasite_Death Parasite Death Heme->Parasite_Death Toxicity Heme_Polymerase Heme Polymerase Chloroquine Chloroquine Chloroquine->Heme_Polymerase Inhibition

Caption: Mechanism of action of Chloroquine in the malaria parasite's food vacuole.

Experimental Workflow for Antimalarial Drug Efficacy Testing

The general workflow for evaluating the efficacy of potential antimalarial compounds involves a series of in vitro and in vivo assays.

Antimalarial_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays cluster_decision Decision A Compound Library Screening B IC50 Determination (e.g., SYBR Green I Assay) A->B C Cytotoxicity Assay (e.g., on mammalian cell lines) B->C D Selectivity Index (SI) Calculation C->D I Lead Candidate Selection D->I E Murine Model Infection (e.g., P. berghei) F 4-Day Suppressive Test E->F G ED50 Determination F->G H Toxicity and Pharmacokinetic Studies G->H H->I

Caption: General experimental workflow for antimalarial drug efficacy testing.

Conclusion

While a direct efficacy comparison between 3-Ethylquinoline and chloroquine remains to be established through dedicated studies, the broader class of 3-substituted quinolines demonstrates significant antiplasmodial activity. The data presented in this guide, derived from various analogs, suggests that modifications at the 3-position of the quinoline scaffold can yield compounds with potent activity against both chloroquine-sensitive and, importantly, chloroquine-resistant strains of P. falciparum. The detailed experimental protocols and workflow diagrams provided herein offer a standardized framework for researchers to conduct further investigations into novel quinoline derivatives, including this compound, and to systematically evaluate their potential as next-generation antimalarial drugs. Future research should prioritize direct, head-to-head comparisons of promising 3-substituted quinolines with chloroquine and other standard antimalarials to definitively ascertain their therapeutic potential.

References

Safety Operating Guide

Proper Disposal of 3-Ethylquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 3-Ethylquinoline. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

Researchers, scientists, and drug development professionals must handle the disposal of chemical compounds like this compound with meticulous care. Due to its potential hazards, this compound and materials contaminated with it must be treated as hazardous waste. This document outlines the necessary personal protective equipment (PPE), spill management protocols, and the required waste disposal stream for this compound. All procedures should be conducted in accordance with your institution's environmental health and safety (EHS) guidelines and local regulations.

Hazard Assessment and Safety Precautions

Key Potential Hazards:

  • Toxicity: May be harmful if swallowed or absorbed through the skin.

  • Irritation: Can cause skin and serious eye irritation.

  • Environmental Hazards: Potentially toxic to aquatic organisms.[1]

Due to these risks, this compound waste must never be disposed of down the drain or in regular municipal trash. All waste must be collected, properly labeled, and disposed of through an approved hazardous waste management program.[2]

Quantitative Hazard Data Summary

The following table summarizes representative hazard data from quinoline and its derivatives to guide safe handling and disposal procedures for this compound.

Hazard CategoryEndpointSpeciesValueReference
Acute Oral Toxicity LD50Rat262 - 460 mg/kg (for Quinoline)[3]
LD50Rat1230 mg/kg (for 2-Methylquinoline)[3]
Acute Dermal Toxicity LD50Rabbit1978 mg/kg (for 2-Methylquinoline)[3]
Skin Irritation --Causes skin irritation[4][5]
Eye Irritation --Causes serious eye irritation[3][4][5]
Mutagenicity --Suspected of causing genetic defects (for Quinoline)[3]
Carcinogenicity --May cause cancer (for Quinoline)[3]

Experimental Protocol: Waste Disposal Procedure

This protocol details the step-by-step methodology for the safe disposal of this compound and contaminated materials.

1. Personal Protective Equipment (PPE):

Before handling this compound waste, all personnel must be equipped with the appropriate PPE to minimize exposure risks. This includes:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: If working with powders or aerosols, or in a poorly ventilated area, a NIOSH-approved respirator may be necessary.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all solid waste contaminated with this compound (e.g., gloves, absorbent pads, weighing paper) in a designated, sealed, and clearly labeled hazardous waste container.

    • For pure, unused, or expired this compound, it should be kept in its original container if possible.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.

    • The container must be compatible with the chemical and any solvents used. Glass or polyethylene containers are generally suitable.

    • Do not mix this compound waste with other incompatible waste streams.

3. Labeling and Storage:

  • Labeling: Clearly label the hazardous waste container with the words "HAZARDOUS WASTE " and the full chemical name: "This compound ". Also, list any other components and their approximate concentrations.

  • Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory. This area should be secure, well-ventilated, and away from ignition sources.

4. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.[6][7]

  • Follow all institutional and local regulations for waste pickup and documentation.

Spill Management Protocol

In the event of a this compound spill, follow these steps:

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated. If the spill is significant, it may be necessary to use a fume hood.

  • Personal Protective Equipment: Don the appropriate PPE as described above.

  • Containment and Cleanup:

    • For liquid spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels.

    • For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Collection: Place all contaminated absorbent material and any contaminated PPE into a sealable, clearly labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect all cleaning materials as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

Disposal Workflow for this compound cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Labeling & Storage cluster_disposal Final Disposal start Identify this compound Waste (Solid or Liquid) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe solid_waste Collect Solid Waste in Designated Container ppe->solid_waste For Solids liquid_waste Collect Liquid Waste in Compatible Container ppe->liquid_waste For Liquids labeling Label Container: 'HAZARDOUS WASTE' 'this compound' solid_waste->labeling liquid_waste->labeling storage Store in Designated Satellite Accumulation Area labeling->storage contact_ehs Contact Institutional EHS or Licensed Contractor storage->contact_ehs pickup Schedule Waste Pickup contact_ehs->pickup end Proper Disposal Complete pickup->end

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling 3-Ethylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Profile of Quinoline Derivatives

Quinoline and its derivatives are generally considered hazardous materials. The primary routes of exposure are inhalation, skin contact, and ingestion. Based on data from related compounds, 3-Ethylquinoline is anticipated to be:

  • Harmful if swallowed and toxic in contact with skin. [1][2][3]

  • A cause of skin and serious eye irritation. [1][2]

  • Potentially causing respiratory irritation. [1]

  • Suspected of causing genetic defects and cancer. [1][2]

  • Harmful to aquatic life with long-lasting effects. [2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

Protection TypeSpecific EquipmentStandard
Eye and Face Safety glasses with side-shields or tightly fitting safety goggles. A face shield should be worn if there is a risk of splashing.OSHA 29 CFR 1910.133 or EN 166
Hand Chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves should be inspected for integrity before each use and disposed of properly after handling the chemical.[4]EN 374
Body A laboratory coat with long sleeves is mandatory. For larger quantities or situations with a higher risk of exposure, impervious clothing or a chemical-resistant apron is recommended.---
Respiratory All handling of this compound should be performed in a certified chemical fume hood to avoid the inhalation of vapors.[5][6] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required.NIOSH or EN 149

Operational Plan for Handling this compound

  • Preparation and Precautionary Measures:

    • Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.

    • Confirm that all required PPE is available, in good condition, and properly worn.

    • Work exclusively within a certified chemical fume hood to minimize inhalation exposure.[5][6]

  • Handling and Experimental Use:

    • Avoid direct contact with skin, eyes, and clothing.[4]

    • Use compatible labware (e.g., glass, PTFE) to prevent degradation and contamination.

    • Keep containers of this compound tightly closed when not in use to prevent the release of vapors.[4]

    • Do not eat, drink, or smoke in the laboratory area where this compound is handled.[7]

  • Post-Experiment Procedures:

    • Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound.

    • Properly remove and dispose of contaminated PPE as hazardous waste.

    • Wash hands and any exposed skin thoroughly with soap and water after completing work.[4]

Disposal Plan for this compound Waste

Proper disposal is crucial to protect personnel and the environment. All this compound waste is considered hazardous.

  • Waste Segregation and Collection:

    • Liquid Waste: Collect all liquid waste containing this compound in a designated, properly labeled, and sealed hazardous waste container. The container must be compatible with the chemical and any solvents used.[8]

    • Solid Waste: All solid waste contaminated with this compound (e.g., gloves, absorbent pads, weighing paper, pipette tips) must be collected in a separate, sealed, and clearly labeled hazardous waste container.[8]

  • Waste Storage:

    • Store hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.

    • Ensure waste containers are kept closed except when adding waste.

  • Final Disposal:

    • Do not dispose of this compound down the drain or in the regular trash.[9]

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor.[4][8]

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow of procedures for the safe handling and disposal of this compound.

Workflow for this compound Safety and Disposal cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood prep_ppe->prep_hood prep_emergency Verify Emergency Equipment Access prep_hood->prep_emergency handle_use Use in Experiment prep_emergency->handle_use handle_store Keep Container Closed handle_use->handle_store disp_segregate Segregate Waste (Solid/Liquid) handle_use->disp_segregate handle_decon Decontaminate Surfaces handle_store->handle_decon handle_decon->disp_segregate end_op End Operation handle_decon->end_op disp_label Label Hazardous Waste disp_segregate->disp_label disp_store Store in Accumulation Area disp_label->disp_store disp_pickup Arrange EHS Pickup disp_store->disp_pickup end_disp Waste Disposed disp_pickup->end_disp start Start start->prep_ppe

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethylquinoline
Reactant of Route 2
Reactant of Route 2
3-Ethylquinoline

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。